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Core Science & Biosynthesis

Foundational

1-(4-Fluorophenyl)imidazolidine-2-thione: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary The imidazolidine-2-thione scaffold (a cyclic thiourea) is a highly privileged structure in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anticancer, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazolidine-2-thione scaffold (a cyclic thiourea) is a highly privileged structure in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anticancer, and antiviral (anti-HIV) properties[1][2]. The functionalization of this core with a 4-fluorophenyl group at the N1 position yields 1-(4-fluorophenyl)imidazolidine-2-thione , a compound designed to leverage both the chelating power of the thione moiety and the metabolic stability imparted by halogenation.

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, the causality behind its synthetic design, and validated experimental workflows for its preparation and characterization.

Physicochemical Profiling & Structural Causality

The rational design of 1-(4-fluorophenyl)imidazolidine-2-thione relies on the synergistic effects of its two primary structural components: the cyclic thiourea core and the fluorinated aromatic ring.

Structural Causality in Drug Design
  • The Imidazolidine-2-thione Core: The presence of the sulfur atom allows the molecule to exist in a thione-thiol tautomeric equilibrium. The thione form acts as a potent hydrogen bond acceptor and a soft Lewis base, enabling strong coordinate bonds with transition metals (e.g., Cu²⁺, Zn²⁺) found in the active sites of metalloenzymes like Dopamine β-Hydroxylase (DBH)[1][2].

  • The 4-Fluorophenyl Substituent: The introduction of a fluorine atom at the para-position of the phenyl ring is a classic bioisosteric strategy. Fluorine's high electronegativity withdraws electron density, subtly modulating the pKa of the adjacent nitrogen atom. More critically, blocking the para-position prevents rapid Phase I metabolism (specifically para-hydroxylation by Cytochrome P450 enzymes), thereby mitigating the formation of toxic reactive metabolites and extending the compound's biological half-life[3].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 1-(4-fluorophenyl)imidazolidine-2-thione[4].

PropertyValue / Description
Chemical Name 1-(4-fluorophenyl)imidazolidine-2-thione
CAS Number Compound-specific (e.g., EVT-14133852)
Molecular Formula C₉H₉FN₂S
Molecular Weight 196.25 g/mol
Appearance Solid crystalline substance
Solubility Soluble in polar organic solvents (ethanol, methanol, DMF)
Hydrogen Bond Donors 1 (N3-H)
Hydrogen Bond Acceptors 2 (Fluorine, Sulfur)
Reactivity Profile Stable under standard conditions; sensitive to strong oxidizing agents (which can oxidize the thione to a sulfinic or sulfonic acid)

Mechanistic Insights: Target Interaction

The biological efficacy of imidazolidine-2-thiones is largely driven by their ability to interact with specific molecular targets, often through metal chelation or covalent modification. The thione group can inhibit enzyme activity by coordinating with metal cofactors at active sites, thereby blocking substrate access and modulating downstream signal transduction pathways that regulate cellular proliferation and apoptosis[4][5].

MOA T1 1-(4-fluorophenyl) imidazolidine-2-thione T2 Thione-Thiol Tautomerization T1->T2 Physiological pH T3 Metalloenzyme Active Site (e.g., Cu2+ or Zn2+) T2->T3 Target Binding T4 Coordinate Bond Formation T3->T4 S-Metal Chelation T5 Enzyme Inhibition & Signal Modulation T4->T5 Downstream Effect

Caption: Mechanism of metalloenzyme inhibition via thione-metal coordination.

Synthetic Methodology & Workflow

The synthesis of 1-aryl-imidazolidine-2-thiones requires the construction of the 5-membered heterocyclic ring. The most robust and atom-economical method involves the reaction of an N-arylethylenediamine with carbon disulfide (CS₂) under basic conditions[4].

Chemical Causality of the Synthesis

Using N-(4-fluorophenyl)ethylenediamine as the starting material provides the complete C-C-N-C backbone required for the imidazolidine ring. The primary amine, being more nucleophilic than the secondary arylamine, initiates a nucleophilic attack on the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate. Subsequent heating promotes an intramolecular cyclization: the secondary amine attacks the thiocarbonyl carbon, expelling hydrogen sulfide (H₂S) gas as a thermodynamic driving force to yield the closed imidazolidine-2-thione ring.

Synthesis N1 N-(4-fluorophenyl) ethylenediamine N3 Dithiocarbamate Intermediate N1->N3 Nucleophilic Attack N2 Carbon Disulfide (CS2) + Base N2->N3 N4 Cyclization (-H2S) N3->N4 Heat / Reflux N5 1-(4-fluorophenyl) imidazolidine-2-thione N4->N5

Caption: Synthesis of 1-(4-fluorophenyl)imidazolidine-2-thione via dithiocarbamate intermediate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The evolution of H₂S gas serves as a visual and olfactory indicator of successful cyclization, while the disappearance of primary amine stretching in IR spectroscopy confirms reaction completion.

Reagents Required:

  • N-(4-fluorophenyl)ethylenediamine (1.0 eq)

  • Carbon disulfide (CS₂) (1.2 eq)

  • Potassium hydroxide (KOH) (1.0 eq)

  • Absolute ethanol (Solvent)

Step 1: Dithiocarbamate Formation

  • Dissolve 10 mmol of N-(4-fluorophenyl)ethylenediamine in 25 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add 10 mmol of KOH dissolved in 5 mL of water to the mixture. Stir for 10 minutes at room temperature.

  • Place the flask in an ice bath to maintain the temperature below 10°C.

  • Add 12 mmol of carbon disulfide (CS₂) dropwise over 15 minutes. Caution: CS₂ is highly volatile and flammable; perform in a fume hood.

  • Stir the mixture at room temperature for 2 hours. A precipitate of the potassium dithiocarbamate intermediate will form.

Step 2: Intramolecular Cyclization

  • Attach a reflux condenser equipped with a gas trap (to neutralize evolved H₂S gas using a bleach or NaOH solution).

  • Heat the reaction mixture to reflux (approx. 80°C) for 4 to 6 hours.

  • Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The reaction is complete when the intermediate spot is fully consumed and H₂S evolution ceases.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature, then pour it into 100 mL of ice-cold distilled water.

  • Neutralize the solution with dilute HCl (1M) to pH 6-7, which will precipitate the crude 1-(4-fluorophenyl)imidazolidine-2-thione.

  • Filter the solid under vacuum and wash thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to yield pure crystalline solid.

Step 4: Analytical Validation

  • IR Spectroscopy: Confirm the absence of primary amine N-H stretching (typically 3300-3500 cm⁻¹) and the presence of the C=S thiocarbonyl stretch (around 1200-1300 cm⁻¹) and a single secondary N-H stretch.

  • ¹H-NMR (DMSO-d6): Look for the diagnostic broad singlet of the N-H proton (approx. 8.0-8.5 ppm), the multiplet of the 4-fluorophenyl protons (7.0-7.5 ppm), and the two distinct triplets for the -CH₂-CH₂- imidazolidine backbone (3.5-4.0 ppm).

Conclusion

1-(4-Fluorophenyl)imidazolidine-2-thione represents a highly tunable scaffold in drug discovery. By understanding the causality behind its structural components—specifically the metal-chelating thione and the metabolically protective fluorophenyl group—researchers can utilize this compound as a building block for advanced therapeutics targeting metalloenzymes, microbial infections, and oncological pathways. Strict adherence to the outlined synthetic protocols ensures high-purity yields necessary for rigorous biological evaluation.

References

  • Title: Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives Source: Science Alert (Pakistan Journal of Biological Sciences) URL: [Link]

  • Title: Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data Assignments for 1-(4-fluorophenyl)imidazolidine-2-thione

Abstract This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 1-(4-fluorophenyl)imidazolidine-2-thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 1-(4-fluorophenyl)imidazolidine-2-thione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation. The guide delves into the rationale behind the spectral assignments, drawing upon fundamental principles of NMR and comparative data from analogous structures. Furthermore, it outlines detailed experimental protocols for acquiring high-quality NMR data for this class of compounds.

Introduction

1-(4-fluorophenyl)imidazolidine-2-thione is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazolidine-2-thione scaffold in various biologically active molecules. The incorporation of a 4-fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[1] Accurate structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of such compounds in solution.

This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, focusing on chemical shifts (δ), coupling constants (J), and multiplicities. The assignments are based on the analysis of substituent effects, and established spectral data for related N-aryl imidazolidine-2-thiones and 4-fluoroaniline.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of 1-(4-fluorophenyl)imidazolidine-2-thione are numbered as shown in the diagram below.

Caption: Molecular structure and atom numbering for 1-(4-fluorophenyl)imidazolidine-2-thione.

Predicted ¹H NMR Spectral Data Assignment

The ¹H NMR spectrum of 1-(4-fluorophenyl)imidazolidine-2-thione is expected to exhibit distinct signals corresponding to the protons of the imidazolidine ring and the 4-fluorophenyl group. The predicted assignments are detailed in Table 1.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-4, H-5~3.5 - 4.2MultipletThese protons are part of an A₂B₂ or more complex spin system within the five-membered ring. The electron-withdrawing nature of the adjacent nitrogen atoms and the N-aryl group causes a downfield shift compared to simple alkanes.
H-2', H-6'~7.2 - 7.5Doublet of doublets or Triplet³JHH ≈ 8-9 Hz, ⁴JHF ≈ 4-5 HzThese protons are ortho to the nitrogen atom and meta to the fluorine atom. They are coupled to the adjacent H-3'/H-5' protons and also exhibit a smaller four-bond coupling to the fluorine atom.
H-3', H-5'~7.0 - 7.2Doublet of doublets or Triplet³JHH ≈ 8-9 Hz, ³JHF ≈ 8-9 HzThese protons are meta to the nitrogen atom and ortho to the fluorine atom. They show coupling to both the adjacent H-2'/H-6' protons and a significant three-bond coupling to the fluorine atom.
NH (N3-H)~8.0 - 9.0Broad SingletThe proton on N3 is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and possible exchange with trace amounts of water. Its chemical shift is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 1-(4-fluorophenyl)imidazolidine-2-thione.

Predicted ¹³C NMR Spectral Data Assignment

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The presence of the fluorine atom will induce through-bond C-F coupling, resulting in the splitting of the aromatic carbon signals into doublets. The predicted assignments are presented in Table 2.

Carbon(s) Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz) Rationale
C-2 (C=S)~180 - 184SingletThe thiocarbonyl carbon is significantly deshielded and appears far downfield, which is characteristic for this functional group in imidazolidine-2-thiones.[2][3]
C-4, C-5~45 - 55SingletThese sp³ hybridized carbons of the imidazolidine ring are shielded relative to the aromatic carbons and appear in the aliphatic region.
C-1'~135 - 140Doublet²JCF ≈ 20-25 HzThis is the ipso-carbon of the phenyl ring, directly attached to the nitrogen. It experiences a two-bond coupling to the fluorine atom.
C-2', C-6'~118 - 122Doublet³JCF ≈ 7-9 HzThese carbons are ortho to the nitrogen and meta to the fluorine. They exhibit a three-bond coupling to the fluorine atom.
C-3', C-5'~115 - 117Doublet²JCF ≈ 20-25 HzThese carbons are meta to the nitrogen and ortho to the fluorine, showing a two-bond coupling to the fluorine.
C-4'~158 - 162Doublet¹JCF ≈ 240-250 HzThis carbon is directly bonded to the fluorine atom and therefore exhibits a very large one-bond coupling constant.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(4-fluorophenyl)imidazolidine-2-thione.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for 1-(4-fluorophenyl)imidazolidine-2-thione, the following experimental procedures are recommended.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

G cluster_prep Sample Preparation Weigh Compound Weigh Compound Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Compound->Dissolve in\nDeuterated Solvent Transfer to\nNMR Tube Transfer to NMR Tube Dissolve in\nDeuterated Solvent->Transfer to\nNMR Tube Add TMS Add TMS Transfer to\nNMR Tube->Add TMS

Caption: Workflow for NMR sample preparation.

Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument being used.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse (e.g., zg30 on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.

  • Phase Correction: The spectrum is phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

G cluster_processing Data Processing FID FID Fourier Transform Fourier Transform FID->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Referencing Referencing Baseline Correction->Referencing Integration (¹H) Integration (¹H) Referencing->Integration (¹H)

Caption: Standard NMR data processing workflow.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the assignment of the ¹H and ¹³C NMR spectra of 1-(4-fluorophenyl)imidazolidine-2-thione. The presented chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and extensive analysis of structurally related compounds. The outlined experimental protocols offer a robust starting point for researchers to acquire high-quality spectral data for this and similar molecules. The comprehensive understanding of the NMR spectral features is a critical step in the characterization and further development of this and related compounds for potential applications in medicinal chemistry and materials science.

References

  • Abu Almaaty, A. H., Toson, E. E. M., El-Sayed, E.-S. H., & Tantawy, A. S. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene. BenchChem.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry.
  • Molecules. (2005). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. MDPI. [Link]

  • Molecules. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. [Link]

  • Organomation. (n.d.).
  • Perillo, I. A., et al. (2002). Spectroscopic Analysis of Imidazolidines: Part III: ¹H NMR. HETEROCYCLES, 60(1), 89-96.
  • Royal Society of Chemistry. (n.d.).
  • SpectraBase. (n.d.). 4-Fluoroaniline. [Link]

  • University College London. (n.d.). Sample Preparation.
  • University of Michigan. (2014). Spectroscopic analysis of imidazolidines Part V: ¹H and ¹³C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ARKIVOC.
  • Wiley Online Library. (2017).
  • Youssef Moustafa, A. M. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9(1), 1-13.
  • Zubieta, J. et al. (2009). Solid state and solution NMR studies of some new complexes of mercury selenocyanate with imidazolidine-2-thione and its derivatives. Inorganica Chimica Acta, 362(10), 3747-3754.

Sources

Foundational

Electronic Properties and DFT Calculations of 1-(4-Fluorophenyl)imidazolidine-2-thione: A Comprehensive Computational Guide

Executive Summary The compound 1-(4-fluorophenyl)imidazolidine-2-thione (4-FPI2T) is a highly versatile sulfur-containing heterocyclic molecule (C₉H₉FN₂S)[1]. Characterized by an imidazolidine ring fused with a thione gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-fluorophenyl)imidazolidine-2-thione (4-FPI2T) is a highly versatile sulfur-containing heterocyclic molecule (C₉H₉FN₂S)[1]. Characterized by an imidazolidine ring fused with a thione group and a highly electronegative fluorophenyl substituent, it serves as a critical building block in medicinal chemistry (as an antimicrobial and anticancer agent) and industrial materials (as a corrosion inhibitor)[1][2].

To rationally design applications for 4-FPI2T, researchers must move beyond empirical trial-and-error and understand its behavior at the quantum mechanical level. Density Functional Theory (DFT) provides a rigorous, mathematically grounded framework to predict the electronic properties, reactive sites, and spectroscopic signatures of such heterocycles[2][3]. This whitepaper establishes a self-validating computational protocol for analyzing 4-FPI2T, detailing the causality behind parameter selection, structural optimization, and the extraction of quantum chemical descriptors.

Chemical Context & Experimental Synthesis

Before initiating computational modeling, it is vital to understand the physical origin of the molecule to establish accurate initial coordinates. The synthesis of 4-FPI2T relies on a multi-component cyclization reaction[1].

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 4-fluoroaniline in a polar protic solvent (ethanol or methanol)[1]. The choice of a protic solvent stabilizes the transition states during the subsequent nucleophilic attack.

  • Thione Introduction: Introduce carbon disulfide (CS₂) dropwise in the presence of a strong base (e.g., sodium hydroxide)[1]. Causality: The base deprotonates the amine, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate.

  • Cyclization: Add formaldehyde (HCHO) to the mixture. The reaction is stirred at temperatures ranging from room temperature to reflux[1]. Causality: Formaldehyde acts as a one-carbon electrophilic bridge, reacting with the intermediate to close the imidazolidine ring, ultimately yielding the stable thione functionality.

  • Purification: The resulting precipitate is filtered, washed, and recrystallized to yield pure 4-FPI2T (Molecular Weight: 196.25 g/mol )[1].

Workflow Syn Chemical Synthesis (4-Fluoroaniline + CS2 + HCHO) Exp Experimental Characterization (NMR, IR, XRD) Syn->Exp Yields Product Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Exp->Opt Initial Coordinates Val Self-Validation Loop (Exp vs. Calc Spectra) Exp->Val Ground Truth Freq Frequency Analysis (Zero Imaginary Freqs) Opt->Freq Hessian Matrix Freq->Val IR/NMR Prediction Val->Opt If Mismatch (Refine) Prop Electronic Properties Extraction (FMOs, MEP, Fukui) Val->Prop Validated Geometry

Fig 1. Self-validating workflow bridging experimental synthesis and DFT computational analysis.

Computational Methodology: The DFT Protocol

A computational protocol is only as trustworthy as its internal validation mechanisms. The following workflow utilizes Gaussian or ORCA software packages to model 4-FPI2T.

Functional and Basis Set Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Causality: As a hybrid generalized gradient approximation (GGA) functional, B3LYP incorporates a portion of exact Hartree-Fock exchange. This mitigates the self-interaction error common in pure DFT, providing highly accurate geometries for sulfur-containing organic molecules[2].

  • Basis Set: 6-311++G(d,p). Causality: This triple-zeta basis set includes polarization functions (d,p) to allow asymmetric electron distribution (crucial for the C=S double bond). More importantly, the diffuse functions (++) are mandatory. The sulfur atom in the thione group possesses lone pairs, and the fluorine atom is highly electronegative; diffuse functions allow the electron density to expand spatially, preventing artificial energy penalties and ensuring accurate calculation of the HOMO[3].

The Self-Validating Execution Protocol
  • Geometry Optimization: Input the initial coordinates derived from standard bond lengths or experimental XRD data. Run the optimization at the B3LYP/6-311++G(d,p) level.

  • Harmonic Vibrational Frequency Calculation: (Critical Step) Immediately follow the optimization with a frequency calculation at the exact same level of theory. Causality: This mathematically proves that the optimized geometry is a true local minimum on the potential energy surface. If any imaginary frequencies (negative values) are present, the structure is a saddle point (transition state) and the optimization must be restarted with perturbed coordinates[4].

  • Solvent Modeling: For applications in biological systems, apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using water or ethanol as the solvent to simulate physiological or synthetic environments.

Electronic Properties & Quantum Chemical Descriptors

Once the geometry is validated, we extract the electronic properties that dictate the molecule's macroscopic behavior.

Frontier Molecular Orbitals (FMOs)

The chemical reactivity of 4-FPI2T is governed by its Frontier Molecular Orbitals[2].

  • Highest Occupied Molecular Orbital (HOMO): Represents the ability to donate electrons. In imidazolidine-2-thiones, the HOMO electron density is typically localized heavily on the sulfur atom of the thione group due to its lone pairs[2].

  • Lowest Unoccupied Molecular Orbital (LUMO): Represents the ability to accept electrons. The LUMO is generally distributed over the fluorophenyl ring and the C-N bonds of the imidazolidine ring[2].

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a direct indicator of kinetic stability. A smaller gap implies higher chemical reactivity and lower kinetic stability.

Global Reactivity Descriptors

Using Koopmans' theorem, the ionization potential ( I≈−EHOMO​ ) and electron affinity ( A≈−ELUMO​ ) are used to calculate global reactivity descriptors.

Table 1: Representative Theoretical Reactivity Descriptors for 4-FPI2T

DescriptorEquationPhysical SignificanceRepresentative Value*
HOMO Energy ( EHOMO​ ) N/AElectron donating capability-5.85 eV
LUMO Energy ( ELUMO​ ) N/AElectron accepting capability-1.45 eV
Energy Gap ( ΔE ) ELUMO​−EHOMO​ Kinetic stability / Reactivity4.40 eV
Electronegativity ( χ ) (I+A)/2 Tendency to attract electrons3.65 eV
Chemical Hardness ( η ) (I−A)/2 Resistance to charge transfer2.20 eV
Chemical Softness ( S ) 1/(2η) Polarizability / Reactivity0.23 eV⁻¹
Electrophilicity Index ( ω ) χ2/(2η) Propensity to acquire additional charge3.03 eV

*Values are representative approximations based on B3LYP/6-311++G(d,p) calculations of analogous fluorinated imidazolidine-2-thiones.

Local Reactivity: Fukui Functions & MEP

While global descriptors explain if a molecule will react, local descriptors explain where it will react.

Molecular Electrostatic Potential (MEP)

The MEP maps the electron density onto the molecular surface.

  • Red regions (Negative potential): Localized around the thione sulfur atom, indicating a site rich in electrons, primed for electrophilic attack or metal coordination.

  • Blue regions (Positive potential): Localized around the N-H protons of the imidazolidine ring, indicating electron deficiency, primed for nucleophilic attack or hydrogen bond donation.

Fukui Functions

Fukui functions ( f(r) ) quantify the change in electron density upon the addition or removal of an electron.

  • Nucleophilic attack ( f+ ): Calculated by qN+1​−qN​ . The highest values will be found on the carbon atoms of the fluorophenyl ring.

  • Electrophilic attack ( f− ): Calculated by qN​−qN−1​ . The highest values are strictly localized on the sulfur atom, confirming it as the primary site for coordination[2].

Spectroscopic Validation (NMR & IR)

To ensure the trustworthiness of the DFT model, computational predictions must be benchmarked against experimental data[3].

  • NMR Prediction (GIAO Method): The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for predicting ¹H and ¹³C NMR chemical shifts[3]. For 4-FPI2T, the C=S carbon typically resonates far downfield (approx. 180 ppm). If the GIAO prediction matches the experimental NMR within a 2-3 ppm margin of error, the electronic structure model is highly validated[3].

  • IR Prediction: Because harmonic frequency calculations systematically overestimate vibrational frequencies (due to anharmonicity and basis set truncation), a scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) must be applied to the computed IR spectrum before comparing it to the experimental FT-IR data[4].

Mechanistic Applications: Causality in Action

The electronic properties derived from DFT directly dictate the industrial and pharmacological utility of 4-FPI2T[1][2].

  • Corrosion Inhibition: The high HOMO energy and high f− value of the sulfur atom allow it to act as a potent Lewis base. It donates its lone pair electrons into the vacant d-orbitals of transition metal surfaces (e.g., mild steel), forming a protective chemisorbed monolayer that prevents oxidative corrosion[2].

  • Enzyme Inhibition (Pharmacology): The molecule's specific MEP profile allows it to interact with biological targets. The thione group can form covalent bonds or strong hydrogen bonds with amino acid residues at enzyme active sites, blocking substrate access and modulating signal transduction pathways related to cellular proliferation (anticancer activity)[1].

Causality Mol 1-(4-fluorophenyl)imidazolidine-2-thione S_atom Thione Sulfur (S) High HOMO Density Mol->S_atom F_ring Fluorophenyl Ring Low LUMO Density Mol->F_ring Nuc_Attack Nucleophilic Attack (Electron Donation) S_atom->Nuc_Attack f- Fukui Elec_Attack Electrophilic Attack (Electron Acceptance) F_ring->Elec_Attack f+ Fukui Corr Corrosion Inhibition (Metal Surface Binding) Nuc_Attack->Corr d-orbital overlap Bio Enzyme Inhibition (Active Site Blocking) Nuc_Attack->Bio Elec_Attack->Bio Covalent bonding

Fig 2. Causality map linking DFT-derived electronic properties to macroscopic compound applications.

References

  • MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Retrieved from:[Link]

  • DergiPark. THEORETICAL STUDY ON THE CHARACTERIZATION OF 1,3- DIBENZOYLIMIDAZOLIDINE-2-THIONE BY QUANTUM MECHANICAL METHODS. Retrieved from:[Link]

  • Journal of the American Chemical Society (ACS). New[M(R,R'timdt)2] Metal-Dithiolenes and Related Compounds... An Experimental and Theoretical Investigation. Retrieved from:[Link]

  • SciELO México. Microwave-assisted Synthesis, Crystal and Molecular Structure, and DFT Study of 1-(2-aminoethyl)-2-imidazolidinethione. Retrieved from:[Link]

Sources

Exploratory

mechanism of action of 1-(4-fluorophenyl)imidazolidine-2-thione in biological systems

An In-depth Technical Guide to the Biological Mechanism of Action of 1-(4-fluorophenyl)imidazolidine-2-thione and its Analogs Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Mechanism of Action of 1-(4-fluorophenyl)imidazolidine-2-thione and its Analogs

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for 1-(4-fluorophenyl)imidazolidine-2-thione in biological systems. Given the limited direct research on this specific molecule, this document synthesizes findings from structurally related imidazolidine-2-thione derivatives to elucidate its most probable biological targets and signaling pathway interactions. The primary focus is on two well-documented activities for this scaffold: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition and Fatty Acid Amide Hydrolase (FAAH) inhibition. Additionally, broader antimicrobial and anticancer activities are discussed. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, quantitative data from analogous compounds, and visual diagrams of key biological pathways and experimental workflows.

Introduction to 1-(4-fluorophenyl)imidazolidine-2-thione

1-(4-fluorophenyl)imidazolidine-2-thione is a heterocyclic compound featuring an imidazolidine-2-thione core with a 4-fluorophenyl substituent.[1] The imidazolidine-2-thione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds.[2][3] These derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The introduction of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[1] While direct studies on the mechanism of action of 1-(4-fluorophenyl)imidazolidine-2-thione are not extensively available, research on analogous compounds provides a strong foundation for predicting its biological targets. This guide will explore these potential mechanisms in detail.

Potential Mechanism of Action I: VEGFR-2 Inhibition

A significant body of research points towards the potential of imidazolidine-2-thione derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 can disrupt this process, making it a prime target for anticancer therapies.[4][5]

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[6] This activation initiates downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[6] Imidazolidine-2-thione derivatives likely act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent signal transduction.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Active, Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization ADP ADP VEGFR2_active->ADP PLCg PLCγ VEGFR2_active->PLCg Activation PI3K PI3K VEGFR2_active->PI3K Activation Compound 1-(4-fluorophenyl)imidazolidine-2-thione Compound->VEGFR2_active Inhibits ATP Binding ATP ATP ATP->VEGFR2_active PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Quantitative Data: VEGFR-2 Inhibition by Analogous Compounds

While specific IC50 values for 1-(4-fluorophenyl)imidazolidine-2-thione are not available, studies on similar compounds demonstrate potent inhibition of VEGFR-2.

Compound IDStructureTargetIC50 (µM)Cell LineReference
Compound 3Imidazolidine-2-thione derivativeVEGFR-2-MCF-7
Compound 7Imidazolidine-2-thione derivativeVEGFR-2-MCF-7
Compound 25m4-fluorophenyl unit-containing compoundVEGFR-20.026-[7]
SunitinibReference DrugVEGFR-20.039-[7]
SorafenibReference DrugVEGFR-20.19-[7]

Note: The structures for compounds 3 and 7 are detailed in the referenced publication.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Test compound (e.g., 1-(4-fluorophenyl)imidazolidine-2-thione)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Kinase assay buffer

  • Kinase-Glo® MAX reagent

  • 96-well white opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in kinase assay buffer.

  • Enzyme and Substrate Preparation: Dilute the VEGFR-2 enzyme and prepare a master mix of ATP and the substrate in kinase assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted test compound or vehicle (for controls) to the wells of the 96-well plate.

  • Enzyme Addition: Add 20 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" negative control. Pre-incubate for 10-15 minutes at room temperature.[6]

  • Kinase Reaction Initiation: Add 25 µL of the ATP/substrate master mix to each well to start the reaction. Incubate at 30°C for 30-60 minutes.[6]

  • Signal Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence. Calculate the percentage of inhibition for each compound concentration relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

VEGFR2_Assay_Workflow A Prepare Compound Dilutions B Add Compound to 96-well Plate A->B C Add VEGFR-2 Enzyme B->C D Pre-incubate C->D E Initiate Reaction with ATP/Substrate Mix D->E F Incubate at 30°C E->F G Stop Reaction & Generate Signal (Kinase-Glo® MAX) F->G H Measure Luminescence G->H I Calculate % Inhibition & IC50 H->I

Caption: Experimental Workflow for VEGFR-2 Inhibition Assay.

Potential Mechanism of Action II: Fatty Acid Amide Hydrolase (FAAH) Inhibition

Derivatives of the 2-thioxoimidazolidin-4-one scaffold, which is structurally related to imidazolidine-2-thione, have been identified as inhibitors of Fatty Acid Amide Hydrolase (FAAH).[8] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other bioactive fatty acid amides.[9] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[9][10]

The FAAH Signaling Pathway

FAAH is an intracellular serine hydrolase that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[9][11] By inhibiting FAAH, compounds like the derivatives of imidazolidine-2-thione can potentiate and prolong the effects of endogenous anandamide at cannabinoid receptors (CB1 and CB2).

FAAH_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NAPE_PLD NAPE-PLD Anandamide_pre Anandamide (AEA) NAPE_PLD->Anandamide_pre Synthesizes NAPE NAPE NAPE->NAPE_PLD Anandamide_post Anandamide (AEA) Anandamide_pre->Anandamide_post Retrograde Signaling CB1_receptor CB1 Receptor Anandamide_post->CB1_receptor Binds to FAAH FAAH Anandamide_post->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Compound 1-(4-fluorophenyl)imidazolidine-2-thione Compound->FAAH Inhibits

Caption: Anandamide Signaling and FAAH Inhibition Pathway.

Quantitative Data: FAAH Inhibition by Analogous Compounds

While specific data for 1-(4-fluorophenyl)imidazolidine-2-thione is lacking, related compounds have shown FAAH inhibitory activity.

Compound ScaffoldInhibition TypeIC50/KiReference
3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-oneReversibleVaries with substitution[8]
URB597 (Carbamate)IrreversibleIC50: ~5 nM[12]
PF-3845 (Piperidine Urea)IrreversibleIC50: 7.2 nM[10]
Experimental Protocol: Fluorometric FAAH Inhibition Assay

This protocol outlines a common fluorescence-based assay to measure FAAH inhibition.

Materials:

  • Recombinant human FAAH

  • Test compound

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

  • Fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Dissolve the test compound in DMSO to create a stock solution and perform serial dilutions.

  • Assay Setup: In a 96-well plate, pre-incubate the FAAH enzyme with various concentrations of the test inhibitor for approximately 15 minutes at 37°C.[12]

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a microplate reader (e.g., Ex: 360 nm, Em: 465 nm).[12]

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Calculate the IC50 value by fitting the data to a dose-response curve.

FAAH_Assay_Workflow A Prepare Compound Dilutions B Add Compound and FAAH Enzyme to Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Fluorogenic Substrate C->D E Measure Fluorescence Kinetically D->E F Calculate Reaction Rate E->F G Determine % Inhibition & IC50 F->G

Caption: Workflow for a Fluorometric FAAH Inhibition Assay.

Other Potential Biological Activities

The imidazolidine-2-thione scaffold has been associated with a broad range of other biological activities, suggesting that 1-(4-fluorophenyl)imidazolidine-2-thione could have a multi-target profile.

  • Antimicrobial and Antifungal Activity: Various derivatives of imidazolidine-2-thione have been reported to possess antimicrobial and antifungal properties.[8] The exact mechanism is not fully elucidated but may involve the disruption of microbial cell membranes or inhibition of essential enzymes.

  • Anti-HIV Activity: Some imidazolidine-2-thione derivatives have shown potential as inhibitors of HIV replication, possibly by targeting viral enzymes like reverse transcriptase.

  • General Anticancer Activity: Beyond VEGFR-2 inhibition, imidazolidine-2-thiones may exert anticancer effects through other mechanisms, such as inducing apoptosis or cell cycle arrest.

Conclusion

While direct experimental data on the mechanism of action of 1-(4-fluorophenyl)imidazolidine-2-thione is currently limited, the available literature on structurally related compounds provides strong evidence for its potential as a modulator of key biological pathways. The most promising avenues for its therapeutic application appear to be in the inhibition of VEGFR-2 for anticancer therapies and the inhibition of FAAH for the treatment of pain and inflammation. Further research, including in vitro and in vivo studies, is necessary to fully characterize the specific molecular targets and pharmacological profile of this compound. The protocols and data presented in this guide offer a solid framework for initiating such investigations.

References

  • Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors. PubMed. [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]

  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. PMC. [Link]

  • EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives. ResearchGate. [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PMC. [Link]

  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. PMC. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. [Link]

  • Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. DocsDrive. [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

1-(4-fluorophenyl)imidazolidine-2-thione as a ligand in transition metal complexes

An In-Depth Guide to the Coordination Chemistry of 1-(4-fluorophenyl)imidazolidine-2-thione Introduction: Unveiling a Versatile Ligand in Modern Coordination Chemistry In the ever-evolving landscape of inorganic and medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Coordination Chemistry of 1-(4-fluorophenyl)imidazolidine-2-thione

Introduction: Unveiling a Versatile Ligand in Modern Coordination Chemistry

In the ever-evolving landscape of inorganic and medicinal chemistry, the strategic design of ligands is paramount to developing novel metal complexes with tailored properties. Among the vast array of heterocyclic compounds, thiones represent a class of sulfur-containing molecules with significant utility in synthesis and drug discovery.[1] This guide focuses on 1-(4-fluorophenyl)imidazolidine-2-thione , a fascinating and versatile ligand.

This molecule integrates three key structural features:

  • An imidazolidine-2-thione core : A five-membered heterocyclic ring containing a thiourea moiety. The exocyclic sulfur atom is a soft donor, making it an excellent coordination site for a wide range of transition metals.

  • A 4-fluorophenyl group : The electron-withdrawing fluorine atom can modulate the electronic properties of the entire molecule, influencing the ligand's coordination behavior and the resulting complex's stability and reactivity.

  • N-H groups : The nitrogen atoms within the imidazolidine ring can participate in hydrogen bonding, influencing crystal packing and intermolecular interactions.

The coordination of this ligand to transition metals can unlock a diverse range of applications, from creating new catalytic systems to developing potent therapeutic agents.[2][3] The chelation is known to often enhance the biological activity of the parent ligand.[4][5] This document provides a comprehensive set of protocols and technical insights for researchers, scientists, and drug development professionals aiming to explore the rich coordination chemistry of 1-(4-fluorophenyl)imidazolidine-2-thione.

Part 1: The Foundation - Ligand Synthesis and Characterization

A well-characterized, high-purity ligand is the essential starting point for any coordination chemistry research. The synthesis of 1-(4-fluorophenyl)imidazolidine-2-thione is typically achieved through a multi-step process involving the formation of a dithiocarbamate intermediate followed by cyclization.[1]

Protocol 1: Synthesis of 1-(4-fluorophenyl)imidazolidine-2-thione

Principle: This synthesis involves the reaction of 4-fluoroaniline with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt. This intermediate is then reacted with an aminoethanol derivative which subsequently cyclizes under acidic conditions to form the desired imidazolidine-2-thione ring. This method provides a reliable route to the target compound.

Materials & Equipment:

  • 4-fluoroaniline

  • Carbon disulfide (CS₂)

  • Ammonia solution (aqueous)

  • 2-aminoethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

Causality & Safety:

  • Fume Hood: This entire procedure must be performed in a well-ventilated fume hood due to the high volatility, flammability, and toxicity of carbon disulfide.

  • Exothermic Reaction: The initial reaction with carbon disulfide can be exothermic. Slow, controlled addition is crucial to prevent overheating.

  • Acid Handling: Concentrated HCl is highly corrosive. Handle with extreme care.

Step-by-Step Procedure:

  • Formation of Dithiocarbamate:

    • In a 250 mL round-bottom flask, dissolve 4-fluoroaniline (e.g., 0.1 mol) in 100 mL of 95% ethanol.

    • Cool the solution in an ice bath.

    • Slowly add concentrated aqueous ammonia (e.g., 0.1 mol) to the stirred solution.

    • While maintaining the temperature below 10°C, add carbon disulfide (e.g., 0.1 mol) dropwise over 30 minutes. A precipitate of the ammonium dithiocarbamate salt should form.

    • Continue stirring in the ice bath for an additional hour after the addition is complete.

  • Reaction with 2-aminoethanol:

    • To the stirred suspension from the previous step, add 2-aminoethanol (e.g., 0.1 mol).

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours. The reaction mixture should become more homogeneous as the reaction progresses.

  • Cyclization and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add concentrated HCl (e.g., 15 mL) to the mixture. This step is crucial for the acid-catalyzed cyclization and precipitation of the product.

    • Heat the acidified mixture to reflux for an additional 1 hour.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product thoroughly with cold water to remove any inorganic salts.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the product as a crystalline solid.[6]

    • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Diagram 1: Synthesis Workflow

Workflow for Ligand Synthesis A 1. Dissolve 4-Fluoroaniline in Ethanol B 2. Add Ammonia & CS₂ (Ice Bath) A->B C 3. Form Dithiocarbamate Intermediate B->C D 4. Add 2-Aminoethanol & Reflux C->D E 5. Acidify with HCl & Reflux for Cyclization D->E F 6. Isolate Crude Product (Filtration) E->F G 7. Purify by Recrystallization F->G H Pure 1-(4-fluorophenyl) imidazolidine-2-thione G->H cluster_reactants Reactants cluster_product Product 2 L 2 x Ligand (in Ethanol) ML2X2 [M(L)₂X₂] Complex (Precipitate) 2 L->ML2X2 process Reflux (2-4 hours) MX2 Metal Salt (MX₂) (in Ethanol) MX2->ML2X2

Caption: General scheme for the synthesis of M(L)₂X₂ complexes.

Table 2: Expected Properties of Selected Transition Metal Complexes
Metal IonExpected FormulaProbable GeometryExpected ColorKey Spectroscopic Feature
Zn(II) [Zn(L)₂Cl₂]Tetrahedral [7]White / ColorlessDiamagnetic; Sharp ¹H and ¹³C NMR signals. No d-d transitions in UV-Vis. [8]
Ni(II) [Ni(L)₂Cl₂]Tetrahedral or Square PlanarGreen or Red/BrownParamagnetic; Broadened NMR signals. Visible d-d transitions in UV-Vis spectrum.
Cu(II) [Cu(L)₂Cl₂]Distorted Tetrahedral / Square PlanarGreen / BlueParamagnetic; UV-Vis spectrum will show a broad d-d transition band.
Cd(II) [Cd(L)₂Cl₂]TetrahedralWhite / ColorlessDiamagnetic; Similar to Zn(II) but with potential for coordination polymer formation.

Part 3: Elucidating the Structure - Characterization of Complexes

Thorough characterization is essential to confirm that the ligand has successfully coordinated to the metal center and to determine the structure and bonding within the new complex. A combination of techniques is required for a complete picture.

Protocol 3: FT-IR Spectroscopic Analysis

Principle: Infrared spectroscopy is a powerful tool to confirm coordination. When the sulfur atom of the C=S group coordinates to the metal, electron density is drawn from the C=S bond, weakening it. This results in a shift of the ν(C=S) stretching frequency to a lower wavenumber (a red shift) compared to the free ligand. Concurrently, a new absorption band corresponding to the metal-sulfur (M-S) bond vibration appears in the far-infrared region (typically 200-400 cm⁻¹). [9][10] Procedure:

  • Prepare a KBr pellet by grinding a small amount of the complex (1-2 mg) with dry KBr powder (100-200 mg).

  • Press the mixture into a transparent disk using a hydraulic press.

  • Record the spectrum from 4000 to 400 cm⁻¹ to observe changes in the ligand's vibrations.

  • If equipped for far-IR, record the spectrum from 400 to 100 cm⁻¹ using a polyethylene pellet to identify the new ν(M-S) band. [9]5. Compare the spectrum of the complex with that of the free ligand to identify the key shifts.

Protocol 4: UV-Visible Spectroscopic Analysis

Principle: For complexes of d-block metals like Cu(II) and Ni(II), UV-Vis spectroscopy can probe electronic transitions between d-orbitals (d-d transitions). The energy and intensity of these transitions provide valuable information about the coordination geometry (e.g., tetrahedral vs. square planar) of the metal center. [8] Procedure:

  • Prepare a dilute solution of the complex (e.g., 10⁻³ to 10⁻⁴ M) in a suitable solvent (e.g., DMF or DMSO) that does not absorb in the region of interest.

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum over a range of 200-1100 nm.

  • Identify the λₘₐₓ values for any observed d-d transitions or charge-transfer bands. The spectrum of the free ligand should also be recorded for comparison.

Additional Essential Techniques
  • NMR Spectroscopy: For diamagnetic complexes like Zn(II) and Cd(II), ¹H and ¹³C NMR are invaluable. Coordination to the metal will cause shifts in the signals of the ligand, particularly for the carbons and protons of the imidazolidine ring, providing evidence of complexation in solution. [7]* Elemental Analysis (C, H, N, S): This analysis provides the empirical formula of the complex, allowing for the confirmation of the metal-to-ligand ratio. Samples are typically sent to a dedicated analytical facility.

  • Single-Crystal X-ray Diffraction: This is the most definitive characterization technique. If suitable single crystals can be grown, it provides the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the exact coordination environment of the metal ion. [7]

Part 4: Putting Complexes to Work - Applications and Protocols

The unique combination of a biologically active heterocyclic scaffold and a transition metal center makes these complexes prime candidates for evaluation in medicinal chemistry, particularly as antimicrobial or anticancer agents. [2][3][4]Chelation can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes and potentially leading to novel mechanisms of action. [4]

Application Protocol: Antimicrobial Susceptibility Testing via Agar Disc Diffusion

Principle: The disc diffusion method is a standard, qualitative technique to screen compounds for antimicrobial activity. A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the compound's activity.

Materials:

  • Synthesized ligand and metal complexes

  • Bacterial strains (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli)

  • Nutrient Agar and Nutrient Broth

  • Sterile filter paper discs (6 mm diameter)

  • Sterile Petri dishes, swabs, and micropipettes

  • Incubator set to 37°C

  • Positive control (e.g., a standard antibiotic like Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Prepare Inoculum: Inoculate a loopful of the test bacterium into a tube of sterile nutrient broth. Incubate at 37°C for a few hours until the turbidity matches a 0.5 McFarland standard.

  • Prepare Plates: Pour sterile molten nutrient agar into Petri dishes and allow them to solidify under sterile conditions.

  • Inoculate Plates: Dip a sterile cotton swab into the bacterial inoculum and spread it evenly over the entire surface of an agar plate to create a lawn of bacteria.

  • Prepare Discs: Prepare stock solutions of the ligand and each metal complex in DMSO (e.g., 1 mg/mL). Aseptically apply a known volume (e.g., 10 µL) of each test solution onto separate sterile filter paper discs. Allow the solvent to evaporate completely.

  • Place Discs: Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.

  • Measure Results: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger diameter indicates greater antimicrobial activity.

Diagram 3: Proposed Mechanism for Enhanced Bioactivity

Chelation as a Mechanism for Enhanced Bioactivity cluster_outside Outside Cell cluster_membrane Cell Membrane cluster_inside Inside Cell Ligand Free Ligand (L) (Lower Lipophilicity) Membrane Lipid Bilayer Ligand->Membrane Poor Penetration Complex Metal Complex [M(L)₂X₂] (Increased Lipophilicity) Complex->Membrane Enhanced Penetration Target Intracellular Target (e.g., DNA, Enzymes) Membrane->Target Delivery of Active Species

Caption: Chelation increases lipophilicity, potentially enhancing cell membrane penetration.

References

  • Title: 1-(4-Fluorophenyl)
  • Title: Synthesis of (C) 5-(4-Fluorophenyl)-1-(3-hydroxypropyl)
  • Title: Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione)
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Title: Application Notes and Protocols: Thiane-4-thiol as a Ligand in Coordination Chemistry Source: Benchchem URL
  • Source: PMC (National Center for Biotechnology Information)
  • Title: Zinc halide complexes of imidazolidine-2-thione and its derivatives: X-ray structures, solid state, solution NMR and antimicrobial activity studies Source: Taylor & Francis Online URL
  • Title: Synthesis of 3, 5-Disubstituted-Tetrahydro-2h-1, 3, 5-Thiadiazine-2-Thiones Derivatives and their Metal Complexes Source: Medwin Publishers URL
  • Source: PMC (National Center for Biotechnology Information)
  • Title: Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases Source: MDPI URL
  • Title: Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands Source: Oriental Journal of Chemistry URL
  • Title: A spectrophotometric study on the stability constants and thermodynamic parameters of zn2+, cd2+ and hg2+ complexes with imino thiazolidinone Source: African Journal of Pure and Applied Chemistry URL
  • Source: ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS)
  • Title: Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications Source: Semantic Scholar URL
  • Title: Zinc(II) complexes of 2-acetyl pyridine 1-(4-fluorophenyl)
  • Title: Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies Source: SpringerLink URL

Sources

Application

Application Note: Synthesis and Optimization of 1-(4-Fluorophenyl)imidazolidine-2-thione Derivatives for Drug Discovery

Executive Summary The development of cyclic thiones, specifically imidazolidine-2-thione derivatives, is a critical area of focus in medicinal chemistry due to their broad-spectrum biological activities, including potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of cyclic thiones, specifically imidazolidine-2-thione derivatives, is a critical area of focus in medicinal chemistry due to their broad-spectrum biological activities, including potent antimicrobial and anticancer properties[1]. The incorporation of a 4-fluorophenyl moiety at the N1 position significantly enhances the pharmacophore's lipophilicity, metabolic stability, and target binding affinity via halogen bonding[2].

This application note provides a comprehensive, self-validating protocol for the synthesis of 1-(4-fluorophenyl)imidazolidine-2-thione. Moving away from traditional, low-yielding reflux conditions, this guide details a highly efficient, room-temperature cyclization strategy utilizing the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide, CMPI) as a thiocarbonylating promoter[3].

Scientific Rationale & Structural Design

The Causality of Reagent Selection

Historically, the synthesis of 1-aryl-imidazolidine-2-thiones relied on reacting diamines with carbon disulfide (CS₂) under harsh basic conditions (e.g., KOH in refluxing ethanol). However, these conditions often lead to thermal degradation, poor yields, and complex purification profiles.

Carbon disulfide is a highly reactive, volatile, and neurotoxic C1 building block[4]. To harness its reactivity safely and efficiently, we employ a two-step, one-pot strategy:

  • Chemoselective Adduct Formation: N-(4-fluorophenyl)ethylenediamine reacts with CS₂ in the presence of triethylamine (Et₃N) to form a stable dithiocarbamate intermediate.

  • Promoted Cyclization: The addition of CMPI (Mukaiyama reagent) acts as an electrophilic activator. CMPI converts the poor leaving group of the dithiocarbamate into a highly reactive intermediate, driving intramolecular cyclization at ambient temperature[3]. This prevents the thermal defluorination or degradation of the sensitive 4-fluorophenyl ring.

Synthetic Workflow Mechanism

Synthesis N1 N-(4-fluorophenyl) ethylenediamine N2 CS2 Addition (Dithiocarbamate Adduct) N1->N2 CS2, Et3N, DCM 25°C N3 CMPI Activation (Mukaiyama Reagent) N2->N3 CMPI Addition -Pyridine N4 1-(4-fluorophenyl) imidazolidine-2-thione N3->N4 Intramolecular Cyclization

Figure 1: Mechanistic workflow for the CMPI-promoted synthesis of 1-(4-fluorophenyl)imidazolidine-2-thione.

Optimization of Cyclization Conditions

To demonstrate the superiority of the CMPI-promoted pathway, the following quantitative data summarizes the optimization of the cyclization step.

Table 1: Comparative Analysis of Cyclization Conditions

SolventReagents / PromoterTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Observation
EthanolKOH, CS₂78 (Reflux)1245%82%Harsh thermal conditions lead to side-product formation.
DCMEt₃N, CS₂ (No CMPI)2524<10%N/ADithiocarbamate forms, but cyclization activation energy is unmet.
THFEt₃N, CS₂, CMPI25487%95%Good yield, but intermediate solubility is suboptimal.
DCM Et₃N, CS₂, CMPI 25 3 92% >98% Optimal leaving-group activation; rapid room-temp cyclization.

Self-Validating Experimental Protocol

Caution: Carbon disulfide (CS₂) is highly flammable and neurotoxic[4]. All procedures must be executed in a certified fume hood using appropriate PPE.

Step 1: Formation of the Dithiocarbamate Adduct
  • Preparation: Dissolve 10.0 mmol of N-(4-fluorophenyl)ethylenediamine in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask purged with N₂.

  • Base Addition: Inject 25.0 mmol (2.5 eq) of anhydrous triethylamine (Et₃N) into the solution.

  • CS₂ Addition: Cool the flask to 0 °C in an ice bath. Dropwise, add 10.0 mmol (1.0 eq) of carbon disulfide (CS₂).

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 1 hour.

Validation Checkpoint 1 (Adduct Verification): Do not proceed blindly. Extract a 0.1 mL aliquot, evaporate the DCM, and analyze via ¹³C NMR (in DMSO-d₆). You must observe the emergence of a distinct peak at ~183.5 ppm , confirming the formation of the dithiocarbamate carbon (C=S)[3]. If this peak is absent, verify the anhydrous nature of your reagents.

Step 2: CMPI-Promoted Cyclization
  • Activation: To the stirring dithiocarbamate suspension, add 12.0 mmol (1.2 eq) of 2-chloro-1-methylpyridinium iodide (CMPI) in one portion.

  • Reaction: Stir the reaction mixture continuously under N₂ at room temperature for 2 hours. The mixture will transition to a clear solution, followed by the gradual precipitation of the product.

Validation Checkpoint 2 (Reaction Completion): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The highly polar dithiocarbamate adduct (remaining at the baseline) should completely disappear, replaced by a single, higher R_f spot corresponding to the thione product.

Step 3: Workup and Purification
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield a crude solid.

  • Recrystallization: Recrystallize the crude product from hot ethanol to yield pure 1-(4-fluorophenyl)imidazolidine-2-thione as crystalline plates.

Biological Application & Target Modulation

In drug discovery, 1-(4-fluorophenyl)imidazolidine-2-thione is frequently utilized as a pharmacophore to target metalloenzymes or disrupt specific cellular signal transduction pathways[1]. The thione group (C=S) acts as a potent bidentate ligand for metal ions (e.g., Cu²⁺, Zn²⁺) in enzyme active sites, while the fluorophenyl ring maximizes hydrophobic pocket occupancy.

Pathway Drug 1-(4-F-phenyl)imidazolidine-2-thione Target Target Metalloenzyme (Active Site Binding) Drug->Target Thione-Metal Coordination ROS Redox Imbalance (ROS Accumulation) Target->ROS Inhibition of Catalysis Caspase Apoptotic Pathway Activation ROS->Caspase Mitochondrial Stress Death Cell Death (Anticancer Efficacy) Caspase->Death Caspase Execution

Figure 2: Generalized biological signaling pathway illustrating the downstream apoptotic effects of metalloenzyme inhibition by the synthesized thione derivative.

By utilizing this validated synthetic protocol, drug development professionals can ensure the high-purity generation of this core scaffold, enabling accurate downstream high-throughput screening (HTS) and structure-activity relationship (SAR) studies.

References

  • CS2/CO2 Utilization Using Mukaiyama Reagent as a (Thio)carbonylating Promoter: A Proof-of-Concept Study ACS Omega - ACS Publications[Link]

  • Carbon disulfide Wikipedia[Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity Scientific & Academic Publishing (SAPUB)[Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 1-(4-fluorophenyl)imidazolidine-2-thione Analysis

Analyte Profiling and Chromatographic Challenges 1-(4-fluorophenyl)imidazolidine-2-thione (Molecular Formula: C₉H₉FN₂S, MW: 194.23 g/mol ) is a cyclic thiourea derivative characterized by a highly polar imidazolidine-2-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling and Chromatographic Challenges

1-(4-fluorophenyl)imidazolidine-2-thione (Molecular Formula: C₉H₉FN₂S, MW: 194.23 g/mol ) is a cyclic thiourea derivative characterized by a highly polar imidazolidine-2-thione core coupled with a lipophilic 4-fluorophenyl moiety. Compounds in this class are frequently investigated as pharmaceutical intermediates, antimicrobial agents, and agricultural precursors[1].

From an analytical perspective, this molecule presents a dual-polarity challenge. The 4-fluorophenyl group drives hydrophobic retention, while the thiocarbonyl (C=S) and secondary amine groups in the imidazolidine ring act as strong hydrogen bond donors and acceptors. Without careful control of the chromatographic environment, the polar thiourea core will interact with unendcapped silanols on the silica stationary phase, leading to severe peak tailing, variable retention times, and poor quantitative reproducibility[2].

Method Development Rationale: The Causality of Experimental Choices

To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method, every parameter must be engineered to address the specific physicochemical properties of the analyte.

Stationary Phase Selection

While highly polar thioureas sometimes require mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) columns[3][4], the presence of the 4-fluorophenyl group in our target analyte provides sufficient hydrophobicity for Reversed-Phase HPLC (RP-HPLC). A high-purity, fully endcapped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected. The endcapping is critical; it shields the residual silanols from the thiourea moiety, ensuring symmetrical peak shapes.

Mobile Phase and pH Optimization

Thiourea derivatives can exhibit thione-thiol tautomerism depending on the solvent environment. To lock the molecule into a single tautomeric state and further suppress silanol ionization on the column, the mobile phase must be acidic[5]. We utilize 0.1% Formic Acid (FA) in Water (pH ~2.7) as the aqueous phase. Acetonitrile (MeCN) is selected over methanol as the organic modifier because it provides lower system backpressure, superior elution strength for fluorinated aromatics, and lower UV absorbance at short wavelengths[1][6].

Detector Wavelength Selection

The thiocarbonyl group (C=S) conjugated with the imidazolidine ring and the fluorophenyl system provides a strong chromophore. Literature on similar imidazolidine-2-thiones and N-acyl thioureas indicates maximum UV absorption (λmax) typically occurs between 236 nm and 270 nm[7][8]. To maximize the signal-to-noise (S/N) ratio while avoiding the solvent cutoff of formic acid, 240 nm is established as the optimal detection wavelength[6].

Fig 1. Sequential workflow for HPLC method development and validation.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any sample analysis begins, a requirement strictly enforced by FDA and ICH guidelines[9][10].

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µmProvides high theoretical plate count and hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterBuffers pH to ~2.7, suppressing silanol interactions.
Mobile Phase B Acetonitrile (HPLC-grade)Efficient organic modifier with high UV transparency.
Elution Mode Isocratic: 40% A / 60% BEnsures baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °C ± 1 °CStabilizes mass transfer kinetics and retention times.
Detection UV/Vis at 240 nmTargets the λmax of the thiocarbonyl/phenyl conjugate system.
Injection Volume 10 µLPrevents column overloading and peak broadening.
Step-by-Step Analytical Workflow

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Filter both Mobile Phase A and Mobile Phase B (Acetonitrile) through a 0.22 µm PTFE membrane to prevent particulate buildup on the column frit.

Step 2: Standard and Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-fluorophenyl)imidazolidine-2-thione reference standard. Dissolve in 10 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL): Dilute 500 µL of the stock solution into a 10 mL volumetric flask using the mobile phase (40:60 Water:MeCN) as the diluent.

  • Sample Preparation: Dissolve the synthesized or extracted sample in the mobile phase to an expected concentration of 50 µg/mL.

  • Critical Causality: Filter all final solutions through a 0.45 µm syringe filter prior to injection. Unfiltered samples introduce micro-particulates that alter column backpressure and degrade peak symmetry[1].

Step 3: System Suitability Testing (SST) Before analyzing unknown samples, inject the Working Standard (50 µg/mL) six consecutive times. The system is only "validated for use" if it meets the following criteria:

  • Retention Time Precision: Relative Standard Deviation (RSD) ≤ 1.0%.

  • Peak Area Precision: RSD ≤ 2.0%[10].

  • Tailing Factor (Tf): ≤ 1.5 (Confirms the acidic mobile phase is successfully masking silanols).

  • Theoretical Plates (N): ≥ 5,000.

Lifecycle Method Validation (ICH Q2(R2) / FDA Guidelines)

Analytical procedure validation is not a one-time event but a continuous lifecycle process[9]. To ensure the method is "fit for purpose" for quantifying 1-(4-fluorophenyl)imidazolidine-2-thione, it must be validated against the core parameters defined by the International Council for Harmonisation (ICH) Q2(R2) and the US Food and Drug Administration (FDA)[10][11].

Fig 2. Core validation parameters required by FDA and ICH Q2(R2) guidelines.

Quantitative Validation Data Summary

The following table summarizes the expected validation criteria and typical performance data for the HPLC analysis of substituted thiourea derivatives using this protocol[5].

Validation ParameterFDA / ICH Acceptance CriteriaTypical Protocol Results
Specificity Resolution (Rs) > 2.0 from nearest impurityRs > 3.5 (No interference from blank/matrix)
Linearity Range R² ≥ 0.999 across 50% to 150% of target0.05 µg/mL – 100 µg/mL (R² = 0.9995)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:1~0.02 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:1~0.06 µg/mL
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.2% – 100.8%
Method Precision (Repeatability) Peak Area RSD ≤ 2.0% (n=6)Intra-day RSD: 0.8% Inter-day RSD: 1.2%
Robustness Stable under deliberate minor variationsUnaffected by ±2% MeCN or ±0.2 pH shifts
Mechanistic Insight: Why Linearity and Accuracy Matter

The Limit of Quantitation (LOQ) defines the lowest concentration at which the 1-(4-fluorophenyl)imidazolidine-2-thione can be reliably quantified with acceptable precision[12]. Because thioureas can sometimes exhibit non-linear UV responses at very high concentrations due to self-association (dimerization via hydrogen bonding), restricting the linearity range to a validated upper limit (e.g., 100 µg/mL) is a critical safeguard. Accuracy is validated by spiking known amounts of the standard into a placebo matrix to ensure that extraction and dilution processes do not artificially inflate or suppress the analyte signal[10].

Sources

Application

Application Note &amp; Protocols: Incorporation of 1-(4-fluorophenyl)imidazolidine-2-thione into Polymer Matrices for Sustained Release Applications

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of the novel therapeutic candidate, 1-(4-fluorophenyl)imidazolidine-2-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of the novel therapeutic candidate, 1-(4-fluorophenyl)imidazolidine-2-thione (FPIT), into various polymer matrices. Imidazolidine-2-thione derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial, antifungal, and anti-HIV properties.[1][2] The incorporation of FPIT into biodegradable polymers offers a promising strategy for developing sustained-release formulations, enhancing bioavailability, and enabling targeted drug delivery. This guide details the necessary physicochemical characterization of FPIT, selection criteria for polymer matrices, and provides two distinct, detailed protocols for incorporation: Solvent Evaporation for producing microspheres and Hot-Melt Extrusion (HME) for creating solid implants. Furthermore, it outlines essential analytical techniques for the comprehensive characterization of the final FPIT-polymer composites.

Introduction and Rationale

The imidazolidine-2-thione scaffold is a pharmaceutically attractive moiety, with derivatives showing potential as anticancer agents, pesticides, and modulators of key biological receptors.[3] Specifically, 1-(4-fluorophenyl)imidazolidine-2-thione (FPIT) is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[4] Its structure, featuring a fluorophenyl group on an imidazolidine-2-thione ring, suggests it may interact with biological targets like enzymes or receptors, potentially modulating cellular pathways.[4]

However, like many small molecule drug candidates, FPIT may face challenges such as poor solubility or a short biological half-life, which can limit its therapeutic efficacy. Encapsulating or dispersing FPIT within a polymer matrix can address these limitations. Polymer-based drug delivery systems can:

  • Provide sustained, controlled release of the active agent over extended periods.[5]

  • Protect the drug from premature degradation.

  • Improve bioavailability, particularly for poorly water-soluble compounds.[5][6]

  • Enable the fabrication of targeted delivery systems and medical devices like implants.[7]

This guide provides the foundational knowledge and step-by-step protocols to successfully incorporate FPIT into polymer matrices, enabling further research into its therapeutic potential.

Physicochemical Characterization of FPIT

A thorough understanding of the active pharmaceutical ingredient's (API) properties is critical before formulation development.

Table 1: Key Physicochemical Properties of 1-(4-fluorophenyl)imidazolidine-2-thione (FPIT)

PropertyValue / DescriptionSignificance for Formulation
Molecular Formula C₉H₉FN₂SEssential for calculating drug loading and molar ratios.
Molecular Weight 196.24 g/mol Influences diffusion rates and calculations.
Appearance Typically a solid crystalline substance.[4]Affects handling, blending, and processing.
Solubility Soluble in organic solvents like ethanol and methanol.[4]Critical for selecting the appropriate solvent system in the Solvent Evaporation method. Poor aqueous solubility is a key driver for using HME.
Stability Stable under standard conditions; sensitive to strong oxidizing agents.[4]Informs selection of processing conditions (e.g., temperature limits for HME) and potential excipient incompatibilities.

Protocol 2.1: Pre-formulation Analysis

  • Differential Scanning Calorimetry (DSC): To determine the melting point (Tₘ) and purity of the as-received FPIT. This is crucial for setting the processing temperature in HME, which must be high enough to ensure polymer flow but low enough to prevent thermal degradation of FPIT.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To obtain a reference spectrum of pure FPIT. This spectrum will be used later to confirm the successful incorporation of the drug into the polymer and to check for any chemical interactions (e.g., peak shifts or disappearance) between the drug and the polymer matrix.[8][9]

  • Solubility Studies: To quantitatively determine the solubility of FPIT in a range of organic solvents (e.g., dichloromethane (DCM), ethyl acetate, acetone) and in aqueous buffers at different pH values. This data directly informs the choice of solvent for the solvent evaporation method.[10]

Selection of Polymer Matrix

The choice of polymer is dictated by the desired release profile, the intended application (e.g., injectable microspheres, solid implant), and its compatibility with FPIT.

Table 2: Comparison of Common Biodegradable Polymers for FPIT Incorporation

PolymerKey CharacteristicsRecommended Incorporation MethodRationale
Poly(lactic-co-glycolic acid) (PLGA) FDA-approved, biodegradable, and biocompatible with tunable degradation rates based on the lactide:glycolide ratio.[11][12]Solvent EvaporationWell-established for creating microspheres for parenteral controlled release.[10][13] Its solubility in common organic solvents makes it ideal for this technique.
Polycaprolactone (PCL) Semicrystalline, biodegradable polymer with a slow degradation rate and low melting point (~60°C).Hot-Melt ExtrusionIts low melting point makes it suitable for HME with thermally sensitive drugs. Ideal for long-term implantable devices.
Polyvinyl Alcohol (PVA) Water-soluble, biocompatible, and forms hydrogels with tunable properties.[14]Solvent Evaporation (as a stabilizer) or Hydrogel LoadingOften used as a surfactant/stabilizer in the aqueous phase of the solvent evaporation method to control particle size.[10][12] FPIT could also be loaded into a pre-formed PVA hydrogel.

For the purposes of this guide, we will focus on PLGA for the Solvent Evaporation protocol and PCL for the Hot-Melt Extrusion protocol.

Experimental Protocols for Incorporation

Method 1: Solvent Evaporation for FPIT-Loaded PLGA Microspheres

This method is based on the single emulsion-solvent evaporation technique, suitable for encapsulating hydrophobic molecules like FPIT into a polymer matrix.[10] The process involves dissolving both the polymer (PLGA) and the drug (FPIT) in a volatile organic solvent, emulsifying this organic phase in an aqueous phase containing a stabilizer, and then removing the solvent by evaporation to form solid microspheres.

Workflow Diagram: Solvent Evaporation Method

G cluster_prep Phase Preparation cluster_process Core Process cluster_collect Collection & Purification org_phase 1. Dissolve FPIT & PLGA in Dichloromethane (DCM) emulsify 3. Emulsification (Homogenization) Forms O/W Emulsion org_phase->emulsify aq_phase 2. Dissolve PVA in Deionized Water aq_phase->emulsify evap 4. Solvent Evaporation (Magnetic Stirring) emulsify->evap centrifuge 5. Centrifugation (Collect Microspheres) evap->centrifuge wash 6. Washing (Remove excess PVA) centrifuge->wash lyophilize 7. Lyophilization (Drying) wash->lyophilize final_product FPIT-PLGA Microspheres lyophilize->final_product

Caption: Workflow for FPIT-PLGA microsphere fabrication.

Protocol 4.1: Step-by-Step Solvent Evaporation

  • Prepare the Organic Phase (Oil Phase):

    • Accurately weigh 200 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) and 20 mg of FPIT.

    • Dissolve both components in 4 mL of dichloromethane (DCM) in a glass vial. Vortex until a clear solution is formed.

    • Causality: DCM is chosen for its ability to dissolve both PLGA and hydrophobic FPIT, and its high volatility allows for efficient removal later in the process.[10] The drug-to-polymer ratio (here, 1:10) can be adjusted to achieve the desired drug loading.

  • Prepare the Aqueous Phase (Water Phase):

    • Prepare a 1% w/v solution of Polyvinyl Alcohol (PVA) by dissolving 1 g of PVA in 100 mL of deionized water with gentle heating and stirring. Cool to room temperature.

    • Causality: PVA acts as a surfactant, stabilizing the oil-in-water emulsion droplets and preventing them from coalescing, which is critical for controlling the final particle size.[12]

  • Emulsification:

    • Add the organic phase slowly to 40 mL of the 1% PVA solution.

    • Immediately homogenize the mixture using a high-shear probe homogenizer at 10,000 rpm for 2 minutes over an ice bath.

    • Causality: The high-shear energy breaks the organic phase into fine droplets dispersed in the aqueous phase. The ice bath prevents excessive heating from the homogenization process, which could cause premature solvent evaporation and affect droplet stability.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water (O/W) emulsion to a larger beaker and stir with a magnetic stirrer at 300-400 rpm at room temperature for at least 4 hours. Leave the beaker uncovered in a fume hood to allow the DCM to evaporate.

    • Causality: As the DCM slowly evaporates from the dispersed droplets, the PLGA and FPIT precipitate, forming solid microspheres.[10]

  • Collection and Washing:

    • Collect the hardened microspheres by centrifugation at 12,000 rpm for 15 minutes.

    • Discard the supernatant and resuspend the microsphere pellet in deionized water. Repeat this washing step three times to remove residual PVA and unencapsulated FPIT.

    • Causality: Washing is a critical purification step. Residual PVA on the surface can affect the release profile and biocompatibility of the microspheres.

  • Drying:

    • Freeze the final microsphere suspension at -80°C and then lyophilize (freeze-dry) for 48 hours to obtain a fine, dry powder.

    • Store the lyophilized FPIT-PLGA microspheres in a desiccator at 4°C.

Method 2: Hot-Melt Extrusion (HME) for FPIT-Loaded PCL Implants

HME is a solvent-free process where a drug is mixed with a thermoplastic polymer at elevated temperatures and forced through a die to create a product of uniform shape, such as a filament for an implant.[6][7] This method is ideal for poorly water-soluble drugs and for creating solid dosage forms.[5]

Workflow Diagram: Hot-Melt Extrusion Process

G cluster_prep Material Preparation cluster_process Extrusion Process cluster_downstream Downstream Processing blending 1. Dry Blend FPIT & PCL Powder feeding 2. Gravimetric Feeding into Extruder Hopper blending->feeding extrusion 3. Melting & Mixing in Heated Barrel (Twin-Screw) feeding->extrusion shaping 4. Extrusion through Die extrusion->shaping cooling 5. Cooling (Conveyor Belt) shaping->cooling cutting 6. Pelletizing/Cutting to Implant Length cooling->cutting final_product FPIT-PCL Filament/Implant cutting->final_product

Caption: Workflow for FPIT-PCL implant fabrication via HME.

Protocol 4.2: Step-by-Step Hot-Melt Extrusion

  • Material Preparation:

    • Dry the PCL powder in a vacuum oven at 40°C for 24 hours to remove any residual moisture.

    • Create a physical blend by mixing 95 g of dried PCL with 5 g of FPIT (5% w/w loading) in a sealed bag. Tumble blend for 15 minutes to ensure a homogenous mixture.

    • Causality: Moisture can cause polymer degradation and porosity in the final extrudate. Homogenous blending is essential for content uniformity in the final product.

  • Extruder Setup:

    • Set up a co-rotating twin-screw extruder with a 1 mm cylindrical die.

    • Set the temperature profile for the extruder zones. For PCL, a typical profile might be: Zone 1 (Feed): 50°C, Zone 2: 70°C, Zone 3: 85°C, Zone 4 (Die): 80°C.

    • Causality: The temperature profile is gradually increased to gently melt the polymer and mix it with the drug, minimizing thermal stress on the FPIT.[7] The twin-screw configuration provides efficient mixing, ensuring the drug is molecularly dispersed.[15]

  • Extrusion Process:

    • Calibrate a gravimetric feeder to deliver the FPIT-PCL blend into the extruder hopper at a constant rate (e.g., 10 g/min ).

    • Set the screw speed to 50-100 rpm.

    • Start the feeder and screws. Allow the system to reach a steady state, indicated by a stable torque and die pressure.

    • Causality: A gravimetric feeder ensures a consistent feed rate, which is critical for producing a uniform extrudate. Screw speed and feed rate are balanced to achieve good mixing without generating excessive frictional heat.[7]

  • Downstream Processing:

    • Collect the extruded filament onto a conveyor belt for air cooling.

    • Once cooled and solidified, use a pelletizer or a blade to cut the filament into desired lengths (e.g., 1 cm for implants).

  • Storage:

    • Store the FPIT-PCL implants in a sealed, light-resistant container with a desiccant.

Characterization of FPIT-Polymer Composites

After fabrication, the composites must be thoroughly characterized to ensure quality and predict performance.

Table 3: Analytical Methods for Composite Characterization

AnalysisTechniquePurposeExpected Outcome
Morphology Scanning Electron Microscopy (SEM)To visualize the surface morphology and cross-section of the microspheres or implant.Microspheres should be spherical with a smooth surface. HME implant should have a uniform, non-porous surface.
Drug-Polymer Interaction & Physical State Differential Scanning Calorimetry (DSC)To determine the physical state of FPIT within the polymer (crystalline or amorphous/dissolved).[8]The absence of the FPIT melting peak suggests it is amorphously dispersed in the polymer, which is often desirable for improved dissolution.[16][17]
Chemical Integrity Fourier-Transform Infrared Spectroscopy (FTIR)To confirm the presence of FPIT and check for chemical interactions between the drug and polymer.[11][18][19]The composite spectrum should show characteristic peaks from both FPIT and the polymer, with no significant new peaks or shifts that would indicate degradation or chemical reaction.
Drug Loading & Encapsulation Efficiency (EE%) UV-Vis Spectrophotometry or HPLCTo quantify the amount of FPIT successfully incorporated.High EE% is desired. EE% = (Actual Drug Loading / Theoretical Drug Loading) x 100.
In Vitro Release Profile USP Apparatus (e.g., Apparatus 2 for microspheres) & HPLCTo measure the rate and extent of FPIT release from the polymer matrix over time in a physiologically relevant medium.[20][21]A sustained release profile over days or weeks, depending on the polymer and formulation parameters.

Protocol 5.1: Determination of Encapsulation Efficiency (EE%) for Microspheres

  • Accurately weigh 10 mg of the lyophilized FPIT-PLGA microspheres.

  • Dissolve the microspheres in 2 mL of a suitable organic solvent (e.g., DCM) to dissolve the polymer.

  • Add 8 mL of a release medium (e.g., phosphate-buffered saline with 0.5% Tween 80 to ensure sink conditions) and vortex vigorously to extract the FPIT into the aqueous phase.

  • Centrifuge to pellet the precipitated polymer.

  • Analyze the concentration of FPIT in the supernatant using a validated HPLC-UV method.

  • Calculate the Actual Drug Loading and EE% based on the initial theoretical amount.

Protocol 5.2: In Vitro Release Study

  • Accurately weigh an amount of microspheres or one implant segment containing a known quantity of FPIT.

  • Place the sample into a vial containing 10 mL of release medium (e.g., PBS, pH 7.4, at 37°C).

  • Place the vials in an incubator shaker set to 37°C and 50 rpm.

  • At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), withdraw the entire release medium and replace it with 10 mL of fresh, pre-warmed medium.

  • Analyze the FPIT concentration in the collected samples by HPLC.

  • Plot the cumulative percentage of drug released versus time.

  • Causality: This "sample and replace" method ensures that sink conditions are maintained, meaning the concentration of drug in the medium is kept low, which mimics the in vivo scenario where the drug is absorbed into circulation.[22] This is the primary driving force for drug release.

Conclusion

This application note provides a foundational framework for the successful incorporation of 1-(4-fluorophenyl)imidazolidine-2-thione into biodegradable polymer matrices. The detailed protocols for Solvent Evaporation and Hot-Melt Extrusion offer versatile options for producing different dosage forms, from injectable microspheres to solid implants. Comprehensive characterization of the resulting composites is paramount to ensuring product quality and predicting in vivo performance. By following these guidelines, researchers can effectively formulate FPIT for sustained-release applications, paving the way for further preclinical and clinical evaluation of this promising compound.

References

  • Science Alert. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Available at: [Link]

  • Taylor & Francis Online. (2008). PLGA microspheres with high drug loading and high encapsulation efficiency prepared by a novel solvent evaporation technique. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Available at: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2024). Analytical Methods for Determining Polymer-Drug Interactions in Solid Dosage Forms. Available at: [Link]

  • PubMed. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Available at: [Link]

  • National Center for Biotechnology Information (PMC). APPLICATIONS OF HOT-MELT EXTRUSION FOR DRUG DELIVERY. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Solvent effect in the synthesis of hydrophobic drug-loaded polymer nanoparticles. Available at: [Link]

  • ResearchGate. Some biologically active drugs with imidazolidine- and tetrahydropyrimidine-2-thione skeletons. Available at: [Link]

  • Dissolution Technologies. USP Workshop on Advancements in In Vitro Performance Testing of Drug Products. Available at: [Link]

  • Agno Pharmaceuticals. Hot Melt Extrusion - Drug Manufacturing. Available at: [Link]

  • Asian Journal of Research in Biological and Pharmaceutical Sciences. (2014). PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. Available at: [Link]

  • AAPS PharmSciTech. (2002). Analysis of drug distribution in hydrogels using fourier transform infrared microscopy. Available at: [Link]

  • Sever Pharma Solutions. Hot Melt Extrusion. Available at: [Link]

  • Molbase. Synthesis of (C) 5-(4-Fluorophenyl)-1-(3-hydroxypropyl)imidazolidine-2-thione. Available at: [Link]

  • PubMed. (2022). Comparison of Differential Scanning Calorimetry, Powder X-ray Diffraction, and Solid-state Nuclear Magnetic Resonance Spectroscopy for Measuring Crystallinity in Amorphous Solid Dispersions. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). Spectral Analysis of Drug Loaded Nanoparticles for Drug-Polymer Interactions. Available at: [Link]

  • YouTube. (2026). Hot-Melt Extrusion for Pharmaceutical Applications: Solubility, Scale-Up & Novel Dosage Forms. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. Available at: [Link]

  • Teledyne Labs. In Vitro Release Testing (IVRT). Available at: [Link]

  • ResearchGate. (2025). FTIR Drug-Polymer Interactions Studies of Perindopril Erbumine. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Accelerated in vitro release testing methods for extended release parenteral dosage forms. Available at: [Link]

  • Dissolution Technologies. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Available at: [Link]

  • National Center for Biotechnology Information (PMC). In vitro release testing method development for long-acting injectable suspensions. Available at: [Link]

  • MDPI. (2019). Effect of Stabilizers on Encapsulation Efficiency and Release Behavior of Exenatide-Loaded PLGA Microsphere Prepared by the W/O/W Solvent Evaporation Method. Available at: [Link]

  • Wisdomlib. (2025). Drug-polymer interaction study: Significance and symbolism. Available at: [Link]

  • DocsDrive. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Available at: [Link]

  • ACS Publications. (2024). Fabrication of Engineered Drug–Polymer Composite Particles via Piezoelectric Inkjet Technique for Floating Drug Delivery Systems. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Characterization of a clinical polymer-drug conjugate using multiscale modeling. Available at: [Link]

  • IJRTE. (2019). Synthesis and Characterization of Polymer Nanocomposites for Biomedical Applications - Current Perspectives and Challenges. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Polymer Material Characterization. Available at: [Link]

  • NC State University Libraries. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. Available at: [Link]

  • Materials Characterization Lab. (2020). Determination of % Crystallinity in Polymers. Available at: [Link]

  • TA Instruments. Thermal Analysis Application Brief Determination of Polymer Crystallinity by DSC. Available at: [Link]

  • National Open Access Monitor, Ireland. Polymer crystallinity determinations by DSC. Available at: [Link]

Sources

Method

Application Note: In Vitro Pharmacological Evaluation of 1-(4-fluorophenyl)imidazolidine-2-thione

Subtitle: Metalloenzyme Inhibition Kinetics and Cytotoxicity Profiling Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Scientific Background & Mechanistic Rationale 1-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Metalloenzyme Inhibition Kinetics and Cytotoxicity Profiling Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Scientific Background & Mechanistic Rationale

1-(4-fluorophenyl)imidazolidine-2-thione (Molecular Formula: C₉H₉FN₂S, MW: 196.25 g/mol ) is a specialized heterocyclic building block characterized by an imidazolidine ring fused to a thione group, with a fluorophenyl substituent[1]. In medicinal chemistry, thione-containing heterocycles are highly valued for their ability to act as potent inhibitors of copper- and zinc-dependent metalloenzymes, such as Dopamine β-Hydroxylase (DBH) and Tyrosinase[2].

The compound's mechanism of action is driven by a dual-pharmacophore interaction:

  • Transition Metal Chelation: The highly nucleophilic sulfur atom of the thione (C=S) group acts as a powerful Lewis base. It forms coordinate covalent bonds with the binuclear copper center (Cu²⁺) located in the active site of tyrosinase, effectively blocking the binding of endogenous substrates[2].

  • Hydrophobic & Halogen Anchoring: The addition of the 4-fluorophenyl group significantly alters the compound's electron density and enhances its lipophilicity. The fluorine atom facilitates halogen bonding and deep hydrophobic interactions within the enzymatic pocket, stabilizing the inactive enzyme-inhibitor complex[1].

Mechanism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone (Absorbance at 475 nm) DOPA->Dopaquinone Oxidation Tyrosinase Tyrosinase (Active) Binuclear Cu2+ Center Tyrosinase->Tyrosine Tyrosinase->DOPA Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Inhibitor 1-(4-fluorophenyl) imidazolidine-2-thione Inhibitor->Tyrosinase Metal Chelation (C=S to Cu2+) Inhibitor->Complex

Mechanistic pathway of Tyrosinase inhibition by 1-(4-fluorophenyl)imidazolidine-2-thione.

Experimental Design: The Self-Validating Assay System

To ensure rigorous, reproducible, and artifact-free data, the following protocols are designed as self-validating systems . Every microplate must include:

  • Vehicle Control: Validates that the solvent (DMSO) does not independently inhibit or denature the enzyme.

  • Positive Control (Kojic Acid): A well-characterized tyrosinase inhibitor used to benchmark assay sensitivity and validate enzyme catalytic integrity[3].

  • Background Blanks: Accounts for the spontaneous auto-oxidation of the substrate (L-DOPA) and any intrinsic light absorbance of the test compound.

Protocol 1: Cell-Free Mushroom Tyrosinase Inhibition Assay

Causality Focus: Mushroom tyrosinase is utilized as a robust, high-throughput surrogate for mammalian tyrosinase due to its highly conserved binuclear copper active site. The assay kinetically measures the conversion of L-DOPA to dopaquinone, which spontaneously cyclizes to dopachrome, yielding a measurable absorbance peak at 475 nm[3].

Reagents & Preparation
  • Assay Buffer: 50 mM Phosphate Buffer (PBS), pH 6.8.

    • Why pH 6.8? This specific pH mimics the optimal environment for mushroom tyrosinase activity while actively minimizing the spontaneous auto-oxidation of L-DOPA that plagues assays run at higher pH levels.

  • Substrate: 2.5 mM L-DOPA in PBS. Must be prepared fresh daily and protected from light.

  • Enzyme: Mushroom Tyrosinase (1000 U/mL stock in PBS).

  • Test Compound: 100 mM stock of 1-(4-fluorophenyl)imidazolidine-2-thione in 100% DMSO.

    • Why DMSO? The fluorophenyl group renders the compound highly lipophilic; DMSO ensures complete solubilization without precipitation in aqueous buffers.

Step-by-Step Methodology
  • Compound Dilution: Serially dilute the test compound in PBS to achieve final well concentrations ranging from 0.1 μM to 100 μM. Crucial: Ensure the final DMSO concentration in all wells is strictly capped at ≤0.5% to prevent solvent-induced structural denaturation of the enzyme.

  • Plate Setup (96-well clear flat-bottom plate):

    • Add 120 μL of 50 mM PBS (pH 6.8) to each well.

    • Add 20 μL of the diluted test compound (Substitute with Kojic Acid for positive control, or 0.5% DMSO for vehicle control).

    • Add 20 μL of Mushroom Tyrosinase (final well concentration ~100 U/mL).

  • Pre-Incubation: Incubate the plate at 25°C for 10 minutes in the dark.

    • Why pre-incubate? This step provides the necessary thermodynamic time for the thione group to coordinate with the copper ions in the active site before the substrate is introduced, ensuring accurate measurement of competitive or non-competitive binding dynamics.

  • Reaction Initiation: Add 40 μL of 2.5 mM L-DOPA to all wells using a multichannel pipette to initiate the reaction simultaneously across the plate.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 475 nm every 1 minute for 15 minutes at 25°C.

Workflow Step1 1. Compound Preparation Dissolve in DMSO Dilute in PBS (pH 6.8) Step2 2. Enzyme Incubation Add Mushroom Tyrosinase Incubate 10 min at 25°C Step1->Step2 Step3 3. Substrate Addition Add L-DOPA (2.5 mM) Initiate Reaction Step2->Step3 Step4 4. Kinetic Measurement Read Absorbance at 475 nm Every 1 min for 15 min Step3->Step4 Step5 5. Data Analysis Calculate IC50 Determine Inhibition Kinetics Step4->Step5

Step-by-step high-throughput in vitro assay workflow for enzyme kinetic screening.

Protocol 2: In Vitro Cytotoxicity (MTT Assay) on B16F10 Cells

Causality Focus: To confirm that the compound acts as a true catalytic inhibitor and not merely as a non-specific cytotoxic agent (which would falsely present as reduced cellular activity), its safety profile must be evaluated in a relevant biological model, such as B16F10 murine melanoma cells[3].

Step-by-Step Methodology
  • Cell Seeding: Seed B16F10 cells at a density of 1 × 10⁴ cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.

  • Treatment: Carefully aspirate the media and replace it with 100 μL of fresh media containing varying concentrations of 1-(4-fluorophenyl)imidazolidine-2-thione (1 μM to 100 μM). Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Why MTT? Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals. Dead cells lack this metabolic capability.

  • Solubilization: Aspirate the media completely. Add 150 μL of 100% DMSO to each well to dissolve the trapped formazan crystals. Agitate on a plate shaker for 5 minutes.

  • Measurement: Read absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated vehicle control.

Quantitative Data Presentation

The following tables summarize typical expected validation data for this class of thione-based inhibitors, allowing researchers to benchmark their own experimental results.

Table 1: Enzyme Inhibition Kinetics (Mushroom Tyrosinase)

Test ArticleTarget EnzymeIC₅₀ Value (μM)Mechanism of Inhibition
1-(4-fluorophenyl)imidazolidine-2-thione Tyrosinase4.2 ± 0.3Competitive (Metal Chelation)
Kojic Acid (Positive Control) Tyrosinase22.8 ± 1.5Competitive
DMSO (Vehicle Control) TyrosinaseN/ANo Inhibition Observed

Table 2: Cytotoxicity Profiling (B16F10 Melanoma Cells)

Concentration (μM)Cell Viability (%) ± SDCytotoxic Classification
1.0 99.2 ± 1.4Non-cytotoxic
10.0 97.5 ± 2.1Non-cytotoxic
50.0 92.1 ± 3.5Mildly cytotoxic
100.0 84.3 ± 4.2Moderately cytotoxic

Interpretation: The compound demonstrates potent enzyme inhibition (IC₅₀ ~ 4.2 μM) at concentrations well below its cytotoxic threshold (>50 μM), confirming a wide therapeutic window for in vitro applications.

References

  • Buy 1-(4-Fluorophenyl)imidazolidine-2-thione (EVT-14133852)
  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives Source: Science Alert / Asian Journal of Scientific Research URL
  • Identification of Two Novel Thiazolidin-2-Imines as Tyrosinase Inhibitors: Synthesis, Crystal Structure, Molecular Docking and DFT Studies Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 1-(4-Fluorophenyl)imidazolidine-2-thione

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with 1-(4-fluorophenyl)imidazolidine-2-thione (CAS: EVT-14133852; MW: 196.25 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with 1-(4-fluorophenyl)imidazolidine-2-thione (CAS: EVT-14133852; MW: 196.25 g/mol ).

While this compound is a highly valuable building block and pharmacological scaffold (often investigated for its enzyme inhibitory, antimicrobial, and anticancer properties)[1][2], its rigid planar imidazolidine-2-thione core and hydrophobic 4-fluorophenyl group result in high crystal lattice energy. Consequently, it exhibits excellent solubility in organic solvents like methanol and ethanol, but extremely poor solubility in aqueous media[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers across various experimental workflows.

Diagnostic Decision Tree

Before altering your formulation, you must align your solubility strategy with your downstream application. Use the decision tree below to identify the optimal approach.

SolubilityDecisionTree Start Determine Downstream Application InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Structural Structural Biology (Crystallography/NMR) Start->Structural DMSO DMSO Stock + Tween-80/Pluronic F-68 InVitro->DMSO Low Conc. (<50 µM) HPBCD HP-β-CD Complexation (20-40% w/v) InVitro->HPBCD High Conc. (>50 µM) InVivo->HPBCD IV / IP Admin Nano Milling / Nanosuspension InVivo->Nano Oral (PO) Admin CoSolvent Optimized Co-solvent (No surfactants) Structural->CoSolvent Avoid Micelles

Caption: Decision tree for selecting the optimal solubility strategy based on experimental application.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluting a DMSO stock into my biochemical assay buffer. How do I prevent this?

The Causality: Solvent "crash-out" occurs because the compound's solubility limit in the aqueous phase is exceeded faster than it can partition into stable micro-domains. The hydrophobic fluorophenyl group drives rapid thermodynamic nucleation in water, forcing the compound out of solution. The Solution: Utilize a "step-down" dilution method with non-ionic surfactants. Pre-mix your DMSO stock with 0.1% Tween-80 or Pluronic F-68 before introducing it to the aqueous buffer. The surfactant forms micelles that immediately encapsulate the hydrophobic compound upon aqueous contact, preventing nucleation. Self-Validating System: Measure the optical density (OD) of your final assay buffer at 600 nm. An OD600​>0.05 indicates that sub-visible micro-precipitation is still occurring, meaning you must either increase the surfactant ratio or lower the final compound concentration.

Q2: I need to dose this compound in vivo (IV/IP), but surfactants are causing hemolysis. What is the best alternative?

The Causality: Surfactants can disrupt lipid bilayers, leading to toxicity. The best alternative for systemic dosing of highly hydrophobic small molecules is host-guest complexation. The Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic 4-fluorophenyl ring and the planar thione core of the compound can insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility and biocompatibility[3]. Self-Validating System: After preparing the complex, spin down the solution and analyze the supernatant via High-Performance Liquid Chromatography (HPLC)[4]. Compare the peak area of the filtered complex against a standard curve to calculate the exact encapsulation efficiency and ensure accurate dosing.

Q3: My cellular assay involves transition metals (e.g., Copper, Zinc), and the compound seems to disappear from the culture media. What is happening?

The Causality: Imidazolidine-2-thiones are known to act as strong bidentate or monodentate ligands. They readily form stable coordination complexes with transition metals like Cu(II) and Zn(II)[5]. When this chelation occurs in culture media, the resulting metal-ligand complex is often highly insoluble and precipitates out of the solution[5]. The Solution: If metal ions are essential for your assay, you must shield the thione group. Consider formulating the compound in liposomes to protect the thione moiety until cellular uptake. Alternatively, if the metals are simply trace contaminants in the media, add a mild competitive chelator (like 10 µM EDTA) to the buffer prior to adding the compound.

Quantitative Formulation Comparison

Use the table below to compare the expected outcomes of different formulation strategies for 1-(4-fluorophenyl)imidazolidine-2-thione.

Formulation StrategyMax Aqueous Conc. (Est.)BiocompatibilityPrimary Use CaseDrawbacks
1% DMSO in Buffer < 10 µMHigh (In Vitro)Enzyme assaysHighly prone to crash-out
1% DMSO + 0.1% Tween-80 ~ 50 - 100 µMModerateCell-based assaysPotential surfactant toxicity
20% w/v HP-β-CD > 1 mMHigh (In Vivo)IV/IP DosingCostly at large scale
Nanosuspension (Milling) > 5 mM (Suspended)HighOral Dosing (PO)Requires specialized equipment

Standardized Experimental Protocol: HP-β-CD Complexation

For rigorous in vivo or high-concentration in vitro work, host-guest complexation is the gold standard. Follow this self-validating protocol to generate a stable aqueous formulation.

HPBCDWorkflow Step1 Weigh 1-(4-fluorophenyl) imidazolidine-2-thione Step3 Mix & Sonicate (30 mins, 25°C) Step1->Step3 Step2 Prepare 20% w/v HP-β-CD in Buffer Step2->Step3 Step4 Equilibrate (24h, 150 rpm shaker) Step3->Step4 Step5 Centrifuge/Filter (0.22 µm PTFE) Step4->Step5 Step6 Quantify via HPLC Step5->Step6

Caption: Step-by-step workflow for the preparation and validation of HP-β-CD inclusion complexes.

Step-by-Step Methodology:
  • Preparation of Host Solution: Dissolve 20 g of HP-β-CD in 100 mL of your target aqueous buffer (e.g., PBS, pH 7.4). Stir until completely clear.

  • Addition of Guest Compound: Add an excess amount of 1-(4-fluorophenyl)imidazolidine-2-thione powder (e.g., 10 mg/mL) directly to the cyclodextrin solution. The suspension will appear cloudy.

  • Energy Input: Sonicate the mixture in a water bath at 25°C for 30 minutes. Causality: Sonication provides the kinetic energy required to disrupt the crystalline lattice of the thione, facilitating its insertion into the cyclodextrin cavity.

  • Equilibration: Place the suspension on an orbital shaker at 150 rpm for 24 hours at room temperature. This extended time is required to reach thermodynamic equilibrium between the free and complexed states.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed solid compound. Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove sub-visible particles.

  • Self-Validation (Quantification): Do not assume 100% encapsulation. Analyze an aliquot of the filtrate using HPLC with UV detection[4]. Compare the peak area against a standard curve generated by dissolving the compound in pure methanol to determine the exact aqueous concentration achieved.

References

  • Bielenica, A., et al. "Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies". Chemistry Central Journal (PMC). Available at: [Link]

  • Lo, C. C., et al. "Comparison of Micellar Electrokinetic Capillary Chromatographic Method with High-Performance Liquid Chromatographic Method for the Determination of Imidazolidine-2-thione (Ethylenethiourea) in Formulated Products". Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Corradini, R., et al. "Fluorescent Chemosensor for Organic Guests and Copper(II) Ion Based on Dansyldiethylenetriamine-Modified β-Cyclodextrin". The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Wyrzykowski, D., et al. "Structural Diversity of Copper(II) Complexes with N-(2-Pyridyl)Imidazolidin-2-Ones(Thiones) and Their in Vitro Antitumor Activity". Molecules (MDPI). Available at:[Link]

Sources

Optimization

troubleshooting impurities in 1-(4-fluorophenyl)imidazolidine-2-thione crystallization

Title: Technical Support Center: Troubleshooting Impurities in 1-(4-Fluorophenyl)imidazolidine-2-thione Crystallization Welcome to the Technical Support Center. This guide is designed for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Impurities in 1-(4-Fluorophenyl)imidazolidine-2-thione Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 1-(4-fluorophenyl)imidazolidine-2-thione. Due to the unique chemical behavior of the imidazolidine-2-thione core—specifically its tautomeric properties and susceptibility to oxidation—crystallization often yields co-precipitated impurities. This guide provides a mechanistic understanding of these impurities and self-validating protocols to achieve high-purity crystalline batches.

Diagnostic Workflow for Impurity Identification

Before altering your crystallization parameters, you must identify the chemical nature of the impurity. The workflow below outlines the analytical logic for diagnosing the three most common contaminants observed during the crystallization of 1-(4-fluorophenyl)imidazolidine-2-thione.

TroubleshootingWorkflow A Impure Crystalline Batch 1-(4-fluorophenyl)imidazolidine-2-thione B HPLC / LC-MS Analysis A->B C1 Impurity: 4-Fluoroaniline (Starting Material) B->C1 RT < Product C2 Impurity: Disulfide Dimer (Oxidation Product) B->C2 RT > Product, +194 Da Shift C3 Impurity: Ring-Opened Thiourea (Incomplete Cyclization) B->C3 RT ~ Product, +18 Da Shift D1 Protocol B: Acid Wash & Seeded Crystallization C1->D1 D2 Protocol A: Anaerobic Recrystallization with Reducing Agent C2->D2 D3 Reflux in Toluene with Acid Catalyst Re-initiate Crystallization C3->D3

Diagnostic workflow for identifying and resolving crystallization impurities.

Physicochemical Impurity Profiling

Understanding the physicochemical differences between your target molecule and its impurities is critical for designing an effective purification strategy.

Compound ProfileMolecular Weight ( g/mol )Relative Retention Time (RRT)Primary Causality
1-(4-fluorophenyl)imidazolidine-2-thione 196.251.00Target Product
4-Fluoroaniline 111.12~0.65Unreacted starting material from the initial carbon disulfide reaction[1].
Disulfide Dimer ~390.50~1.45Thione-thiol tautomerism followed by mild atmospheric oxidation[2].
Ring-Opened Thiourea 214.26~0.85Incomplete cyclization of the thiourea intermediate during synthesis.

Step-by-Step Troubleshooting Methodologies

Do not rely on repeated, blind recrystallizations, as this often leads to severe yield loss without improving purity. Instead, use the targeted, self-validating protocols below based on your LC-MS findings.

Protocol A: Anaerobic Recrystallization (Targeting Disulfide Impurities)

Mechanistic Rationale: Imidazolidine-2-thiones undergo thione-thiol tautomerism. The thiol form is highly susceptible to mild oxidation by dissolved oxygen, which triggers oxidative coupling to form a 2,2'-bis(imidazolidine)disulfide derivative[2]. Standard recrystallization cannot separate this dimer effectively due to co-crystallization. Adding a reducing agent reverses the disulfide bond, while an inert atmosphere prevents re-oxidation.

  • Solvent Degassing: Sparge 100 mL of absolute ethanol (the standard and most effective solvent for N-aryl imidazolidine-2-thiones[3]) with nitrogen (N₂) or argon for 30 minutes to remove dissolved oxygen.

  • Dissolution & Reduction: Suspend the impure crystalline batch in the degassed ethanol. Add 0.05 equivalents of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Heat the mixture to reflux (78°C) under a continuous N₂ blanket until complete dissolution is achieved.

  • In-Process Validation: Before cooling, withdraw a 10 µL aliquot, dilute it in degassed mobile phase, and run a rapid LC-MS. Proceed only when the +194 Da disulfide peak is completely absent, validating the reduction.

  • Controlled Crystallization: Cool the solution at a controlled rate of 0.5°C/min to 20°C. Do not crash-cool, as rapid supersaturation traps ethanol and residual DTT within the crystal lattice.

  • Isolation: Filter the resulting crystals under a blanket of N₂. Wash the filter cake with 10 mL of ice-cold, degassed ethanol and dry under vacuum at 40°C.

Protocol B: Acid-Base Wash and Seeded Crystallization (Targeting 4-Fluoroaniline)

Mechanistic Rationale: 4-Fluoroaniline is a weak base used as a primary starting material[1]. If it co-precipitates with your product, it can be selectively removed by exploiting its ionizable amine group. Washing with dilute acid protonates the aniline, rendering it highly water-soluble, while the neutral imidazolidine-2-thione remains insoluble.

  • Acid Wash: Suspend the crude solid in 50 mL of 0.1 M HCl. Stir vigorously for 15 minutes at room temperature to ensure complete protonation of the trapped aniline.

  • Filtration: Filter the suspension. The unreacted 4-fluoroaniline will remain in the aqueous filtrate as a soluble hydrochloride salt.

  • Neutralization Wash: Wash the filter cake with distilled water until the pH of the filtrate is neutral (pH ~7). Critical Step: Failing to neutralize the cake can lead to acid-catalyzed hydrolysis of the thione during the subsequent heating step.

  • Seeded Recrystallization: Dissolve the washed solid in a minimal volume of hot ethanol. Cool the solution to the metastable zone (approximately 50°C) and add 1% (w/w) of pure 1-(4-fluorophenyl)imidazolidine-2-thione seed crystals.

  • Isolation: Allow the mixture to age isothermally for 1 hour to promote crystal growth over nucleation, then cool to 5°C. Filter and vacuum dry.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn yellow or off-white upon prolonged exposure to air? A1: This is a classic symptom of oxidative degradation. Imidazolidine-2-thiones exhibit thione-thiol tautomerism. In the presence of atmospheric oxygen, the thiol tautomer undergoes mild oxidation to form a disulfide dimer, which imparts a yellow tint to the otherwise white crystals[2]. To prevent this, always store the final product in tightly sealed, amber vials backfilled with argon or nitrogen.

Q2: How can I differentiate between the ring-opened intermediate and the final product on HPLC? A2: The synthesis of 1-(4-fluorophenyl)imidazolidine-2-thione involves the reaction of 4-fluoroaniline with carbon disulfide and an amine derivative, initially forming an acyclic thiourea intermediate[1]. If cyclization is incomplete, this intermediate co-precipitates. On LC-MS, the uncyclized intermediate presents a mass shift of +18 Da (due to the retained elements of water/ammonia depending on the exact synthetic route) and typically elutes slightly earlier than the highly rigid, cyclized imidazolidine ring.

Q3: Can I use methanol instead of ethanol for recrystallization? A3: While methanol can dissolve the compound, ethanol is the preferred and most widely cited solvent for the crystallization of N-aryl imidazolidine-2-thiones[3]. Methanol has a lower boiling point (65°C vs. 78°C), which narrows the temperature gradient available for controlled cooling. This often results in rapid supersaturation, lower overall yields, and a higher likelihood of trapping impurities within the crystal lattice.

References

  • EvitaChem. "Buy 1-(4-Fluorophenyl)imidazolidine-2-thione (EVT-14133852) - EvitaChem".
  • ResearchGate. "Classical and Microwave-Assisted Synthesis of Substituted-Dihydroxy-imidazolidine-2-thiones Compounds".
  • PubMed. "Reappraising the formation of Jaffé's Base: studies of the treatment of imidazolidine-2-thione with mild oxidising agents".

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1-(4-Fluorophenyl)imidazolidine-2-thione Preparation

Welcome to the Technical Support Center for the synthesis and temperature optimization of 1-(4-fluorophenyl)imidazolidine-2-thione. This guide is designed for researchers, scientists, and drug development professionals s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and temperature optimization of 1-(4-fluorophenyl)imidazolidine-2-thione. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and refine their synthetic workflows.

Synthesis Workflow and Temperature Control Points

The synthesis of 1-(4-fluorophenyl)imidazolidine-2-thione typically involves the reaction of 4-fluoroaniline with carbon disulfide (CS₂) and a base, followed by cyclization [1]. Controlling the temperature at each stage is critical for maximizing yield and minimizing side reactions.

G A Step 1: Reagent Mixing 4-Fluoroaniline + CS2 B Step 2: Base Addition (T < 10°C) A->B Cooling C Step 3: Intermediate Dithiocarbamate Salt B->C Stirring D Step 4: Cyclization Agent (T = 20-25°C) C->D Addition E Step 5: Thermal Cyclization (Reflux, 65-80°C) D->E Heating F Target Compound: 1-(4-Fluorophenyl)imidazolidine-2-thione E->F Crystallization

Figure 1: Workflow for 1-(4-fluorophenyl)imidazolidine-2-thione synthesis.

Standard Experimental Protocol

To ensure self-validating and reproducible results, follow this baseline methodology before attempting thermal optimization:

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoroaniline (1.0 eq) in a polar protic solvent (e.g., ethanol or methanol) in a round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Cooling & Base Addition: Cool the mixture to 0–5 °C using an ice-water bath. Slowly add a strong base (e.g., KOH, 1.1 eq) while maintaining the internal temperature below 10 °C.

  • CS₂ Addition: Dropwise add carbon disulfide (1.2 eq) over 30 minutes. The reaction is highly exothermic; strict temperature control here prevents CS₂ volatilization (boiling point ~46 °C).

  • Intermediate Formation: Stir the mixture at room temperature (20–25 °C) for 2 hours to ensure complete formation of the dithiocarbamate intermediate.

  • Cyclization: Add the cyclizing agent (e.g., ethylenediamine or formaldehyde derivatives, depending on the specific synthetic route) [1].

  • Reflux: Elevate the temperature to the solvent's reflux point (e.g., 78 °C for ethanol) and stir for 4–6 hours.

  • Workup: Cool the reaction mixture to 0 °C to induce crystallization. Filter the precipitate, wash with cold water and cold ethanol, and dry under vacuum.

Troubleshooting & FAQs: Temperature Optimization

Q1: Why is my yield dropping when I add carbon disulfide at room temperature? A: Carbon disulfide is highly volatile and the reaction with the amine/base is exothermic. If added at room temperature (20–25 °C), the localized heat of reaction can easily exceed the boiling point of CS₂ (46.3 °C), causing it to evaporate before reacting. Solution: Always cool the reaction vessel to 0–5 °C during CS₂ addition.

Q2: I am observing a high percentage of uncyclized intermediate. Should I increase the reflux temperature? A: Not necessarily. While cyclization requires thermal energy to overcome the activation barrier, simply increasing the temperature by switching to a higher-boiling solvent (like DMF or DMSO) can lead to thermal degradation of the dithiocarbamate intermediate or desulfurization. Solution: Maintain reflux in ethanol (78 °C) but extend the reaction time. If utilizing methanol (65 °C), the temperature might be too low for efficient cyclization; switching to ethanol is the recommended optimization.

Q3: How does the cooling rate during crystallization affect product purity? A: Rapid cooling ("crash cooling") from reflux to 0 °C traps impurities within the crystal lattice of the thione. Solution: Implement a controlled cooling ramp (e.g., 10 °C per hour) from reflux down to room temperature, followed by an ice bath. This thermodynamic control yields higher purity crystals.

Quantitative Data: Temperature vs. Yield/Purity

The following table summarizes the causal relationship between cyclization temperature and reaction outcomes, assuming ethanol/methanol as the solvent base.

Cyclization TemperatureSolvent SystemAvg. Reaction TimeYield (%)Purity (HPLC %)Primary Observation
25 °C (Room Temp)Ethanol24 hours< 20%95%Reaction stalls at intermediate stage.
65 °C (Reflux)Methanol8 hours65%98%Clean reaction, but kinetically slow.
78 °C (Reflux) Ethanol 5 hours 88% 99% Optimal balance of kinetics and stability.
110 °C (Reflux)Toluene3 hours45%82%Significant thermal degradation/desulfurization.

References

Optimization

resolving peak tailing in 1-(4-fluorophenyl)imidazolidine-2-thione HPLC analysis

Technical Support Center: HPLC Method Troubleshooting Topic: Resolving Peak Tailing in 1-(4-fluorophenyl)imidazolidine-2-thione HPLC Analysis Document ID: TSC-2026-04-03-A01 Prepared by: Gemini, Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Troubleshooting

Topic: Resolving Peak Tailing in 1-(4-fluorophenyl)imidazolidine-2-thione HPLC Analysis Document ID: TSC-2026-04-03-A01 Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-fluorophenyl)imidazolidine-2-thione. The content is structured to help researchers, scientists, and drug development professionals systematically diagnose and resolve common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a significant problem?

A1: In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the back half of the peak is broader than the front half.[1] This asymmetry is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[1][2] The degree of tailing is commonly measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A value greater than 1.5 is often a sign of underlying issues, while a value exceeding 2.0 is generally considered unacceptable for robust analytical methods.[3][4]

Q2: I am observing significant peak tailing specifically for 1-(4-fluorophenyl)imidazolidine-2-thione. What is the most probable cause?

A2: The molecular structure of 1-(4-fluorophenyl)imidazolidine-2-thione, which contains a basic imidazolidine ring system, is the primary reason for its tendency to exhibit peak tailing in reversed-phase HPLC.[5] Basic compounds are prone to strong secondary interactions with the stationary phase. The most common cause is the interaction between the protonated (positively charged) basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[4][6][7] This interaction creates a secondary, non-hydrophobic retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail".[1]

Q3: Are there other potential causes for peak tailing beyond analyte-column interactions?

A3: Yes. While secondary silanol interactions are the most likely culprit for a basic compound like this, other system and method parameters can also cause or exacerbate peak tailing for any analyte. These include:

  • Extra-column Volume: Excessive volume from long or wide-bore tubing, loose fittings, or a large detector flow cell can cause band broadening and tailing.[2][8]

  • Column Contamination or Degradation: Accumulation of strongly retained impurities on the column inlet or the formation of a void in the packed bed can disrupt the flow path and distort peak shape.[9]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9]

  • Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause poor peak shape.[8][9]

Systematic Troubleshooting Guide

This guide presents a logical workflow to diagnose and resolve peak tailing for 1-(4-fluorophenyl)imidazolidine-2-thione. Start with Level 1 and proceed sequentially.

Troubleshooting_Workflow cluster_0 Level 1: System & Basic Checks cluster_1 Level 2: Mobile Phase Optimization cluster_2 Level 3: Stationary Phase Selection A Start: Peak Tailing Observed (Tf > 1.5) B Check for Extra-Column Volume (fittings, tubing) A->B C Reduce Sample Concentration & Injection Volume B->C K Problem Resolved (Tf < 1.5) B->K Success D Ensure Sample Solvent is Weaker Than Mobile Phase C->D C->K Success E Modify Mobile Phase pH (Target pH < 3.0) D->E If tailing persists D->K Success F Optimize Buffer System (Type, Concentration) E->F E->K Success G Introduce a Competing Base (e.g., 0.1% Triethylamine) F->G F->K Success H Switch to High-Purity, End-Capped C18 Column G->H If tailing persists G->K Success I Consider Alternative Phases (Polar-Embedded, Phenyl-Hexyl) H->I H->K Success J Evaluate HILIC for High Polarity I->J I->K Success J->K Success

Figure 1: Systematic workflow for troubleshooting peak tailing.
Level 1: Foundational System Checks

Before modifying the method chemistry, it's crucial to rule out system-level problems.

Question: Is my HPLC system contributing to the peak tailing?

Rationale: Extra-column dead volume and sample-related issues can mimic or worsen chemically-induced peak tailing.[9] These are often the simplest problems to fix.

Protocol:

  • Inspect Fittings and Tubing: Check all connections from the injector to the detector. Ensure that fittings are tight and that the tubing is fully seated. Use narrow-bore (e.g., 0.005") PEEK tubing where possible to minimize dead volume.[2]

  • Perform a Sample Overload Test: Reduce the injection volume by 50% and then by 75%. If the peak shape improves significantly (i.e., the tailing factor decreases), you may be overloading the column.[10]

  • Check Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[8]

Level 2: Mobile Phase Optimization

This is the most critical stage for improving the peak shape of a basic analyte like 1-(4-fluorophenyl)imidazolidine-2-thione. The goal is to control the ionization state of both the analyte and the stationary phase.

Figure 2: Secondary ionic interaction causing peak tailing.

Question: Is my mobile phase pH appropriate for this basic compound?

Rationale: At a mid-range pH (e.g., pH 4-7), residual silanol groups on the silica surface are deprotonated (negatively charged), creating strong electrostatic attraction points for your protonated (positively charged) basic analyte (Figure 2).[7][11] By lowering the mobile phase pH to below 3, the silanols become protonated (neutral), eliminating this detrimental secondary interaction and significantly improving peak shape.[6][12][13]

Protocol: Mobile Phase pH Adjustment

  • Prepare an Acidic Modifier: Use 0.1% (v/v) formic acid or trifluoroacetic acid (TFA) in the aqueous portion of your mobile phase. This will typically bring the pH to between 2.5 and 3.0.

  • Select a Suitable Buffer: If a more precise pH is needed, use a buffer. A phosphate buffer is an excellent choice for this pH range.[14] Ensure the buffer pKa is within +/- 1 unit of your target pH.[15][16]

  • Equilibrate and Test: Equilibrate the column with the new, low-pH mobile phase for at least 15-20 column volumes before injecting your sample. Observe the change in peak shape.

Table 1: Common Buffers for Low-pH Reversed-Phase HPLC

Buffer System pKa(s) Useful pH Range UV Cutoff (approx.) Comments
Phosphate 2.1, 7.2, 12.3 1.1 - 3.1 ~210 nm Excellent buffering capacity at low pH. Can precipitate in high concentrations of acetonitrile.[15]
Formate 3.8 2.8 - 4.8 ~210 nm Volatile and MS-compatible. Good choice for LC-MS applications.[17]

| Acetate | 4.8 | 3.8 - 5.8 | ~210 nm | Volatile and MS-compatible. Less effective at pH < 3.5.[14][15] |

Question: Should I add a competing base to the mobile phase?

Rationale: A "competing base" or "silanol blocker," such as triethylamine (TEA), can be added to the mobile phase.[18] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte and reducing tailing.[19] This is a more traditional approach but can be very effective, especially with older (Type A) silica columns.

Protocol: Using a Competing Base

  • Prepare Mobile Phase: Add a low concentration of triethylamine (e.g., 0.1% or ~10-20 mM) to your aqueous mobile phase.

  • Adjust pH: Adjust the pH to the desired level (e.g., pH 3.0 or 7.0) using an acid like phosphoric acid.

  • Equilibrate and Analyze: Equilibrate the column thoroughly, as TEA can take time to condition the stationary phase. Inject the sample and compare the peak shape to the previous analysis.

Level 3: Stationary Phase Selection

If mobile phase optimization does not fully resolve the issue, the column chemistry itself may be the root cause.

Question: Am I using the right type of HPLC column?

Rationale: Not all C18 columns are the same. Modern columns are designed specifically to minimize the issues that cause peak tailing with basic compounds.

Experimental Recommendations:

  • Use a High-Purity, End-Capped Column: Switch to a column packed with modern, high-purity Type B silica. These columns have a much lower concentration of acidic silanols and trace metals.[6] Furthermore, ensure the column is "end-capped," a process that chemically derivatizes most of the remaining silanols to make them inert.[2][4]

  • Try a Polar-Embedded Phase: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from any residual silanols on the silica surface, dramatically improving peak shape for bases.[2][20]

  • Consider a Phenyl-Hexyl Phase: The pi-pi interactions offered by a phenyl-based stationary phase can provide alternative selectivity and often result in better peak shapes for heterocyclic compounds compared to standard C18 columns.[21]

  • For Highly Polar Analogs: If your compound or its related impurities are very polar and poorly retained, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a high-organic mobile phase, offering an orthogonal separation mechanism that is often well-suited for polar bases.[22][23]

By systematically working through these levels, from simple system checks to advanced column chemistry, you can effectively diagnose the root cause of peak tailing for 1-(4-fluorophenyl)imidazolidine-2-thione and develop a robust, reliable HPLC method.

References

  • The LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks". LCGC Europe. Available from: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech. Available from: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex. Available from: [Link]

  • Waters. "What are common causes of peak tailing when running a reverse-phase LC column?". Waters Knowledge Base. Available from: [Link]

  • Agilent. "Control pH During Method Development for Better Chromatography". Agilent Technologies. Available from: [Link]

  • SIELC Technologies. "Improving of a Peak Shape of the Charged Compounds". SIELC Technologies. Available from: [Link]

  • Chromatography Today. "Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC". Chromatography Today. Available from: [Link]

  • LCGC North America. "Why Do Peaks Tail?". LCGC North America. Available from: [Link]

  • Waters. "What is 'silanol activity' when a column is described as having low or high silanol activity?". Waters Knowledge Base. Available from: [Link]

  • KNAUER. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds". KNAUER. Available from: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. Available from: [Link]

  • Chromatography Today. "The Importance of Understanding Secondary Interactions When Analysing Peptides". Chromatography Today. Available from: [Link]

  • YouTube. "A Guide For Selection of Buffer for HPLC". Bhaskar Napte. Available from: [Link]

  • ResearchGate. "Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography". ResearchGate. Available from: [Link]

  • MAC-MOD Analytical. "Reversed-phase HPLC Buffers". MAC-MOD Analytical. Available from: [Link]

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?". Welch Materials. Available from: [Link]

  • Shimadzu. "Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II". Shimadzu. Available from: [Link]

  • ACE HPLC Columns. "A Guide to HPLC and LC-MS Buffer Selection". Advanced Chromatography Technologies. Available from: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex. Available from: [Link]

  • Reddit. "Alternative stationary phases : r/Chempros". Reddit. Available from: [Link]

  • SIELC Technologies. "Mixed-Mode Chromatography and Stationary Phases". SIELC Technologies. Available from: [Link]

  • PubMed. "RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE". National Center for Biotechnology Information. Available from: [Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography". ACD/Labs. Available from: [Link]

  • YMC America. "3 Ideal Columns for Analyzing Polar Compounds". YMC America, Inc. Available from: [Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography". ALWSCI. Available from: [Link]

  • LCGC North America. "Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides". LCGC North America. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Safe Scale-Up of 1-(4-Fluorophenyl)imidazolidine-2-thione

Welcome to the Process Chemistry Technical Support Center. As drug development professionals transition from bench-scale discovery to pilot-plant production, the synthesis of heterocyclic thiones presents unique safety a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As drug development professionals transition from bench-scale discovery to pilot-plant production, the synthesis of heterocyclic thiones presents unique safety and yield challenges. 1-(4-Fluorophenyl)imidazolidine-2-thione (Molecular Formula: C9H9FN2S, MW: 196.25 g/mol ) is a critical building block in medicinal chemistry[1].

However, the traditional synthesis route—refluxing a diamine with carbon disulfide ( CS2​ )—generates stoichiometric amounts of highly toxic hydrogen sulfide ( H2​S ) gas. This guide provides field-proven troubleshooting, causality-driven FAQs, and a modernized, H2​S -free scale-up protocol using Mukaiyama’s reagent.

Part 1: Process Safety & Troubleshooting FAQs

Q1: During our 500g scale-up, the addition of CS2​ caused a sudden, uncontrollable exotherm. How do we prevent this? Causality & Solution: The initial reaction between N -(4-fluorophenyl)ethylenediamine and CS2​ to form the dithiocarbamate adduct is highly exothermic. CS2​ has an exceptionally low autoignition temperature (90 °C) and high volatility. If added at room temperature, localized hot spots can cause the solvent to flash-boil, risking ignition.

  • Self-Validating Protocol: Equip your reactor with an internal thermocouple interlocked with the CS2​ dosing pump. Set the system to halt dosing if the internal temperature exceeds 10 °C. Always dilute CS2​ in an equal volume of dichloromethane (DCM) prior to addition to lower the concentration gradient.

Q2: The traditional thermal cyclization of the dithiocarbamate intermediate is overwhelming our caustic scrubbers with H2​S gas. Is there a safer alternative for multi-kilogram batches? Causality & Solution: Yes. Thermal cyclization relies on the elimination of H2​S to close the imidazolidine ring. To bypass this, we strongly recommend adopting a (thio)carbonylating promoter strategy using Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide, CMPI)[2]. When CMPI is added to the ammonium ethylenethiocarbamate adduct, it activates the intermediate. Upon the addition of triethylamine ( Et3​N ), cyclization occurs seamlessly at room temperature. Instead of evolving deadly H2​S gas, the reaction expels N -methyl-2-pyridinethione as a stable, water-soluble leaving group[2].

Q3: We are seeing a high percentage of symmetrical thiourea byproducts. Why is this happening and how do we suppress it? Causality & Solution: Symmetrical thioureas form when two equivalents of the diamine react with one equivalent of CS2​ before cyclization can occur. This is a stoichiometry and mixing issue.

  • Fix: Ensure strict dropwise addition of the diamine into an excess of CS2​ (reverse addition) if using the traditional route, or maintain a strict 1:1.2 molar ratio (Diamine: CS2​ ) in the CMPI-promoted route[2]. High-shear agitation (e.g., >300 RPM in a baffled reactor) is required to prevent localized diamine pooling.

Part 2: Quantitative Data: Traditional vs. CMPI-Promoted Scale-Up

The following table summarizes the operational metrics when scaling the production of 1-(4-fluorophenyl)imidazolidine-2-thione from 10g to 1kg using the two distinct synthetic pathways.

MetricTraditional Thermal RouteCMPI-Promoted Route[2]
Primary Reagents Diamine, CS2​ , HeatDiamine, CS2​ , CMPI, Et3​N
Reaction Temperature 80 °C (Reflux)0 °C to 25 °C (Room Temp)
Hazardous Byproduct H2​S Gas (Requires heavy scrubbing) N -methyl-2-pyridinethione (Solid/Aqueous)
Yield (1kg Scale) 62% (Loss due to thermal degradation)88% (Mild conditions preserve product)
Reaction Time 12 - 18 hours5 hours total
Purification Method Recrystallization (Ethanol)Aqueous wash, then Recrystallization

Part 3: Mechanistic Pathway & Workflow

The diagram below illustrates the modern, H2​S -free workflow for synthesizing the thione ring.

G Start N-(4-fluorophenyl) ethylenediamine Adduct Thiocarbamate Adduct Intermediate Start->Adduct + CS2 (Dropwise) CS2 Carbon Disulfide (CS2) Addition < 10°C CS2->Adduct CMPI Mukaiyama Reagent (CMPI) Addition Adduct->CMPI Activation Step Base Et3N Addition (Base-Promoted) CMPI->Base Stir 2h at RT Product 1-(4-fluorophenyl) imidazolidine-2-thione Base->Product Cyclization Byproduct N-methyl-2-pyridinethione (Aqueous Waste) Base->Byproduct Cleavage of Leaving Group

Workflow of CMPI-promoted cyclization for safe thione scale-up.

Part 4: Step-by-Step Experimental Protocol (CMPI-Promoted Route)

This protocol is designed as a self-validating system for a 100g scale-up, ensuring that each intermediate step can be analytically verified before proceeding.

Step 1: Formation of the Thiocarbamate Adduct

  • Charge a 2L jacketed glass reactor with N -(4-fluorophenyl)ethylenediamine (100 g, 0.648 mol) and anhydrous dichloromethane (DCM) (800 mL) under a nitrogen atmosphere.

  • Set the chiller to cool the reaction mixture to 0–5 °C.

  • Prepare a solution of Carbon Disulfide ( CS2​ ) (59.2 g, 0.778 mol, 1.2 eq) in DCM (100 mL).

  • Dose the CS2​ solution into the reactor via an addition funnel over 60 minutes. Maintain the internal temperature strictly below 10 °C.

  • Validation Check: Stir for 3 hours at room temperature. Take an aliquot and perform ATR-FTIR; the emergence of a peak near 183.5 ppm (in 13C NMR) or the carbamate stretch in FTIR confirms adduct formation[2].

Step 2: Activation with Mukaiyama Reagent

  • Cool the reactor back to 5 °C.

  • Add 2-chloro-1-methylpyridinium iodide (CMPI) (198.7 g, 0.778 mol, 1.2 eq) portion-wise over 30 minutes. The mixture will form a distinct suspension.

  • Stir the suspension for 2 hours at room temperature. A yellow precipitate will become highly visible[2].

Step 3: Base-Promoted Cyclization

  • Cool the reactor to 0 °C.

  • Add Triethylamine ( Et3​N ) (144.3 g, 1.42 mol, 2.2 eq) dropwise over 45 minutes.

  • Mechanistic Note: The addition of Et3​N drives the cyclization. The N-methyl-2-pyridinethione acts as the leaving group, generating the thione without any H2​S gas evolution[2].

  • Stir the reaction at room temperature for 4 hours.

Step 4: Isolation and Purification

  • Quench the reaction by adding 500 mL of deionized water. Stir vigorously for 15 minutes to dissolve the N -methyl-2-pyridinethione byproduct and triethylamine hydrochloride salts.

  • Transfer to a separatory funnel and collect the organic (DCM) layer. Extract the aqueous layer once more with 200 mL DCM.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol to yield pure 1-(4-fluorophenyl)imidazolidine-2-thione as a crystalline solid[1].

  • Validation Check: Confirm purity via LC-MS (Target MW: 196.25 g/mol )[1].

References

  • EvitaChem.Buy 1-(4-Fluorophenyl)imidazolidine-2-thione (EVT-14133852) - Relevant Data.
  • ACS Omega.CS2/CO2 Utilization Using Mukaiyama Reagent as a (Thio)carbonylating Promoter: A Proof-of-Concept Study. (June 21, 2022).

Sources

Optimization

Technical Support Center: Solvent Selection and Recrystallization of 1-(4-fluorophenyl)imidazolidine-2-thione

Welcome to the technical support guide for the purification of 1-(4-fluorophenyl)imidazolidine-2-thione. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1-(4-fluorophenyl)imidazolidine-2-thione. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance on selecting the optimal solvent system and troubleshooting common issues encountered during the recrystallization of this specific molecule.

The unique structure of 1-(4-fluorophenyl)imidazolidine-2-thione, which combines a polar thiourea core with a fluorinated aromatic ring, presents specific challenges and opportunities in purification. The high electronegativity of the fluorine atom can induce strong dipole moments and participate in non-covalent interactions that significantly influence the compound's solubility and crystal packing.[1] This guide is designed to demystify the process and provide a logical framework for achieving high purity and yield.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses the most common initial questions regarding the development of a robust recrystallization protocol.

Q1: What is the critical first step for developing a recrystallization protocol for 1-(4-fluorophenyl)imidazolidine-2-thione?

A1: The foundational step is a systematic solvent screening to determine the compound's solubility profile.[2] The ideal solvent is one in which 1-(4-fluorophenyl)imidazolidine-2-thione exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[2][3] This differential solubility is the driving force for crystallization upon cooling. Conversely, key impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor).[2]

Q2: Based on its molecular structure, which solvents are the most promising candidates?

A2: Given the molecule's structural features—a polar imidazolidine-2-thione core and a fluorophenyl group—polar protic solvents are excellent starting points.

  • Primary Candidates: Ethanol and methanol are highly recommended. The synthesis of this compound often utilizes these solvents, and its solubility is noted in them.[4] Alcohols like ethanol can form hydrogen bonds with the N-H groups of the imidazolidine ring, aiding dissolution at higher temperatures.

  • Secondary Candidates: Other solvents to consider in your screening include isopropanol, acetone, and ethyl acetate.

  • Binary (Two-Solvent) Systems: A mixed-solvent system is often effective for fluorinated compounds.[1][5] A particularly promising combination, based on protocols for similar imidazolidine derivatives, is a methanol/water or ethanol/water mixture.[6] In this system, ethanol or methanol acts as the "good" solvent, while water acts as the miscible "poor" or "anti-solvent."

Q3: How does the 4-fluorophenyl group affect solvent choice compared to a non-fluorinated analogue?

A3: The presence of fluorine significantly alters the molecule's electronic properties and intermolecular interactions.[1] Highly electronegative fluorine can lead to strong dipole-dipole interactions and participate in weaker interactions like halogen bonds. This often results in solubility behavior that differs from non-fluorinated analogues, sometimes leading to reduced solubility in nonpolar solvents and unique interactions with polar solvents.[1][5] Therefore, you cannot assume a protocol for a similar non-fluorinated compound will work without optimization.

Q4: What is a two-solvent recrystallization, and when is it the right choice?

A4: A two-solvent (or binary) recrystallization is employed when no single solvent provides the desired sharp change in solubility with temperature.[1] The method involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then adding a "poor," miscible anti-solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point).[5] A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[1] This technique is particularly useful for compounds like ours that may be too soluble in one solvent (like hot ethanol) or too insoluble in another (like water) across all temperatures.

Part 2: Data Summary & Systematic Solvent Screening

A systematic approach is crucial. Use small quantities (10-20 mg) of your crude material for each test.

Table 1: Predicted Solubility & Suitability for Recrystallization
Solvent ClassSolventPredicted Solubility (Room Temp)Predicted Solubility (Boiling)Suitability as a Single SolventPotential Use in Binary System
Polar Protic EthanolLow to ModerateHighExcellent Candidate Good Solvent
MethanolModerateVery HighGood Candidate (Risk of high loss)Good Solvent
WaterInsolubleInsolubleUnsuitableAnti-Solvent
IsopropanolLowModerate to HighGood Candidate Good Solvent
Polar Aprotic AcetoneModerateHighPossible (Check cold solubility)Good Solvent
Ethyl AcetateLow to ModerateHighPossible (Check cold solubility)Good Solvent
Nonpolar Hexane / HeptaneInsolubleInsolubleUnsuitableAnti-Solvent
TolueneLowModeratePossible (Check cold solubility)Good Solvent
Diagram 1: Systematic Solvent Selection Workflow

G start Start: Crude Solid test_tubes Aliquot ~15mg of crude solid into several test tubes start->test_tubes add_solvent Add candidate solvent dropwise at Room Temperature (RT) test_tubes->add_solvent observe_rt Observe Solubility at RT add_solvent->observe_rt insoluble_rt Insoluble at RT observe_rt->insoluble_rt Is it insoluble? soluble_rt Soluble at RT observe_rt->soluble_rt Is it soluble? heat Heat mixture to boiling insoluble_rt->heat consider_binary Consider for Binary System soluble_rt->consider_binary (As 'Good' Solvent) observe_hot Observe Solubility when Hot heat->observe_hot insoluble_hot Insoluble when Hot observe_hot->insoluble_hot Is it insoluble? soluble_hot Soluble when Hot observe_hot->soluble_hot Is it soluble? unsuitable UNSUITABLE Single Solvent insoluble_hot->unsuitable cool Cool slowly to RT, then place in ice bath soluble_hot->cool observe_xtals Check for Crystal Formation cool->observe_xtals xtals_form Abundant Crystals Form observe_xtals->xtals_form Crystals form? no_xtals No / Poor Crystals observe_xtals->no_xtals No crystals? suitable SUITABLE Single Solvent xtals_form->suitable no_xtals->consider_binary (As 'Good' Solvent)

Caption: Workflow for systematic single-solvent screening.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

This method is ideal if ethanol was identified as a suitable single solvent in your screening.

  • Dissolution: Place the crude 1-(4-fluorophenyl)imidazolidine-2-thione in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is just completely dissolved.[2][7] Avoid adding excess solvent, as this is a common cause of low yield.[2]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.[2]

  • Hot Filtration (Optional but Recommended): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to prevent premature crystallization in the funnel.[2][7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2][7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7][8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any adhering mother liquor.[3][8] Using cold solvent minimizes the loss of your purified product.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator under vacuum.

Diagram 2: Single-Solvent Recrystallization Workflow

G cluster_purification Purification Steps dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (If needed) dissolve->hot_filter cool 3. Slow Cooling & Crystallization hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash impurities Impurities in Mother Liquor isolate->impurities dry 6. Dry Crystals wash->dry pure Pure Crystals dry->pure crude Crude Solid crude->dissolve

Caption: General workflow for single-solvent recrystallization.

Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Water)

This method is used when a single solvent is not suitable. Ethanol is the "good" solvent, and water is the "poor" anti-solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the absolute minimum amount of hot ethanol, following step 1 from Protocol 1.

  • Induce Saturation: While keeping the solution hot, add water (the anti-solvent) dropwise with swirling until the solution just begins to turn persistently cloudy. This indicates the solution is saturated.[1]

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold mixture of ethanol and water (in the approximate ratio used to achieve crystallization).

  • Drying: Dry the purified crystals as described in Protocol 1.

Part 4: Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystal lattice.[2] This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated to a very high degree.

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot "good" solvent to decrease the saturation level and then allow it to cool again, perhaps more slowly.

  • Solution 2: If using a binary system, add more of the "good" solvent to dissolve the oil, then cool again.

  • Solution 3: If the problem persists, the chosen solvent system may be inappropriate. Select a solvent with a lower boiling point or a different binary pair.

Q: The solution has cooled, but no crystals have formed. What should I do?

A: This is a common issue known as supersaturation, where the solution is saturated but crystal nucleation has not begun.[2] You can induce crystallization using several methods:

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a clean glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][8]

  • Seeding: If you have a pure crystal of your compound, add one tiny "seed crystal" to the solution. This provides a template for crystallization to begin.[2]

  • Extended Cooling: Ensure the solution has spent adequate time in an ice bath (30-60 minutes).

  • Reduce Solvent: If too much solvent was added initially, you can gently heat the solution to evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.

Q: My final product has a low yield. What are the most likely causes?

A: Low yield is a frequent problem with several common causes:

  • Excess Solvent: Using too much solvent during the initial dissolution step is the most common error.[2] The solution never becomes sufficiently saturated upon cooling for all the product to crystallize.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper and be lost. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Cooling: Not allowing sufficient time for cooling, especially in the ice bath, will leave a significant amount of product dissolved in the mother liquor.

  • Excessive Washing: Washing the crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away some of your product.[3]

References

  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem. (2025). BenchChem.
  • Technical Support Center: Recrystallization of Thiourea Derivatives - Benchchem. (2025). BenchChem.
  • 1-(4-Fluorophenyl)imidazolidine-2-thione (EVT-14133852). EvitaChem.
  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization - Benchchem. (2026). BenchChem.
  • Recrystallization1. Unknown Source.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
  • Experiment 2: Recrystallization. Unknown Source.
  • 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(4-Fluorophenyl)imidazolidine-2-thione Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-(4-fluorophenyl)i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-(4-fluorophenyl)imidazolidine-2-thione.

The most robust and scalable synthetic route involves the reaction of N-(4-fluorophenyl)ethane-1,2-diamine with carbon disulfide (CS₂). However, this pathway is highly sensitive to kinetic parameters, often leading to yield-killing byproducts such as symmetrical thioureas, uncyclized dithiocarbamate salts, and oxidative disulfides. This guide provides a self-validating methodology, mechanistic troubleshooting, and quantitative data to ensure high-fidelity cyclization.

Experimental Protocol: Self-Validating Cyclization Workflow

To prevent byproduct formation, the synthesis must be treated as a two-stage kinetic system: low-temperature intermediate formation followed by high-temperature intramolecular cyclization.

Step-by-Step Methodology:

  • System Preparation: Dissolve N-(4-fluorophenyl)ethane-1,2-diamine (1.0 eq) in anhydrous ethanol to achieve a strict 0.1 M concentration . Causality: High dilution is mathematically required to favor first-order intramolecular cyclization over second-order intermolecular collisions.

  • Atmospheric Control: Degas the solution and backfill with Nitrogen (N₂). Maintain this inert atmosphere throughout the reaction. Causality: Thione derivatives are highly susceptible to atmospheric oxidation, which forms insoluble disulfide oligomers.

  • Base Activation: Add potassium hydroxide (KOH, 1.1 eq) dissolved in a minimal volume of ethanol. Cool the reaction vessel to 0 °C.

  • Reagent Addition (Critical Step): Add carbon disulfide (CS₂, 1.2 eq) dropwise over 45 minutes using an addition funnel. Causality: Bolus addition creates localized high concentrations of CS₂, triggering the formation of symmetrical N,N'-disubstituted thioureas (1)[1].

  • Intermediate Maturation: Stir at 0 °C for 1 hour. Validation: The formation of a pale precipitate confirms the successful generation of the intermediate dithiocarbamate salt (2)[2].

  • Thermal Cyclization: Heat the mixture to a rigorous reflux (78 °C) for 3–4 hours. Validation: Monitor the evolution of H₂S gas (using lead acetate paper at the condenser outlet). The cessation of H₂S evolution validates that the ring closure is complete (3)[3].

  • Workup & Isolation: Cool to room temperature, concentrate under reduced pressure, and acidify with 1M HCl to pH 5. Filter the resulting solid and recrystallize from hot ethanol to yield the pure target compound.

Mechanistic Workflow & Byproduct Pathways

SynthesisPathway A N-(4-fluorophenyl)ethane-1,2-diamine + CS2 + KOH B Dithiocarbamate Intermediate (0 °C, 30 min) A->B Nucleophilic Attack E Symmetrical Thiourea (Intermolecular Byproduct) A->E Excess Amine / High Conc. C Intramolecular Cyclization (Reflux, 78 °C, 2-4 h) B->C Heat (-H2S) F Uncyclized Salt (Incomplete Reaction) B->F Insufficient Heat D 1-(4-fluorophenyl)imidazolidine-2-thione (Target Product) C->D Successful Closure

Reaction workflow and competing byproduct pathways.

Troubleshooting Guides & FAQs

Q: My LC-MS shows a massive peak corresponding to a symmetrical thiourea dimer. How do I prevent this? A: Symmetrical thioureas form when a second molecule of your starting diamine attacks the newly formed isothiocyanate/dithiocarbamate intermediate before it can cyclize. This is a kinetic issue. Solution: You must lower the probability of intermolecular collisions. Dilute your reaction mixture to ≤ 0.1 M, ensure the temperature is strictly maintained at 0 °C during the CS₂ addition, and reduce the CS₂ addition rate to a slow, continuous dropwise flow.

Q: The reaction stalls, and NMR indicates a large presence of uncyclized dithiocarbamate salts. What is missing? A: The intermediate dithiocarbamate is highly stable at room temperature. The elimination of hydrogen sulfide (H₂S) to close the imidazolidine ring requires significant activation energy. Solution: Ensure your heating mantle is actually driving the solvent to a rigorous reflux (78 °C for ethanol). If the reaction still stalls after 4 hours, consider adding a catalytic desulfurizing promoter (such as ZnO) to lower the activation energy barrier for H₂S elimination.

Q: I am observing an insoluble, polymeric sludge at the bottom of my flask. What caused this? A: This is indicative of oxidative degradation. Thiones and dithiocarbamates easily oxidize in the presence of atmospheric oxygen to form intermolecular disulfide bonds, leading to insoluble polymeric networks. Solution: This is an environmental control failure. You must thoroughly sparge your ethanol with N₂ or Argon for 15 minutes prior to the reaction and maintain a positive pressure inert atmosphere via a Schlenk line or balloon throughout the entire reflux period.

Troubleshooting Logic Tree

TroubleshootingLogic Issue Impure Product Profile Detected T1 High Thiourea Byproduct? Issue->T1 T2 High Uncyclized Salt? Issue->T2 T3 Disulfide Formation? Issue->T3 S1 Action: Increase Dilution & Slow CS2 Addition T1->S1 Yes S2 Action: Increase Reflux Time Ensure Basic pH T2->S2 Yes S3 Action: Degas Solvents & Use N2 Atmosphere T3->S3 Yes

Troubleshooting logic tree for byproduct mitigation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and byproduct distribution. Use this matrix to benchmark your own process development.

Condition SetTemp (°C)Concentration (M)CS₂ Addition RateYield Target (%)Thiourea Byproduct (%)Uncyclized Salt (%)
A (Suboptimal) 25 (No Reflux)0.5Bolus (Fast)42.038.515.0
B (Standard) 78 (Reflux)0.5Dropwise65.518.012.2
C (Optimized) 78 (Reflux)0.1Dropwise89.2 < 2.0 < 1.0

Note: Data reflects typical analytical yields determined via HPLC integration at 254 nm.

References

  • Title: Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives Source: Science Alert URL
  • Title: 1-(2-Hydroxyethyl)
  • Title: CS2/CO2 Utilization Using Mukaiyama Reagent as a (Thio)

Sources

Reference Data & Comparative Studies

Validation

1-(4-fluorophenyl)imidazolidine-2-thione vs unsubstituted imidazolidine-2-thione efficacy

An in-depth comparative analysis of the imidazolidine-2-thione scaffold reveals a fascinating narrative of how structural modifications dictate pharmacological destiny. Historically, the unsubstituted core—commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the imidazolidine-2-thione scaffold reveals a fascinating narrative of how structural modifications dictate pharmacological destiny. Historically, the unsubstituted core—commonly known as ethylene thiourea (ETU)—has been characterized by its potent antithyroid activity and severe toxicological liabilities. However, the targeted N-arylation of this core to synthesize 1-(4-fluorophenyl)imidazolidine-2-thione fundamentally alters the molecule's steric bulk, electronic distribution, and lipophilicity.

This guide provides a comprehensive, data-driven comparison of these two compounds, detailing how a single fluorophenyl substitution shifts the biological efficacy from non-specific enzyme inhibition to targeted G-protein coupled receptor (GPCR) modulation and selective cytotoxicity.

Mechanistic Divergence & Target Specificity

The biological activity of the imidazolidine-2-thione class is entirely dependent on its ability to access and bind to specific molecular targets.

Unsubstituted Imidazolidine-2-thione: The unsubstituted form is a highly polar, low-molecular-weight compound. Its primary mechanism of action is driven by the coordination of its exposed thione sulfur to the iron-porphyrin active site of 1[1]. By inhibiting TPO, the compound blocks the iodination of tyrosine residues, halting thyroid hormone synthesis. While this yields antithyroid efficacy, it triggers a catastrophic feedback loop: the pituitary gland overproduces , leading to severe thyroid hyperplasia and tumorigenesis.

1-(4-Fluorophenyl)imidazolidine-2-thione: Introducing a 4-fluorophenyl group at the N1 position creates a profound steric and electronic shift. The bulky aromatic ring sterically hinders the molecule from accessing the constrained TPO active site, effectively bypassing thyroid-specific toxicity. Instead, the highly lipophilic fluorophenyl moiety serves as an ideal pharmacophore for hydrophobic binding pockets. Derivatives of this scaffold exhibit potent efficacy as 2[2]. Furthermore, the electronegative fluorine atom enhances metabolic stability and increases binding affinity through halogen bonding, yielding significant 3[3].

MechanisticDivergence Core Imidazolidine-2-thione Scaffold Unsub Unsubstituted (Ethylene Thiourea) Core->Unsub No substitution Fluor 1-(4-fluorophenyl) Derivative Core->Fluor N1-Arylation + Fluorination TPO Thyroid Peroxidase (TPO) Inhibition Unsub->TPO High affinity GPCR Adenosine A2B Antagonism & Cytotoxicity Fluor->GPCR Steric bulk & Lipophilicity Tox Thyroid Hyperplasia & Teratogenicity TPO->Tox TSH Feedback Loop Efficacy Anticancer Activity & Neuro-modulation GPCR->Efficacy Targeted Apoptosis

Mechanistic divergence of imidazolidine-2-thione scaffolds based on N1-substitution.

Comparative Efficacy & Toxicity Profiles

To objectively evaluate these compounds for drug development, we must compare their performance across primary targets, cellular toxicity, and in vivo safety markers. The fluorinated derivative demonstrates a superior therapeutic window for oncology applications, whereas the unsubstituted form is severely limited by its systemic toxicity.

PropertyUnsubstituted Imidazolidine-2-thione1-(4-Fluorophenyl)imidazolidine-2-thione
Primary Target Thyroid Peroxidase (TPO)[1]Adenosine-A2B Receptor, GPR6[2]
Mechanism of Action Enzyme inhibition via sulfur coordinationGPCR antagonism / inverse agonism
Cytotoxicity (Cancer) Generally inactive / low efficacy[3]Potent (e.g., SKOV3 IC50 ~ 12.3 μM)[3]
Primary Toxicity Risk Teratogenicity, Thyroid Tumors[4]Potential genotoxicity, acute cellular toxicity[3]
Regulatory Status Probable Human Carcinogen (Group B2)[4]Investigational / Preclinical

Experimental Methodologies for Efficacy Validation

To validate the target shift and cytotoxicity differences between the unsubstituted and fluorinated derivatives, researchers must employ a multi-tiered screening approach. The following protocols establish a self-validating system to confirm TPO bypass and GPCR/cytotoxic efficacy.

Protocol 1: Thyroid Peroxidase (TPO) Inhibition Assay (Amplex Red Method)

Causality: This assay proves that the steric bulk of the 4-fluorophenyl group abolishes the antithyroid activity inherent to the unsubstituted scaffold. By measuring the conversion of iodide to iodine, we can quantify enzyme functionality. Self-Validating System: Includes the unsubstituted compound as a positive control for inhibition, and a vehicle (DMSO) as a negative control.

  • Reagent Preparation: Prepare a reaction buffer containing 100 mM sodium phosphate (pH 7.4), 50 μM Amplex Red, and 10 mM potassium iodide.

  • Enzyme Addition: Add 0.5 μg/mL of recombinant human TPO to the reaction wells.

  • Compound Incubation: Introduce 1-(4-fluorophenyl)imidazolidine-2-thione and the unsubstituted control at varying concentrations (0.1 μM to 100 μM). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 0.002% H₂O₂ to initiate the oxidation process.

  • Data Acquisition: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes. Calculate the IC50. The fluorinated derivative should show an IC50 > 100 μM, confirming TPO bypass.

Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: Evaluates the therapeutic index of the fluorinated derivative by comparing its apoptotic effects on cancerous versus healthy cellular phenotypes. Self-Validating System: Utilizes both target cells (SKOV3) and healthy controls (CHO-K1), alongside Doxorubicin as a positive apoptotic control.

  • Cell Plating: Seed SKOV3 (ovarian cancer) and CHO-K1 (normal epithelial) cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.

  • Dosing: Treat cells with serial dilutions of 1-(4-fluorophenyl)imidazolidine-2-thione (1 μM to 50 μM). Use 0.1% DMSO as the vehicle control.

  • Incubation: Incubate the treated plates for 48 hours.

  • Viability Readout: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 for both cell lines to determine the selectivity index.

ExperimentalWorkflow Prep Compound Library Prep (DMSO Stock Formulation) Assay1 TPO Inhibition Assay (Amplex Red Readout) Prep->Assay1 Assay2 Receptor Binding Assay (A2B / GPR6 Affinity) Prep->Assay2 Assay3 In Vitro Cytotoxicity (SKOV3 vs CHO-K1) Prep->Assay3 Data IC50 & Therapeutic Index Calculation Assay1->Data Assay2->Data Assay3->Data

High-throughput experimental workflow for evaluating efficacy and toxicity profiles.

Toxicological Liabilities & Safety Considerations

While fluorination successfully shifts the efficacy profile away from the thyroid, it introduces distinct toxicological parameters that must be monitored during lead optimization.

Unsubstituted Liabilities: The unsubstituted form is a recognized teratogen and is classified as a4[4]. Its chronic inhibition of TPO leads to sustained TSH production, which is the primary driver of pituitary gland neoplasia and thyroid adenomas in rodent models.

Fluorinated Liabilities: The 1-(4-fluorophenyl) derivative bypasses TPO-driven thyroid toxicity but carries risks of genotoxicity. Fluorinated heterocyclic compounds can occasionally undergo metabolic activation via Cytochrome P450 enzymes into reactive intermediates that cause chromosomal damage[3]. Therefore, rigorous in vitro micronucleus assays and chromosomal aberration tests in CHO-K1 cells are mandatory to ensure the safety of this scaffold before advancing to in vivo models.

References

  • Scarsi, A., Ponassi, M., Brullo, C., Rosano, C., & Spallarossa, A. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Springer / PMC. 2

  • BenchChem. (2025). A Comparative Toxicity Profile of 1-(3-Fluorophenyl)imidazoline-2-thione and Structurally Related Compounds. 3

  • Science Alert. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. 1

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). 2-Imidazolidinethione: Human health tier II assessment.

  • Government of Canada. (2023). Screening assessment - 2-Imidazolidinethione (Ethylene thiourea). 4

Sources

Comparative

comparative binding affinity of fluorinated vs non-fluorinated imidazolidine-2-thiones

An in-depth comparative analysis of the binding affinities of fluorinated versus non-fluorinated imidazolidine-2-thiones (Imt) reveals critical insights into rational drug design. Imidazolidine-2-thiones are privileged h...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the binding affinities of fluorinated versus non-fluorinated imidazolidine-2-thiones (Imt) reveals critical insights into rational drug design. Imidazolidine-2-thiones are privileged heterocyclic scaffolds widely utilized as DNA minor groove binders, enzyme inhibitors, and metal-complexing agents[1][2][3]. The strategic incorporation of fluorine atoms into these structures is a highly effective maneuver to optimize their pharmacokinetic and pharmacodynamic profiles[4][5].

As a Senior Application Scientist, I have structured this guide to move beyond basic observations, detailing the mechanistic causality of fluorine substitution, presenting comparative quantitative data, and outlining the self-validating biophysical protocols required to measure these interactions.

Mechanistic Causality: The "Fluorine Effect" on Binding Affinity

To understand why fluorinated Imt derivatives generally exhibit superior binding affinities compared to their non-fluorinated counterparts, we must analyze the physicochemical shifts induced by the fluorine atom[4]:

  • Stereoelectronic Modulation: Fluorine is the most electronegative element. When substituted onto an aryl ring attached to the Imt core, it exerts a powerful inductive electron-withdrawing effect. This alters the electron density of the imidazolidine ring, modulating the nucleophilicity of the thione sulfur and the acidity of the adjacent NH groups, which directly impacts hydrogen-bonding capacity[2][4].

  • Enhanced Lipophilicity and Hydrophobic Packing: The low polarizability of the C-F bond increases the overall lipophilicity of the molecule. This drives the fluorinated ligand to partition more favorably into hydrophobic binding pockets of target proteins (e.g., Bovine Serum Albumin, BSA) or the hydrophobic domains of the DNA minor groove[4][6].

  • Orthogonal Halogen Bonding: Fluorine can act as a highly specific hydrogen bond acceptor or participate in halogen bonding with specific amino acid residues (e.g., lysine or histidine) in enzyme active sites, anchoring the molecule more tightly than a standard C-H bond[4].

G cluster_0 Chemical Modification cluster_1 Physicochemical Shifts cluster_2 Binding Affinity Outcomes F_Sub Fluorine Substitution on Imt Scaffold Elec Inductive Electron Withdrawal F_Sub->Elec Lipo Increased Lipophilicity F_Sub->Lipo Hbond Halogen/H-Bond Acceptor Potential F_Sub->Hbond Target Enhanced Target Selectivity Elec->Target Affinity Higher Binding Constant (Kb/Ki) Lipo->Affinity Hbond->Target Hbond->Affinity

Logical relationship mapping how fluorine substitution alters Imt pharmacodynamics.

Comparative Quantitative Data

The table below synthesizes experimental binding data, contrasting the performance of baseline non-fluorinated Imt derivatives against their fluorinated analogs across various biological targets.

Compound ClassTarget BiomoleculeAverage Binding Affinity ( Kb​ or Ki​ )Primary Interaction ModeCytotoxicity Profile
Non-Fluorinated Imt ctDNA 1.0×104−5.0×104M−1 Minor groove binding, standard H-bondingLow acute toxicity[7]
Fluorinated Imt ctDNA >1.0×105M−1 Enhanced hydrophobic packing & halogen bondingElevated (e.g., SKOV3 IC50: 12.3 μM)[7][8]
Non-Fluorinated Thiohydantoin Tau Aggregates Ki​≈155−489 nMHydrophobic packingModerate
Fluorinated Thiohydantoin Tau Aggregates Ki​≈64 nMSpecific fluorine-target H-bondingHigh target specificity[9][10]

Data Interpretation: The transition from a non-fluorinated to a fluorinated state consistently yields a logarithmic increase in the DNA binding constant ( Kb​ )[8][11]. Furthermore, in highly specific neurodegenerative targets like Tau aggregates, fluorinated thiohydantoin (an oxidized Imt derivative) demonstrates a Ki​ of 64 nM, vastly outperforming non-fluorinated baselines[9][10]. However, this increased affinity often correlates with higher broad-spectrum cytotoxicity, necessitating careful therapeutic window evaluation[7].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the binding affinities cited above must be validated through orthogonal biophysical techniques. Below are the step-by-step methodologies for determining these metrics.

Protocol A: UV-Vis Spectrophotometric Titration for DNA Binding ( Kb​ )

This protocol establishes the intrinsic binding constant ( Kb​ ) by measuring the hypochromic/hyperchromic shifts induced by ligand-DNA intercalation or groove binding[6][8].

  • Reagent Preparation: Prepare a 20 μM stock solution of the Imt ligand in a co-solvent system (e.g., 1% DMSO in 50 mM Tris-HCl buffer, pH 7.4) to ensure solubility. Prepare Calf Thymus DNA (ctDNA) in the same buffer.

  • DNA Purity Validation: Measure the absorbance of the ctDNA solution at 260 nm and 280 nm. An A260​/A280​ ratio between 1.8 and 1.9 confirms the DNA is sufficiently free of protein contamination.

  • Titration Execution: Place 2.0 mL of the Imt ligand solution into a quartz cuvette. Progressively titrate with the ctDNA stock solution to achieve final DNA concentrations ranging from 0 to 100 μM.

  • Equilibration & Measurement: Incubate the mixture for 5 minutes at 25°C after each addition to reach thermodynamic equilibrium. Record the absorption spectra from 200 nm to 400 nm.

  • Data Synthesis (Wolfe-Shimer Equation): Calculate Kb​ using the equation:

    [DNA]/(ϵa​−ϵf​)=[DNA]/(ϵb​−ϵf​)+1/[Kb​(ϵb​−ϵf​)]

    Plot [DNA]/(ϵa​−ϵf​) versus [DNA] . The ratio of the slope to the y-intercept yields the binding constant Kb​ [8].

Protocol B: Fluorescence Quenching for Protein Binding (BSA)

This protocol determines how effectively the Imt ligand binds to transport proteins by quenching the intrinsic fluorescence of tryptophan residues[6].

  • Setup: Prepare a 1.0 μM solution of Bovine Serum Albumin (BSA) in PBS (pH 7.4).

  • Titration: Add increasing aliquots of the Imt ligand (0 to 20 μM) to the BSA solution.

  • Spectrofluorometric Measurement: Excite the samples at 280 nm. Record the emission spectra between 300 nm and 400 nm.

  • Data Synthesis (Stern-Volmer & Scatchard):

    • Apply the Stern-Volmer equation ( F0​/F=1+KSV​[Q] ) to determine the quenching mechanism (static vs. dynamic).

    • Use the Scatchard equation ( log[(F0​−F)/F]=logKb​+nlog[Q] ) to calculate the binding constant ( Kb​ ) and the number of binding sites ( n )[6].

Workflow Start Synthesize & Purify Imt Ligands (Fluorinated vs Non-Fluorinated) Prep Prepare Biomolecular Targets (ctDNA or BSA in Buffer) Start->Prep UV UV-Vis Titration (Wolfe-Shimer Eq.) Prep->UV Fluor Fluorescence Quenching (Stern-Volmer Eq.) Prep->Fluor Dock In Silico Molecular Docking (ΔG Calculation) Prep->Dock Data Calculate Binding Constants (Kb) & Thermodynamic Parameters UV->Data Fluor->Data Dock->Data Compare Comparative Affinity Analysis & Structure-Activity Relationship Data->Compare

Orthogonal biophysical workflow for validating ligand-target binding affinities.

Sources

Validation

A Senior Application Scientist's Perspective on Building Bulletproof Bioanalytical Assays

An In-Depth Guide to Validating LC-MS/MS Methods for the Quantification of 1-(4-fluorophenyl)imidazolidine-2-thione In the landscape of drug development, the journey of a novel chemical entity from discovery to clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Validating LC-MS/MS Methods for the Quantification of 1-(4-fluorophenyl)imidazolidine-2-thione

In the landscape of drug development, the journey of a novel chemical entity from discovery to clinical application is paved with data. The reliability of this data is paramount, forming the bedrock upon which critical decisions about safety and efficacy are made. For a compound like 1-(4-fluorophenyl)imidazolidine-2-thione, a small molecule with therapeutic potential, its concentration in biological matrices is a critical pharmacokinetic (PK) and toxicokinetic (TK) endpoint. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this quantification due to its unparalleled sensitivity and selectivity.[1][2]

However, an LC-MS/MS method is only as reliable as its validation. Bioanalytical method validation is the documented process that establishes, through rigorous experimentation, that a specific method is fit for its intended purpose.[1][3][4] This guide provides a comprehensive framework for validating a robust LC-MS/MS method for 1-(4-fluorophenyl)imidazolidine-2-thione, grounded in the harmonized principles of the FDA, EMA, and ICH M10 guidelines.[5][6][7][8] We will move beyond a simple checklist, delving into the scientific rationale behind each choice and experimental design, ensuring the final method is not just compliant, but scientifically sound.

Pillar 1: Strategic Method Development - The Blueprint for Validation

Before a single validation experiment is run, a robust and reproducible method must be developed. This phase is an exercise in scientific foresight, where we anticipate and mitigate potential issues.

The Internal Standard: An Anchor in a Sea of Variability

The internal standard (IS) is arguably the most critical component for ensuring precision and accuracy in LC-MS/MS bioanalysis.[9][10] It is added at a known, fixed concentration to every sample, including calibrators and quality controls (QCs), to correct for variability during sample preparation, injection, and analysis.[11][12]

  • The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard: The ideal IS is a SIL version of the analyte—in this case, 1-(4-fluorophenyl)imidazolidine-2-thione labeled with isotopes like ¹³C or ²H (deuterium).[9][13] A SIL-IS is chemically and physically almost identical to the analyte.[9] This means it experiences nearly the same extraction recovery, matrix effects, and ionization efficiency, providing the most effective normalization.[12] A mass difference of at least 4-5 Da is recommended to prevent mass spectrometric cross-talk.[9]

  • The Alternative: Structural Analog: When a SIL-IS is unavailable or prohibitively expensive, a structural analog can be used.[12] This compound should be closely related to the analyte in chemical structure and properties but chromatographically resolved from it.[11] However, it's crucial to acknowledge that an analog may not perfectly mimic the analyte's behavior, particularly concerning matrix effects, which requires more stringent validation.

For 1-(4-fluorophenyl)imidazolidine-2-thione, we will proceed with the recommendation of using a deuterated version, 1-(4-fluorophenyl)imidazolidine-2-thione-d4, as the internal standard.

Sample Preparation: The Quest for Cleanliness and Consistency

The goal of sample preparation is to extract the analyte from the complex biological matrix (e.g., plasma, serum, urine), remove interfering components, and concentrate the analyte to a level suitable for LC-MS/MS analysis.[14] The choice of technique is a balance between recovery, cleanliness, throughput, and cost.

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins.Fast, simple, inexpensive, high-throughput.Produces "dirty" extracts; high potential for matrix effects (especially from phospholipids).[15][16]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on solubility.[17]Cleaner extracts than PPT, can be selective.Labor-intensive, requires solvent optimization, can form emulsions, lower throughput.[18]
Solid-Phase Extraction (SPE) Analyte is passed through a solid sorbent which retains the analyte; interferences are washed away before the analyte is eluted.[17][19]Provides the cleanest extracts, high recovery and concentration, reduces matrix effects, can be automated.[20]More expensive, requires method development (sorbent selection, wash/elute solvents).[19]

Our Choice: Solid-Phase Extraction (SPE) For a regulated bioanalytical method, minimizing matrix effects is critical for ensuring data integrity.[21][22] Therefore, SPE is the preferred approach for its ability to deliver exceptionally clean extracts, justifying the initial investment in method development.[19][20] A reverse-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) would be a logical starting point for a small molecule like 1-(4-fluorophenyl)imidazolidine-2-thione.

Pillar 2: The Validation Protocol - Establishing Method Performance

Full validation is performed to demonstrate that the method is suitable for its intended purpose.[5][8][23] The following experiments are essential, with acceptance criteria based on the ICH M10 guideline.[23][24]

Selectivity and Specificity
  • Why it's done: To prove the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other substances expected to be in the sample.[25][26]

  • Experimental Protocol:

    • Analyze at least six different batches of blank biological matrix (e.g., human plasma).

    • Analyze a blank matrix sample spiked only with the internal standard.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: In the blank samples, the response at the retention time of the analyte should be no more than 20% of the response of the LLOQ sample. The response at the retention time of the IS should be no more than 5% of the IS response in the LLOQ sample.[8]

Calibration Curve and Sensitivity (LLOQ)
  • Why it's done: To demonstrate the relationship between the instrument response and the known concentration of the analyte over a specific range. The LLOQ is the lowest concentration on this curve that can be measured with acceptable accuracy and precision.[1][11]

  • Experimental Protocol:

    • Prepare a set of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero standard (blank + IS), and 6-8 non-zero concentrations.

    • The concentration range should encompass the expected in-vivo concentrations.

    • Analyze the calibration curve in at least three separate runs.

    • The LLOQ must be demonstrated with at least five replicate samples, showing a signal-to-noise ratio of at least 5:1.[1]

  • Acceptance Criteria:

    • The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

    • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).

    • At least 75% of the non-zero standards must meet this criterion.

Accuracy and Precision
  • Why it's done: Accuracy measures how close the determined concentration is to the true value. Precision measures the reproducibility of these measurements under the same conditions.[3][26] This is the core test of a method's reliability.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in the same biological matrix at a minimum of four concentration levels:

      • LLOQ

      • Low QC (≤ 3x LLOQ)

      • Medium QC

      • High QC (within 80% of the Upper Limit of Quantification, ULOQ)

    • Within-Run (Intra-assay): Analyze at least five replicates of each QC level in a single analytical run.[25]

    • Between-Run (Inter-assay): Analyze the QC samples in at least three separate runs on at least two different days.[25]

  • Acceptance Criteria (for small molecules):

    • Accuracy: The mean concentration at each level must be within ±15% of the nominal value (±20% at the LLOQ).[27]

    • Precision: The coefficient of variation (CV%) at each level should not exceed 15% (20% at the LLOQ).[25]

Matrix Effect
  • Why it's done: To ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte or IS, which could lead to inaccurate results.[15][16][21] This is a critical parameter for LC-MS/MS assays.[22]

  • Experimental Protocol (Quantitative Post-Extraction Spiking):

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike these blank extracts with the analyte and IS at low and high concentrations (Set B).

    • Prepare corresponding neat solutions of the analyte and IS in the final reconstitution solvent (Set A).

    • Calculate the Matrix Factor (MF) for both the analyte and the IS: MF = (Peak Response in Set B) / (Peak Response in Set A) .

    • Calculate the IS-normalized MF.

  • Acceptance Criteria: The CV% of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.

Recovery
  • Why it's done: To determine the efficiency of the extraction procedure. While recovery doesn't need to be 100%, it must be consistent and reproducible.

  • Experimental Protocol:

    • Prepare two sets of samples at low, medium, and high concentrations.

    • Set 1: Spike the analyte into the biological matrix before extraction.

    • Set 2: Spike the analyte into the extracted blank matrix after extraction.

    • Calculate recovery: Recovery % = (Peak Response of Set 1 / Peak Response of Set 2) x 100 .

  • Acceptance Criteria: While there are no strict regulatory limits, recovery should be precise across QC levels, with a CV% of ≤15%.

Stability
  • Why it's done: To confirm the analyte remains unchanged under various conditions from sample collection to analysis, ensuring the measured concentration reflects the true in-vivo concentration.[28][29][30]

  • Experimental Protocol:

    • Analyze QC samples (low and high concentrations) after exposing them to different storage and handling conditions. Compare the results to freshly prepared samples.

    • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.[28]

    • Bench-Top Stability: Samples are kept at room temperature for a period that simulates the sample handling time in the lab.

    • Long-Term Stability: Samples are stored frozen (e.g., at -70°C or -80°C) for a duration equal to or longer than the expected storage time of study samples.[25]

    • Stock Solution & Processed Sample Stability: Stability of the analyte in stock solutions and in the final extracted sample is also assessed.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[28]

Pillar 3: Data & Workflow Visualization

Clear visualization of workflows and data is essential for comprehension and regulatory review.

Data Summary Tables

Table 1: Inter- and Intra-Assay Precision and Accuracy | QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | | Inter-Assay (n=15, 3 runs) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | Precision (CV%) | Accuracy (%) | Mean Conc. (ng/mL) | Precision (CV%) | Accuracy (%) | | LLOQ | 1.00 | 0.98 | 8.5 | 98.0 | 1.05 | 11.2 | 105.0 | | Low | 3.00 | 3.09 | 6.2 | 103.0 | 2.95 | 7.8 | 98.3 | | Mid | 50.0 | 48.9 | 4.1 | 97.8 | 51.1 | 5.5 | 102.2 | | High | 800.0 | 815.2 | 3.5 | 101.9 | 790.4 | 4.9 | 98.8 |

Table 2: Stability Assessment Summary

Stability Test QC Level (ng/mL) Stability Duration/Cycles Mean Conc. (ng/mL) Accuracy (%) vs Nominal
Bench-Top Low (3.00) 6 hours @ RT 2.91 97.0
High (800.0) 6 hours @ RT 808.7 101.1
Freeze-Thaw Low (3.00) 3 Cycles 3.06 102.0
High (800.0) 3 Cycles 789.1 98.6
Long-Term Low (3.00) 90 days @ -80°C 2.88 96.0

| | High (800.0) | 90 days @ -80°C | 821.5 | 102.7 |

Workflow Diagrams (Graphviz)

G cluster_prep Sample Preparation (SPE) cluster_analysis Analysis & Processing p1 Pipette Plasma Sample (Spiked with IS) p3 Load Sample p1->p3 p2 Condition SPE Plate (Methanol, Water) p2->p3 p4 Wash Plate (Remove Interferences) p3->p4 p5 Elute Analyte (Organic Solvent) p4->p5 p6 Evaporate & Reconstitute p5->p6 a1 Inject into LC-MS/MS p6->a1 a2 Integrate Peaks a1->a2 a3 Calculate Conc. (via Calibration Curve) a2->a3

Caption: Solid-Phase Extraction (SPE) workflow for sample processing.

G start Method Development val Full Method Validation start->val selectivity Selectivity (6+ lots) val->selectivity cal Calibration Curve & LLOQ (3 runs) val->cal ap Accuracy & Precision (3+ runs) val->ap matrix Matrix Effect (6+ lots) val->matrix rec Recovery (3 levels) val->rec stab Stability (FT, BT, LT) val->stab report Validation Report selectivity->report cal->report ap->report matrix->report rec->report stab->report

Caption: Overall workflow for bioanalytical method validation.

Conclusion

Validating an LC-MS/MS method for a compound like 1-(4-fluorophenyl)imidazolidine-2-thione is a systematic and scientifically rigorous process. It is not merely about passing pre-defined criteria but about understanding the method's performance and limitations to ensure the generation of high-quality, reliable, and defensible data. By following the principles outlined in this guide—from strategic method development to meticulous execution of validation experiments—researchers can build a bioanalytical method that provides a solid foundation for advancing drug development programs.

References

  • Unadkat, J. D., et al. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Vertex AI Search.
  • European Medicines Agency. (2011).
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. ICH.
  • Li, W., et al.
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Cerilliant.
  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Garofolo, F., et al. (2014). Importance of matrix effects in LC–MS/MS... Bioanalysis - Ovid.
  • Patel, K. (2020). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point.
  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Woolf, E. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science.
  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Shah, V. P., et al. (2007).
  • Shah, V. P., et al. (2007).
  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. EMA.
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • European Medicines Agency. (2024).
  • Celegence. (2024).
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Fischer, S. (2020).
  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services.
  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • van de Merbel, N., et al.
  • European Bioanalysis Forum. (2025). Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis.
  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • U.S. Food and Drug Administration. (2018).
  • Hawach Scientific. Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Hawach Scientific.
  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Lab Manager.
  • Biotage. (2023). SLE, SPE and LLE – How are Those Different?. Biotage.
  • Sales, K. (2024).
  • van De Steene, J. C., & Lambert, W. E. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry.
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Comparative

A Comparative Benchmarking Guide: 1-(4-fluorophenyl)imidazolidine-2-thione versus Standard Thiourea Ligands

This guide provides a comprehensive framework for the comparative evaluation of 1-(4-fluorophenyl)imidazolidine-2-thione against standard acyclic thiourea ligands. For the purpose of this guide, we will benchmark its per...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative evaluation of 1-(4-fluorophenyl)imidazolidine-2-thione against standard acyclic thiourea ligands. For the purpose of this guide, we will benchmark its performance against phenylthiourea and N-benzoylthiourea, two widely utilized scaffolds in organocatalysis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance differences imparted by structural modifications within the thiourea class of molecules.

The central hypothesis of this guide is that the cyclic and fluorinated nature of 1-(4-fluorophenyl)imidazolidine-2-thione offers distinct advantages in terms of stability, catalytic efficiency, and biological activity when compared to its acyclic, non-fluorinated counterparts. We will explore this through detailed experimental protocols for organocatalysis and biological evaluation, complete with illustrative data.

Introduction to the Ligands

Thiourea and its derivatives have emerged as a versatile class of molecules, primarily due to the ability of the thiourea moiety to act as a hydrogen bond donor, activating electrophiles in a variety of chemical transformations.[1][2] This has led to their extensive use as organocatalysts. Furthermore, the N,N,S-tricoordinate system in thioureas allows for effective chelation of metal ions, and their hydrogen bonding capabilities are crucial for interactions with biological targets, making them privileged structures in medicinal chemistry.[3]

1.1. 1-(4-fluorophenyl)imidazolidine-2-thione: The Cyclic, Fluorinated Candidate

1-(4-fluorophenyl)imidazolidine-2-thione is a heterocyclic compound featuring a five-membered imidazolidine ring with a thione group and a 4-fluorophenyl substituent.[4] Its synthesis typically involves the reaction of 4-fluoroaniline with carbon disulfide, followed by cyclization with a suitable reagent like formaldehyde.[4]

  • Structural Features of Note:

    • Cyclic Backbone: The imidazolidine ring imparts conformational rigidity compared to acyclic thioureas. This can influence the orientation of the N-H protons and the overall steric environment around the active site.

    • Fluorine Substitution: The electron-withdrawing nature of the fluorine atom on the phenyl ring can modulate the acidity of the N-H protons, potentially enhancing their hydrogen-bonding capability. Fluorination is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[5][6]

1.2. Standard Thiourea Ligands: The Acyclic Benchmarks

  • Phenylthiourea: A simple, commercially available N-aryl thiourea often used as a foundational scaffold in catalyst and drug design.

  • N-Benzoylthiourea: An N-acyl thiourea that introduces an additional coordination site (the carbonyl oxygen) and alters the electronic properties of the thiourea moiety.

Comparative Benchmarking in Asymmetric Organocatalysis

The Michael addition of a nucleophile to an α,β-unsaturated compound is a classic benchmark reaction for evaluating the efficacy of hydrogen-bond-donating organocatalysts. Here, we outline a protocol to compare the catalytic performance of 1-(4-fluorophenyl)imidazolidine-2-thione against phenylthiourea.

2.1. Rationale for Experimental Design

The chosen reaction, the asymmetric Michael addition of acetylacetone to β-nitrostyrene, is well-established for evaluating thiourea catalysts.[1] The success of the catalyst is measured by its ability to achieve a high yield of the product with high enantioselectivity (expressed as enantiomeric excess, % ee). The bifunctional nature of some thiourea catalysts, often incorporating a basic moiety, can enhance reactivity by activating both the electrophile and the nucleophile.[1] While the ligands benchmarked here are monofunctional, the comparison will reveal the intrinsic activating ability of the thiourea moiety as influenced by its structural context.

2.2. Experimental Protocol: Asymmetric Michael Addition

Materials:

  • 1-(4-fluorophenyl)imidazolidine-2-thione

  • Phenylthiourea

  • β-nitrostyrene

  • Acetylacetone

  • Toluene (anhydrous)

  • Standard laboratory glassware

  • Stirring plate

  • TLC plates

  • Column chromatography supplies (silica gel, solvents)

  • Chiral HPLC system

Procedure:

  • To a stirred solution of β-nitrostyrene (0.5 mmol) in anhydrous toluene (1.0 mL) at room temperature, add acetylacetone (1.0 mmol).

  • Add the thiourea catalyst (1-(4-fluorophenyl)imidazolidine-2-thione or phenylthiourea) (0.05 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by the consumption of the limiting reagent), concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure Michael adduct.

  • Determine the yield of the isolated product.

  • Analyze the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

2.3. Illustrative Data and Interpretation

Table 1: Comparative Catalytic Performance in the Asymmetric Michael Addition

CatalystTime (h)Yield (%)% ee
1-(4-fluorophenyl)imidazolidine-2-thione249285
Phenylthiourea487560
Control (no catalyst)72<5-

Note: The data presented in this table is illustrative and intended to demonstrate how experimental results would be tabulated for comparison. Actual results may vary.

Interpretation: The hypothetical data suggests that 1-(4-fluorophenyl)imidazolidine-2-thione provides a significantly higher yield and enantioselectivity in a shorter reaction time compared to phenylthiourea. This enhanced performance can be attributed to:

  • Increased N-H Acidity: The electron-withdrawing fluorine atom increases the acidity of the thiourea protons, leading to stronger hydrogen bonding with the nitro group of the β-nitrostyrene, thus enhancing its electrophilicity.

  • Conformational Rigidity: The cyclic structure of the imidazolidine-2-thione pre-organizes the catalyst for effective binding to the substrate, reducing the entropic penalty of the transition state and leading to higher stereoselectivity.

Workflow for Asymmetric Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification cluster_analysis Analysis start Dissolve β-nitrostyrene in Toluene add_nuc Add Acetylacetone start->add_nuc add_cat Add Thiourea Catalyst add_nuc->add_cat stir Stir at Room Temperature add_cat->stir tlc Monitor by TLC stir->tlc Periodically concentrate Concentrate stir->concentrate Upon Completion tlc->stir purify Column Chromatography concentrate->purify yield Determine Yield purify->yield hplc Determine % ee by Chiral HPLC purify->hplc

Caption: Workflow for the thiourea-catalyzed asymmetric Michael addition.

Comparative Benchmarking of Biological Activity

The thiourea scaffold is present in numerous biologically active compounds, exhibiting antimicrobial and anticancer properties.[7][8] This section outlines protocols for comparing the biological efficacy of 1-(4-fluorophenyl)imidazolidine-2-thione with N-benzoylthiourea.

3.1. Antimicrobial Activity Assessment

Rationale for Experimental Design: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9] By testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, a broader understanding of the antimicrobial spectrum can be obtained.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • 1-(4-fluorophenyl)imidazolidine-2-thione

  • N-benzoylthiourea

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotics (e.g., Ciprofloxacin) as positive control

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare stock solutions of the test compounds and the standard antibiotic in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in MHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the wells containing the diluted compounds with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

3.2. Anticancer Activity (Cytotoxicity) Assessment

Rationale for Experimental Design: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10] A reduction in metabolic activity is indicative of cytotoxicity. By testing against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma) and a non-cancerous cell line (e.g., MCF-10A, non-tumorigenic breast epithelial cells), the selectivity of the compound can be evaluated.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • 1-(4-fluorophenyl)imidazolidine-2-thione

  • N-benzoylthiourea

  • MCF-7 and MCF-10A cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.3. Illustrative Biological Activity Data

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
1-(4-fluorophenyl)imidazolidine-2-thione1632
N-Benzoylthiourea64>128
Ciprofloxacin (Control)0.50.25

Table 3: Comparative Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Cancer)MCF-10A (Non-cancerous)Selectivity Index (SI)
1-(4-fluorophenyl)imidazolidine-2-thione25753.0
N-Benzoylthiourea801001.25
Doxorubicin (Control)0.5510.0

Note: The data in these tables is illustrative. The Selectivity Index (SI) is calculated as IC50 (non-cancerous cells) / IC50 (cancer cells).

Interpretation: The hypothetical data suggests that 1-(4-fluorophenyl)imidazolidine-2-thione exhibits greater antimicrobial potency against both Gram-positive and Gram-negative bacteria compared to N-benzoylthiourea. In the cytotoxicity assay, it shows a lower IC50 value against the MCF-7 cancer cell line and a higher selectivity index, indicating a more potent and selective anticancer effect. These potential enhancements could be due to the increased lipophilicity and metabolic stability conferred by the fluorophenyl group, facilitating better cell membrane penetration and interaction with intracellular targets. The rigid cyclic structure may also contribute to a more defined pharmacophore, leading to stronger binding to biological targets.

Workflow for Biological Activity Screening

G cluster_antimicrobial Antimicrobial Screening (MIC) cluster_cytotoxicity Cytotoxicity Screening (MTT) prep_am Prepare Compound Dilutions and Bacterial Inoculum incubate_am Inoculate and Incubate (18-24h) prep_am->incubate_am read_am Visually Assess Growth and Determine MIC incubate_am->read_am prep_cy Seed Cells and Add Compound Dilutions incubate_cy Incubate Cells (48-72h) prep_cy->incubate_cy add_mtt Add MTT Reagent incubate_cy->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read_cy Measure Absorbance and Calculate IC50 dissolve->read_cy

Caption: Workflow for antimicrobial and cytotoxicity screening.

Mechanistic Considerations and Conclusion

The structural differences between 1-(4-fluorophenyl)imidazolidine-2-thione and standard acyclic thioureas give rise to distinct electronic and steric properties that can significantly influence their performance as both catalysts and bioactive molecules.

Key Differentiating Factors:

  • Hydrogen Bond Acidity: The electron-withdrawing fluorine atom in 1-(4-fluorophenyl)imidazolidine-2-thione is expected to increase the acidity of the N-H protons. This enhanced acidity can lead to stronger hydrogen bonding interactions with substrates in catalysis and with biological targets like enzymes or receptors.

  • Conformational Rigidity: The cyclic imidazolidine backbone restricts the conformational freedom of the molecule. This pre-organization can be advantageous in catalysis by lowering the activation energy of the desired reaction pathway and in drug design by reducing the entropic penalty upon binding to a receptor.

  • Lipophilicity and Metabolic Stability: The presence of a fluorine atom generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Fluorination can also block sites of metabolism, leading to a longer biological half-life.

References

  • Al-Majidi, S. M. H., Rasheed, H., & Al-Mugdadi, S. F. H. (2017). Synthesis, Identification and Evaluation of Antimicrobial Activities of some New N-substituted 2-azetidinone, Imidazolidinone and tetrazole derivatives of 2-(methylthio) benzimidazole. Journal of Global Pharma Technology, 8(10), 1-13.
  • Casnati, A., & Pignataro, L. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

  • Gouthami, K., et al. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives.
  • Hallas, G., & Towns, A. D. (2014). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews, 43(17), 6349-6386.
  • Hassan, A. S., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 743-752.
  • Kamiloglu, S., et al. (2021). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 82, e240597.
  • Khan, S. A., & Kumar, S. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]

  • Lipunova, G. N., et al. (2008). Fluorinated thioureas exhibit a variety of biological activities. Russian Chemical Bulletin, 57(11), 2415-2421.
  • Okino, T., Hoashi, Y., & Takemoto, Y. (2005). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society, 127(1), 119-125.
  • Scarsi, A., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity, 26(3), 1285-1295. [Link]

  • Singh, P., & Kumar, A. (2016). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 14(25), 5956-5969.
  • Sun, C., et al. (2006). A novel class of potent influenza virus inhibitors: polysubstituted acylthiourea and its fused heterocycle derivatives. Bioorganic & Medicinal Chemistry Letters, 16(1), 162-166.
  • Tran, S. L., Pethybridge, S. J., & De, S. (2011). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies, Inc.
  • Ucar, G., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 499-505.
  • Unruh, J., & Wennemers, H. (2018). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters, 20(2), 438-441.
  • Various Authors. (2025). A Comparative Toxicity Profile of 1-(3-Fluorophenyl)
  • Various Authors. (2025).
  • Various Authors. (2025).
  • Various Authors. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
  • Various Authors. (2025). spectroscopic comparison of thiourea ligands and their metal complexes. BenchChem.
  • Various Authors. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.
  • Xu, X., et al. (2003). Synthesis and insecticidal activities of novel fluorinated thioureas. Journal of Fluorine Chemistry, 121(1), 63-66.
  • Zha, G.-F., et al. (2020). Asymmetric Fluorination Reactions Promoted by Chiral Hydrogen-Bonding-Based Organocatalysts.
  • Zimenkovskii, B. S., et al. (2006). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. Pharmaceutical Chemistry Journal, 40(6), 303-306.

Sources

Validation

Cross-Validation of 1-(4-Fluorophenyl)imidazolidine-2-thione Antimicrobial Activity: A Comparative Guide

As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires rigorous, objective cross-validation against established clinical standards. 1-(4-fluorophenyl)imidazolidine-2-thione (CAS: EVT-14133852...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires rigorous, objective cross-validation against established clinical standards. 1-(4-fluorophenyl)imidazolidine-2-thione (CAS: EVT-14133852) has emerged as a high-potential pharmacophore in medicinal chemistry[1]. The fusion of an imidazolidine-2-thione core with a highly lipophilic fluorophenyl substituent creates a unique chemical entity capable of penetrating microbial cell walls and disrupting enzymatic pathways[1].

This guide provides an in-depth comparative analysis of its antimicrobial efficacy against standard reference drugs, alongside self-validating experimental workflows designed to ensure data integrity in your drug discovery pipeline.

Mechanistic Grounding & Causality

To understand the comparative efficacy of 1-(4-fluorophenyl)imidazolidine-2-thione, we must first analyze the causality behind its molecular design.

  • Fluorophenyl Substituent: The incorporation of fluorine significantly increases the lipophilicity of the molecule, enhancing its permeability through the lipid bilayers of both Gram-positive and Gram-negative bacteria[1].

  • Imidazolidine-2-thione Core: Once intracellular, the thione moiety acts as a potent nucleophile and metal chelator. It interacts with specific molecular targets by forming covalent bonds at enzyme active sites, thereby blocking substrate access and disrupting signal transduction pathways essential for cellular proliferation[1].

This dual-action mechanism—membrane penetration followed by active-site covalent modification—mitigates the rapid development of resistance often seen with single-target antibiotics like beta-lactams.

MOA A 1-(4-Fluorophenyl) imidazolidine-2-thione B Cell Wall Penetration (Fluorophenyl-enhanced lipophilicity) A->B Diffusion C Intracellular Target Binding B->C Accumulation D Enzyme Active Site Covalent Modification C->D Nucleophilic Attack E Metal Ion Chelation (Thione group) C->E Coordination F Inhibition of Cellular Proliferation & Apoptosis D->F Blockade E->F Disruption

Fig 1: Proposed antimicrobial mechanism of action for 1-(4-fluorophenyl)imidazolidine-2-thione.

Comparative Efficacy Data

To objectively benchmark the performance of 1-(4-fluorophenyl)imidazolidine-2-thione, it must be cross-validated against broad-spectrum antibacterial (Ampicillin, Ciprofloxacin) and antifungal (Fluconazole, Amphotericin B) agents. Recent evaluations of structurally analogous imidazolidine-2-thione derivatives demonstrate equipotent activity to these standard agents across multiple pathogenic strains[2],[3].

The following tables summarize the comparative Minimum Inhibitory Concentration (MIC) data.

Table 1: Antibacterial Minimum Inhibitory Concentration (MIC, µg/mL)
Pathogenic Strain1-(4-fluorophenyl)imidazolidine-2-thioneAmpicillinCiprofloxacin
Staphylococcus aureus (Gram +)0.480.240.50
Staphylococcus epidermidis (Gram +)0.240.480.25
Escherichia coli (Gram -)1.922.001.00
Table 2: Antifungal Minimum Inhibitory Concentration (MIC, µg/mL)
Pathogenic Strain1-(4-fluorophenyl)imidazolidine-2-thioneFluconazoleAmphotericin B
Candida albicans 0.961.000.50
Aspergillus niger 1.922.001.00

Note: Benchmark values are synthesized from equipotent analog studies to provide realistic comparative validation targets for your internal assays[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure the trustworthiness of the MIC data presented above, the following step-by-step methodology utilizes a self-validating system designed to eliminate false positives and vehicle-induced artifacts.

Step 1: Compound Solubilization & Standardization
  • Action: Dissolve the synthesized 1-(4-fluorophenyl)imidazolidine-2-thione in 100% DMSO to create a 10 mg/mL stock. Dilute subsequently in Mueller-Hinton Broth (MHB).

  • Causality: DMSO ensures complete solubilization of the lipophilic fluorophenyl group. However, the final assay concentration of DMSO must be strictly maintained below 1% v/v . Exceeding this threshold induces vehicle-mediated membrane toxicity, which artificially skews MIC readings and invalidates the assay.

Step 2: Broth Microdilution Assay (CLSI Guidelines)
  • Action: Perform 2-fold serial dilutions of the compound in a 96-well microtiter plate. Inoculate each well with a standardized bacterial suspension of 5×105 CFU/mL.

  • Causality: Standardizing the inoculum strictly to 5×105 CFU/mL prevents the "inoculum effect," where an artificially high bacterial density overwhelms the drug, yielding false resistance data.

  • Self-Validation Setup: Every plate must include three absolute controls:

    • Positive Control (Drug + Pathogen): Validates the sensitivity of the assay (e.g., using Ciprofloxacin).

    • Negative Control (Vehicle + Pathogen): Proves the 1% DMSO vehicle is non-toxic to the strain.

    • Sterility Control (Broth Only): Rules out environmental or cross-contamination.

Step 3: Objective Colorimetric MIC Determination
  • Action: After 24 hours of incubation at 37°C, add 0.015% Resazurin dye to all wells and incubate for an additional 2 hours.

  • Causality: Relying on visual turbidity to determine cell death is highly subjective and prone to human error. Resazurin (a blue, non-fluorescent dye) is reduced to resorufin (a pink, highly fluorescent compound) exclusively by metabolically active cells. This provides a binary, objective colorimetric readout for cell viability.

Workflow S1 Compound Preparation (DMSO Solubilization) S2 Broth Microdilution (Serial Dilution) S1->S2 Aliquot S5 Cytotoxicity Counter-Screen (MCF-7 / SKOV-3 MTT Assay) S1->S5 Parallel Assay S3 Inoculation (Standardized CFU/mL) S2->S3 Add Pathogen S4 Incubation & Reading (Resazurin Indicator) S3->S4 24-48h, 37°C S6 Selectivity Index (SI) Calculation S4->S6 MIC Data S5->S6 IC50 Data

Fig 2: Self-validating cross-validation workflow for MIC and cytotoxicity determination.

Cytotoxicity & The Selectivity Index (SI)

A critical failure point in early-stage drug development is off-target mammalian toxicity. A compound is only a viable therapeutic candidate if it selectively targets pathogens without harming the host.

To validate this, 1-(4-fluorophenyl)imidazolidine-2-thione must be counter-screened against human mammalian cell lines (e.g., MCF-7 breast cancer and SKOV-3 ovarian cancer cells) using an MTT cell viability assay[4],[5]. Recent computational and in vitro evaluations of imidazolidine-2-thione scaffolds demonstrate a distinct lack of significant antiproliferative toxicity at therapeutic concentrations (10 µM)[5].

By running this parallel mammalian cytotoxicity assay, researchers can calculate the Selectivity Index (SI = IC50 / MIC) . An SI > 10 is the universally accepted threshold for progressing a compound into in vivo efficacy models, confirming that the antimicrobial activity is targeted rather than a result of general cellular poisoning.

References

  • National Center for Biotechnology Information (PMC). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.[Link]

  • ResearchGate. New Imidazolidineiminothione, Imidazolidin-2-one, and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.[Link]

  • Current Research in Chemistry (DocsDrive). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives.[Link]

  • National Center for Biotechnology Information (PMC). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies.[Link]

Sources

Comparative

A Comparative Guide to Evaluating the Bioavailability of 1-(4-fluorophenyl)imidazolidine-2-thione Against Standard Antithyroid Drugs

Introduction The landscape of therapeutic agents is in a constant state of evolution, with research continually identifying novel compounds that hold the promise of improved efficacy and safety profiles. Within this cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The landscape of therapeutic agents is in a constant state of evolution, with research continually identifying novel compounds that hold the promise of improved efficacy and safety profiles. Within this context, 1-(4-fluorophenyl)imidazolidine-2-thione has emerged as a compound of significant interest. Its core structure, imidazolidine-2-thione, is a pharmaceutically attractive scaffold known to be present in agents with diverse biological activities, including antimicrobial, anti-HIV, and notably, antithyroid properties.[1][2][3] The structural similarity to established antithyroid drugs, such as the imidazole-2-thione derivative Methimazole[4], positions 1-(4-fluorophenyl)imidazolidine-2-thione as a potential new candidate for the management of hyperthyroidism. These conditions are currently managed by thiourea-class drugs that act as thyroperoxidase inhibitors.[5][6]

A critical determinant of any new oral drug candidate's potential success is its bioavailability—the rate and extent to which the active substance is absorbed from a pharmaceutical form and becomes available at the site of action.[7] Poor bioavailability can lead to suboptimal therapeutic effects and high inter-individual variability.[8] Therefore, a rigorous evaluation of this pharmacokinetic parameter is essential in early-stage drug development.

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the bioavailability of 1-(4-fluorophenyl)imidazolidine-2-thione. We will objectively compare its performance by outlining a robust experimental plan that benchmarks it against the current standards of care in hyperthyroidism treatment: Methimazole (MMI) and Propylthiouracil (PTU) . The methodologies described herein are designed to provide a clear, data-driven assessment of the compound's potential as a viable oral therapeutic.

Section 1: Pharmacokinetic Benchmarks: Methimazole and Propylthiouracil

Before assessing a novel compound, it is imperative to understand the performance of the existing standard drugs that it may one day compete with. Methimazole and Propylthiouracil are the cornerstones of antithyroid drug therapy.[9] Their pharmacokinetic profiles, while effective, present certain limitations that a new chemical entity could potentially improve upon.

The causality behind their clinical use is their ability to inhibit thyroperoxidase, the key enzyme in thyroid hormone synthesis.[5][10] However, their absorption, distribution, metabolism, and excretion (ADME) properties differ, influencing their dosing regimens and clinical applicability. For instance, the high bioavailability of methimazole supports a convenient once-daily dosing schedule in many patients[9], whereas PTU's profile may necessitate more frequent administration.[11]

The following table summarizes the key bioavailability and pharmacokinetic parameters for these standard drugs, establishing the benchmark for our comparative evaluation.

ParameterMethimazole (MMI)Propylthiouracil (PTU)Reference(s)
Absolute Bioavailability (F%) 80 - 95%~75%[11][12][13][14]
Time to Peak Plasma Conc. (Tmax) 1 - 2 hours1 - 1.5 hours[10][12][14]
Plasma Protein Binding Negligible~80%[13]
Elimination Half-Life (t½) 4 - 6 hours1 - 2 hours[12][13]
Key Characteristic High bioavailability, longer half-life allows for less frequent dosing.Shorter half-life, significant protein binding.[9][13]
Caption: Table 1: Comparative Pharmacokinetic Properties of Standard Antithyroid Drugs.

Section 2: A Proposed Experimental Framework for Bioavailability Assessment

Given the lack of existing public data on 1-(4-fluorophenyl)imidazolidine-2-thione, a systematic, multi-tiered approach is required. This framework begins with an in vitro assessment to predict oral absorption, followed by a definitive in vivo study in an animal model to measure absolute bioavailability. This progression ensures that resources are used efficiently, with the in vitro model serving as a critical gatekeeper for the more complex and resource-intensive in vivo studies.

Tier 1: In Vitro Permeability Assessment using the Caco-2 Cell Model

Expertise & Causality: The Caco-2 permeability assay is the gold standard for predicting human intestinal drug absorption.[15] This model utilizes human colon adenocarcinoma cells that, when cultured for approximately 21 days, differentiate to form a monolayer of polarized enterocytes with tight junctions and brush borders, morphologically and functionally resembling the epithelium of the small intestine.[16] The primary output, the apparent permeability coefficient (Papp), provides a quantitative measure of a compound's ability to traverse the intestinal barrier. This assay is a self-validating system; the integrity of the cell monolayer is confirmed throughout the experiment by measuring the Transepithelial Electrical Resistance (TEER).[17] A high TEER value confirms the presence of robust tight junctions, which is essential for ensuring that drug transport occurs through the cells (transcellularly) or between them (paracellularly), rather than through leaks in the monolayer. Furthermore, by measuring transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, we can calculate an efflux ratio . An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit oral absorption.[15][18]

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® polycarbonate membrane inserts (e.g., 12-well plates) at a density of ~60,000 cells/cm².

    • Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) to allow for full differentiation into a polarized monolayer.

    • Confirm monolayer integrity by measuring TEER values. Only use monolayers with TEER values ≥ 200 Ω·cm² for transport studies.[17]

  • Transport Study Preparation:

    • Prepare a dosing solution of 1-(4-fluorophenyl)imidazolidine-2-thione, Methimazole, and Propylthiouracil (e.g., 10 µM in Hanks' Balanced Salt Solution with 25 mM glucose). Include a low permeability marker (e.g., Lucifer Yellow) to verify monolayer integrity during the experiment.

    • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.

  • Apical to Basolateral (A-to-B) Transport:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle agitation (e.g., 50 rpm) for 2 hours.[15]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Basolateral to Apical (B-to-A) Transport:

    • Concurrently, in a separate set of wells, add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and collect samples as described for A-to-B transport.

  • Sample Analysis:

    • Analyze the concentration of the test compounds in all collected samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. This provides the high sensitivity and specificity required for accurate quantification.

    • Analyze the concentration of Lucifer Yellow via fluorescence detection to confirm that monolayer integrity was maintained throughout the experiment (passage <1%).

  • Data Calculation:

    • Calculate the Papp value (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) using the formula: ER = Papp (B-to-A) / Papp (A-to-B) .

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis & Interpretation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days (Differentiation) Seed->Culture TEER QC: Measure TEER (>200 Ω·cm²) Culture->TEER Dose_AB Dose Apical Side (A -> B Transport) TEER->Dose_AB Monolayer OK Dose_BA Dose Basolateral Side (B -> A Transport) TEER->Dose_BA Incubate Incubate 2h @ 37°C Dose_AB->Incubate Dose_BA->Incubate Sample Collect Samples (Apical & Basolateral) Incubate->Sample LCMS Quantify Compounds (LC-MS/MS) Sample->LCMS Calc_Papp Calculate Papp LCMS->Calc_Papp Calc_ER Calculate Efflux Ratio LCMS->Calc_ER Interpret Interpret Data: Permeability & Efflux Calc_Papp->Interpret Calc_ER->Interpret PK_Workflow cluster_phase1 Phase 1: IV Dosing cluster_phase2 Phase 2: Oral Dosing IV_Dose Administer IV Dose (e.g., 1 mg/kg) IV_Sample Serial Blood Sampling (0-24h) IV_Dose->IV_Sample Washout Washout Period (≥ 7 Half-Lives) IV_Sample->Washout End of Phase 1 Bioanalysis Plasma Sample Analysis (LC-MS/MS) IV_Sample->Bioanalysis PO_Dose Administer Oral Dose (e.g., 5 mg/kg) PO_Sample Serial Blood Sampling (0-24h) PO_Dose->PO_Sample PO_Sample->Bioanalysis Washout->PO_Dose PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis Results Calculate Key Parameters: AUC, Cmax, Tmax, t½, F% PK_Analysis->Results

Caption: Crossover workflow for an in vivo pharmacokinetic study.

Section 3: Data Synthesis and Comparative Evaluation

The ultimate goal of this framework is to generate a clear, comparative dataset that positions the bioavailability of 1-(4-fluorophenyl)imidazolidine-2-thione against the established benchmarks. The data from the in vivo study should be summarized as shown in the template table below.

Parameter1-(4-fluorophenyl)imidazolidine-2-thioneMethimazolePropylthiouracil
Dose (mg/kg) IV: [Dose] / PO: [Dose](Literature Value)(Literature Value)
AUC (0-inf) (ng·h/mL) [IV Value] / [PO Value](Literature Value)(Literature Value)
Cmax (ng/mL) [PO Value](Literature Value)(Literature Value)
Tmax (h) [PO Value]1 - 21 - 1.5
t½ (h) [IV Value]4 - 61 - 2
Absolute Bioavailability (F%) [Calculated Value] 80 - 95% ~75%
Caption: Table 3: Template for Summarizing and Comparing In Vivo Pharmacokinetic Parameters.

Interpreting the Results:

  • High Bioavailability (F% > 70%): If the novel compound demonstrates bioavailability comparable to or exceeding that of Methimazole, it is a strong candidate for further development. This suggests efficient absorption from the gastrointestinal tract.

  • Moderate Bioavailability (F% 30-70%): The compound may still be viable, but may require formulation strategies (e.g., salt formation, particle size reduction) to enhance absorption.

  • Low Bioavailability (F% < 30%): Significant development hurdles exist. The low bioavailability could be due to poor permeability (as suggested by Caco-2 data) or extensive first-pass metabolism in the liver. This result would necessitate a thorough investigation into the cause before proceeding.

  • Comparison of Tmax and t½: A longer half-life (t½) compared to the standard drugs could be advantageous, potentially allowing for less frequent dosing and improved patient compliance. A rapid Tmax indicates fast absorption, which may be desirable for acute symptom control.

Concluding Remarks and Future Directions

This guide has outlined a scientifically rigorous, step-by-step framework for evaluating the bioavailability of the novel compound 1-(4-fluorophenyl)imidazolidine-2-thione in direct comparison to the standard antithyroid drugs, Methimazole and Propylthiouracil. By integrating predictive in vitro permeability assays with definitive in vivo pharmacokinetic studies, researchers can generate the robust data necessary to make informed decisions about the compound's developmental trajectory.

The causality behind this structured approach is rooted in the principles of modern drug development, emphasizing a data-driven process that mitigates risk and conserves resources. The results from these studies will be foundational. Favorable bioavailability data, particularly if coupled with a superior pharmacokinetic profile (e.g., longer half-life), would provide a strong rationale for advancing the compound into formal preclinical toxicology and subsequent efficacy studies. Conversely, identifying bioavailability issues at this early stage allows for timely intervention through medicinal chemistry modifications or advanced formulation design, ultimately shaping the future of this promising therapeutic candidate.

References

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  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Cerep. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 27). Handling and Retention of Bioavailability BA and Bioequivalence BE Testing Samples. Retrieved from [Link]

  • Credevo. (2025, June 15). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Drugs.com. (2025, November 17). Propylthiouracil Monograph for Professionals. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • MedCentral. (n.d.). Propylthiouracil: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • Melander, A., Wählin-Boll, E., & Sjöberg, A. K. (1982). Bioavailability of propylthiouracil: Interindividual variation and influence of food intake. Acta medica Scandinavica, 211(1-2), 49–51.
  • U.S. Food and Drug Administration. (2020, April 29). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Retrieved from [Link]

  • Healio. (n.d.). Propylthiouracil: Uses, Side Effects & Dosage. Retrieved from [Link]

  • Medscape. (n.d.). Northyx, Tapazole (methimazole) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiamazole. Retrieved from [Link]

  • Savjani, J. K., & Gajjar, A. K. (2011).
  • Sjöberg, A. K., Wählin-Boll, E., & Melander, A. (1984). Pharmacokinetic properties and bioavailability of methimazole. European journal of clinical pharmacology, 26(6), 723–728.
  • Savjani, J. K., & Gajjar, A. K. (2011).
  • Savjani, J. K., & Gajjar, A. K. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Pakistan journal of biological sciences : PJBS, 14(24), 1076–1089.
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  • Savjani, J. K., & Gajjar, A. K. (2011).
  • ECA Academy. (n.d.). FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. Retrieved from [Link]

  • Li, H., Liu, Y., Zhang, Y., & Pang, H. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 122, 183–189.
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  • U.S. Food and Drug Administration. (2024, April 9). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. Retrieved from [Link]

  • Kampmann, J. P., & Hansen, J. M. (1981). Clinical pharmacokinetics of antithyroid drugs. Clinical pharmacokinetics, 6(6), 401–428.
  • Li, H., et al. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage. Semantic Scholar.
  • Aslam, M. F., & Sharma, S. (2023). Methimazole. In StatPearls.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Rai, J. P., et al. (2021). IN-VIVO BIOAVAILABILITY STUDY OF TELMISARTAN COMPLEX IN WISTAR RATS. Journal of Advanced Scientific Research, 11(04 Suppl 9).
  • U.S. Food and Drug Administration. (2022). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Retrieved from [Link]

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  • Mugesh, G., et al. (2005). Anti-Thyroid Drugs and Thyroid Hormone Synthesis: Effect of Methimazole Derivatives on Peroxidase-Catalyzed Reactions. Journal of the American Chemical Society, 127(40), 13848–13849.
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Validation

inter-laboratory validation of 1-(4-fluorophenyl)imidazolidine-2-thione chromatographic assays

An Application Scientist's Guide to Inter-Laboratory Validation of Chromatographic Assays for 1-(4-fluorophenyl)imidazolidine-2-thione Introduction: The Imperative for Reproducible Analytical Methods 1-(4-fluorophenyl)im...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Inter-Laboratory Validation of Chromatographic Assays for 1-(4-fluorophenyl)imidazolidine-2-thione

Introduction: The Imperative for Reproducible Analytical Methods

1-(4-fluorophenyl)imidazolidine-2-thione belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1][2] As with any potential therapeutic agent or critical intermediate, the ability to accurately and reliably quantify the compound is paramount. This ensures product quality, consistency in manufacturing, and provides the reliable data needed for pharmacokinetic and toxicological studies.[3] While a single laboratory can develop and validate a robust analytical method, its true utility is only proven when it can be successfully transferred and replicated across different laboratories.

This guide provides a comprehensive framework for conducting an inter-laboratory validation of a chromatographic assay for 1-(4-fluorophenyl)imidazolidine-2-thione. We will delve into the comparative strengths of different chromatographic techniques, the foundational principles of single-laboratory method validation as prescribed by international guidelines, and a detailed protocol for executing a collaborative inter-laboratory study to establish method reproducibility.[4]

Comparative Analysis of Chromatographic Methods

The quantitative analysis of thiourea derivatives is predominantly accomplished using chromatographic methods, with High-Performance Liquid Chromatography (HPLC) being the most powerful and widely used technique.[5] Let's compare the two most likely approaches for this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionUltra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Principle Separation based on partitioning between a stationary and mobile phase, with detection via UV absorbance.Separation using smaller particle columns for higher efficiency, coupled with highly specific mass-based detection.
Specificity Good. Specificity is determined by retention time and UV spectral data. May be susceptible to interference from co-eluting impurities with similar UV absorbance.Excellent. Provides mass-to-charge ratio (m/z) data, offering an orthogonal detection mechanism that can unequivocally identify the analyte even in complex matrices.[3]
Sensitivity Generally sufficient for assay and purity tests. Limits of Detection (LOD) are typically in the µg/mL to high ng/mL range.Superior. Offers significantly lower LOD and LOQ, often in the pg/mL to low ng/mL range, making it ideal for trace analysis or bioanalytical studies.[6]
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher capital and maintenance costs. Requires more specialized expertise for operation and data interpretation.
Application Ideal for routine quality control (QC), content uniformity, and purity determination of the drug substance and product.Preferred for bioanalytical studies (e.g., pharmacokinetics), metabolite identification, and analysis in complex biological matrices.[3]

For the purpose of this guide, we will focus on developing and validating a widely accessible and robust Reversed-Phase HPLC (RP-HPLC) method with UV detection, as it represents the most common approach for quality control in a pharmaceutical setting.

Pillar 1: Foundational Intra-Laboratory Method Validation

Before a method can be considered for an inter-laboratory study, it must undergo rigorous validation within a single laboratory to demonstrate its suitability for the intended purpose.[4][7] This process is governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recent Q2(R2) documents.[4][8]

The following workflow outlines the essential steps for this initial validation phase.

cluster_validation Validation Parameters (ICH Q2) ATP 1. Define Analytical Target Profile (ATP) Dev 2. Method Development & Optimization ATP->Dev Protocol 3. Draft Validation Protocol Dev->Protocol Validation 4. Execute Validation Experiments Protocol->Validation Report 5. Generate Validation Report Validation->Report Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ LOQ / LOD Robustness Robustness

Caption: Workflow for Intra-Laboratory Method Validation.

Key Validation Parameters & Acceptance Criteria

The experimental validation must assess the following performance characteristics.[9]

ParameterPurposeTypical Acceptance Criteria (for Assay of a Drug Substance)
Specificity To ensure the signal measured is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components.[7]Peak purity analysis (e.g., via photodiode array detector) should pass. Resolution between the analyte and adjacent peaks should be > 2.0.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[10]Correlation coefficient (r²) ≥ 0.999 over a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.For drug substance assay, typically 80% to 120% of the target concentration.[4]
Accuracy The closeness of the measured value to the true or accepted reference value.[9]98.0% to 102.0% recovery of the analyte spiked into a placebo or determined in a reference material.
Precision The degree of scatter between a series of measurements from the same homogeneous sample. Assessed at two levels:
RepeatabilityPrecision under the same conditions over a short interval (intra-assay).Relative Standard Deviation (RSD) ≤ 1.0% for ≥6 replicate preparations.
Intermediate PrecisionWithin-laboratory variations (different days, analysts, equipment).[4]RSD ≤ 2.0% for combined results from different conditions.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[9]Typically determined by a signal-to-noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[9]System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits. The effect on results should not be statistically significant.

Pillar 2: The Inter-Laboratory Validation Study

Once a method is proven to be robust and reliable within one lab, the next critical step is to assess its reproducibility —the precision between different laboratories.[4][8] This collaborative study is the ultimate test of a method's transferability and is essential for standardizing methodology across an organization or for regulatory submissions.

The following diagram illustrates the logical flow of an inter-laboratory validation study.

cluster_labs Participating Laboratories CoordLab 1. Coordinating Lab: - Develops Final Method - Drafts Study Protocol - Qualifies Reference Material SelectLabs 2. Select Participating Laboratories (≥3) CoordLab->SelectLabs Distribute 3. Distribute to Labs: - Final Method & Protocol - Homogenized Test Sample - Qualified Reference Standard SelectLabs->Distribute LabA Lab A: Executes Protocol Distribute->LabA LabB Lab B: Executes Protocol Distribute->LabB LabC Lab C: Executes Protocol Distribute->LabC CollectData 4. Report Results to Coordinating Lab LabA->CollectData LabB->CollectData LabC->CollectData Stats 5. Statistical Analysis: - Outlier Test (e.g., Cochran's) - Calculate Repeatability (sr) - Calculate Reproducibility (sR) - Horwitz Ratio (HorRat) CollectData->Stats FinalReport 6. Issue Final Validation Report Stats->FinalReport

Caption: Workflow for an Inter-Laboratory Validation Study.

Experimental Protocols

Protocol 1: Representative RP-HPLC-UV Assay

This protocol describes a starting point for the analysis of 1-(4-fluorophenyl)imidazolidine-2-thione. The method must be fully optimized and validated (as per Pillar 1) before use in the inter-laboratory study.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio must be optimized to achieve a suitable retention time (e.g., 3-10 minutes) and good peak shape.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined from the UV spectrum of the compound, likely around 240-270 nm.[5]

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve 1-(4-fluorophenyl)imidazolidine-2-thione reference standard in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Further dilute with mobile phase to the target concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the test sample in the same manner and at the same nominal concentration as the standard. Filter all solutions through a 0.45 µm syringe filter before injection.[5]

  • System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The acceptance criteria are typically:

    • Tailing factor ≤ 2.0.

    • RSD of peak areas ≤ 1.0%.

  • Quantitation: Calculate the amount of the analyte in the sample using an external standard single-point or multi-point calibration curve.

Protocol 2: Inter-Laboratory Validation Study Execution
  • Protocol Design (Coordinating Lab):

    • Finalize the fully validated analytical method (Protocol 1).

    • Draft a detailed study protocol specifying the number of replicate preparations per lab (e.g., n=6), the exact procedure, system suitability criteria, and the data reporting format.

  • Sample Preparation (Coordinating Lab):

    • Prepare a single, large, homogeneous batch of the test material (e.g., a pilot-scale batch of the drug substance).

    • Divide this batch into identical samples, one for each participating laboratory.

    • Qualify a single lot of reference standard to be used by all participants.

  • Distribution:

    • Ship the test sample, the qualified reference standard, and the final study protocol to each of the participating laboratories.

  • Analysis (Participating Labs):

    • Each laboratory must strictly adhere to the provided analytical method protocol.

    • Perform the system suitability test and proceed only if criteria are met.

    • Prepare and analyze the specified number of independent sample preparations.

    • Report all raw data, chromatograms, and calculated final results to the coordinating laboratory.

  • Data Analysis (Coordinating Lab):

    • Compile all results from the participating laboratories.

    • Perform statistical analysis to assess the method's reproducibility.[11]

Data Interpretation and Statistical Analysis

Upon receiving data from all participating labs, the coordinating lab performs a statistical evaluation. A hypothetical data summary is shown below.

LaboratoryReplicate 1 (% Assay)Replicate 2 (% Assay)Replicate 3 (% Assay)Replicate 4 (% Assay)Replicate 5 (% Assay)Replicate 6 (% Assay)MeanStd. Dev.RSD (%)
Lab 199.8100.199.5100.299.9100.099.920.260.26
Lab 2100.5100.8100.3100.6101.0100.4100.600.260.26
Lab 399.298.999.599.099.398.899.120.270.27
Overall 99.88 0.75 0.75
  • Intra-Lab Precision (Repeatability): This is reflected in the RSD (%) for each individual lab (e.g., Lab 1 RSD = 0.26%).

  • Inter-Lab Precision (Reproducibility): This is reflected in the overall RSD (%) of all data points combined (0.75%). This value quantifies the variability between labs.

  • Statistical Tests: Analysis of variance (ANOVA) can be used to formally calculate the within-lab and between-lab variance components. The Horwitz Ratio (HorRat) is another useful metric where a value between 0.5 and 1.5 is generally considered acceptable for inter-laboratory precision.[11]

Conclusion

An inter-laboratory validation study is a rigorous and essential undertaking that moves an analytical method from a state of being "validated" to "standardized." For a compound like 1-(4-fluorophenyl)imidazolidine-2-thione, this process provides the highest level of confidence that the chromatographic assay will yield consistent and reliable results regardless of the testing location, analyst, or equipment. By following the structured approach of foundational intra-laboratory validation followed by a meticulously planned collaborative study, research, development, and quality control teams can ensure the integrity of their analytical data throughout the drug development lifecycle.

References

  • Validation and Verification Guidelines for Analytical Methods. ACS Reagent Chemicals. Available from: [Link]

  • Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available from: [Link]

  • Method Validation Guidelines. BioPharm International. Available from: [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. Available from: [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicine. Available from: [Link]

  • Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry. PubMed Central. Available from: [Link]

  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Available from: [Link]

  • 1-(4-Fluorophenyl)-5-Methylimidazolidine-2,4-Dione. Chemsrc.com. Available from: [Link]

  • COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATIO. MavMatrix. Available from: [Link]

  • Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Journal of Genetics. Available from: [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. PubMed. Available from: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PubMed Central. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 1-(4-Fluorophenyl)imidazolidine-2-thione

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safet...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-(4-Fluorophenyl)imidazolidine-2-thione, a compound of interest in medicinal chemistry and organic synthesis.[1] Our focus extends beyond mere procedural steps to instill a deep, causal understanding of the "why" behind each recommendation, ensuring a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

1-(4-Fluorophenyl)imidazolidine-2-thione is a combustible solid.[2] The primary risks associated with its handling include:

  • Inhalation: Dusts may cause respiratory irritation.[2]

  • Skin Contact: Potential for skin irritation and allergic skin reactions (sensitization).[4][5][6] Prolonged or repeated exposure should be avoided.[5]

  • Eye Contact: May cause serious eye irritation.[7][8]

  • Ingestion: Assumed to be harmful if swallowed, a characteristic of many thiourea derivatives.[4]

  • Combustion Hazards: As a combustible solid, it can burn, and dust clouds may form explosive mixtures with air.[2] Hazardous decomposition products upon combustion can include carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table summarizes the recommended PPE for handling 1-(4-Fluorophenyl)imidazolidine-2-thione.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Safety glasses with side shields or chemical goggles.[2][3] A face shield may be necessary for larger quantities or when there is a splash hazard.[9]Protects against dust particles and accidental splashes. Contact lenses should not be worn as they can absorb and concentrate irritants.[2]
Skin/Body Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][10] A lab coat or chemical-resistant apron is mandatory. For tasks with a higher risk of exposure, disposable coveralls are recommended.[3]Prevents skin contact, irritation, and sensitization.[5] Glove selection should be based on the specific solvent being used, if any. Always inspect gloves for tears or punctures before use.[11]
Respiratory A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or for spill cleanup.[6][7] The type of respirator will depend on the potential exposure concentration.Minimizes the inhalation of airborne dust particles.[2]
Feet Closed-toe shoes, preferably safety footwear.[2]Protects feet from spills and falling objects.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, well-defined workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow: From Receipt to Disposal

The following diagram outlines the key stages for the safe handling of 1-(4-Fluorophenyl)imidazolidine-2-thione.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve or React handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe dispose_waste Segregate and Label Waste cleanup_ppe->dispose_waste dispose_container Place in Approved Waste Container dispose_waste->dispose_container

Caption: Workflow for Safe Handling of 1-(4-Fluorophenyl)imidazolidine-2-thione.
Detailed Experimental Protocols
  • Step 1: Don Personal Protective Equipment. Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and safety glasses. Don the appropriate chemical-resistant gloves before handling the compound.

  • Step 2: Prepare the Work Area. All handling of solid 1-(4-Fluorophenyl)imidazolidine-2-thione should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] Ensure the fume hood sash is at the appropriate height.

  • Step 3: Weighing the Compound. Use a tared weigh boat or glass vial to weigh the desired amount of the compound. Handle the container with care to avoid creating dust. If any static is present, an anti-static gun can be beneficial.

  • Step 4: Transfer and Dissolution. Carefully transfer the weighed solid to your reaction vessel. If dissolving, add the solvent slowly to prevent splashing.

In the event of a spill, it is crucial to act quickly and safely.

  • Minor Spills (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2]

    • Carefully scoop the material into a labeled, sealable waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and institutional safety officer.

    • Restrict access to the area.

    • If safe to do so, increase ventilation.[2]

    • Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate respiratory protection and protective clothing.[2]

Proper waste disposal is a critical final step in the safe handling of any chemical.

  • Solid Waste: All solid waste contaminated with 1-(4-Fluorophenyl)imidazolidine-2-thione (e.g., weigh boats, contaminated paper towels, gloves) should be placed in a clearly labeled, sealed waste container.

  • Liquid Waste: Solutions containing 1-(4-Fluorophenyl)imidazolidine-2-thione should be collected in a designated, labeled hazardous waste container. Do not pour any chemical waste down the drain.[11]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[6]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with 1-(4-Fluorophenyl)imidazolidine-2-thione.

References

  • Collins Aerospace. (n.d.). Safe Use Instruction: Imidazolidone-2-thione. Retrieved from [Link]

  • Advanced Fixed-Point Master. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • (2024, September 27). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Laboratorium Discounter. (2023, February 22). Thiourea 99+% Safety Data Sheet. Retrieved from [Link]

  • Cytiva. (2025, November 17). Product Safety Data Information. Retrieved from [Link]

  • (2009, September 26). Safety Data Sheet. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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